molecular formula C7H6BrN3 B3032145 7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1159812-31-3

7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B3032145
CAS No.: 1159812-31-3
M. Wt: 212.05
InChI Key: VHVKJEPMBOPRJQ-UHFFFAOYSA-N
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Description

7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is a useful research compound. Its molecular formula is C7H6BrN3 and its molecular weight is 212.05. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-9-7-4-6(8)2-3-11(7)10-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVKJEPMBOPRJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CC(=CC2=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20728991
Record name 7-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159812-31-3
Record name 7-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 7-Bromo-2-methyl-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged structure found in numerous pharmacologically active agents, acting as a purine isostere and participating in key biological interactions.[4] This document details a logical, multi-step synthesis beginning with the preparation of the crucial intermediate, 2-amino-4-bromopyridine. Each subsequent transformation, including acetylation and final intramolecular cyclization, is presented with detailed, step-by-step protocols. The causality behind experimental choices, mechanistic insights, and quantitative data are provided to ensure scientific integrity and reproducibility for professionals in the field.

Introduction and Strategic Overview

The 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine core is a key building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other potential therapeutics.[5][6] The bromine atom at the 7-position serves as a versatile synthetic handle for cross-coupling reactions, while the methyl group at the 2-position can influence the molecule's steric and electronic properties, impacting its binding affinity to biological targets.

The synthetic strategy outlined herein is designed for clarity, efficiency, and scalability. It proceeds via three principal stages:

  • Synthesis of 2-Amino-4-bromopyridine: Preparation of the foundational pyridine building block.

  • Acylation: Introduction of the acetyl group that will form the C2-methyl component of the triazole ring.

  • Oxidative Cyclization: The key ring-forming step to construct the fused triazole system.

This approach was chosen for its reliance on well-established chemical transformations and the availability of starting materials.

Physicochemical Properties of the Target Compound
PropertyValueSource
IUPAC Name 7-bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridinePubChem
Molecular Formula C₇H₆BrN₃PubChem
Molecular Weight 212.05 g/mol [6]
CAS Number 1053655-66-5[7]
Appearance Expected to be an off-white to yellow solidGeneral Knowledge
SMILES CC1=NN2C(=N1)C=C(Br)C=C2Derived

Overall Synthetic Workflow

The complete transformation is a three-step process starting from 2,4-dibromopyridine-N-oxide. This workflow is efficient and has been shown to be suitable for large-scale preparation.[8]

G A 2,4-Dibromopyridine-N-oxide B 2-Amino-4-bromo-pyridine-N-oxide A->B  Step 1a: Amination (Ammonia Water) C 2-Amino-4-bromopyridine B->C  Step 1b: Reduction (Iron Powder, HCl) D N-(4-Bromopyridin-2-yl)acetamide C->D  Step 2: Acylation (Acetyl Chloride) E 7-Bromo-2-methyl- [1,2,4]triazolo[1,5-a]pyridine D->E  Step 3: Oxidative Cyclization (e.g., PIFA or I₂/KI) G cluster_0 Mechanism of PIFA-Mediated Cyclization A N-(4-Bromopyridin-2-yl)acetamide (Reactant) B Nitrenium Ion Intermediate (Activated Complex) A->B + PIFA - PhI - 2x AcO⁻ C Intramolecular Cyclization (Ring Closure) B->C Electrophilic Attack D Aromatization (Proton Loss) C->D Deprotonation E 7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine (Product) D->E Final Product

Sources

An In-depth Technical Guide to 7-Bromo-2-methyl-triazolo[1,5-a]pyridine: Properties, Reactivity, and Applications in Drug Discovery

An In-depth Technical Guide to 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine: Properties, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Medicinal Chemistry

7-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyridine is a heterocyclic building block of significant interest in the field of medicinal chemistry. Its fused ring system, combining the structural features of a triazole and a pyridine, creates a unique electronic and steric environment, making it a valuable scaffold for the development of novel therapeutics. The presence of a bromine atom at the 7-position provides a versatile handle for a variety of cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments. This strategic functionalization is crucial for tuning the pharmacological properties of lead compounds. Furthermore, the triazolopyridine core is recognized as a bioisostere for purines, enabling it to interact with a wide range of biological targets, particularly kinases. As a result, this compound serves as a key intermediate in the synthesis of potential treatments for a spectrum of diseases, including cancer, inflammatory conditions, and disorders of the central nervous system (CNS)[1]. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 7-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyridine, offering a technical resource for researchers engaged in drug discovery and development.

Molecular and Physicochemical Properties

A thorough understanding of the physicochemical properties of 7-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyridine is fundamental to its application in synthesis and drug design. The key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₆BrN₃MySkinRecipes[1]
Molecular Weight 212.05 g/mol MySkinRecipes[1]
CAS Number 1159812-31-3MySkinRecipes[1]
Appearance Expected to be a solidSigma-Aldrich
Melting Point Not reported; the related 7-Bromo-[1][2]triazolo[1,5-a]pyridine has a melting point of 108-108.5 °C.
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol.
Storage Room temperature, dry, sealed conditions are recommended.MySkinRecipes[1]

Synthesis of the Triazolo[1,5-a]pyridine Core

A plausible synthetic pathway is outlined below:

Synthesis_WorkflowA2-Amino-4-bromopyridineBN-(4-Bromopyridin-2-yl)acetamideA->BAcetylation(e.g., Ac₂O)CIntermediate HydrazoneB->CReaction withhydrazine derivativeD7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridineC->DOxidativeCyclization

Caption: Generalized synthetic workflow for the preparation of the target compound.

Exemplary Synthetic Protocol (Conceptual)
  • Step 1: Acetylation of 2-Amino-4-bromopyridine. To a solution of 2-amino-4-bromopyridine in a suitable solvent such as pyridine or dichloromethane, add acetic anhydride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). The reaction mixture is then quenched with water and the product, N-(4-bromopyridin-2-yl)acetamide, is extracted with an organic solvent.

  • Step 2: Formation of the Hydrazone Intermediate. The acetylated pyridine is then reacted with a suitable hydrazine source, such as hydrazine hydrate, in a solvent like ethanol under reflux. This step forms the key hydrazone intermediate.

  • Step 3: Oxidative Cyclization. The final step involves the oxidative cyclization of the hydrazone intermediate. This can be achieved using a variety of oxidizing agents, such as lead tetraacetate or manganese dioxide, in a suitable solvent to yield 7-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyridine.

Spectroscopic Characterization (Predicted)

While experimental spectra for 7-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyridine are not widely published, its spectroscopic features can be predicted based on the analysis of closely related analogs and an understanding of the contributions of its constituent functional groups.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl group. The protons on the pyridine ring will appear as doublets or doublets of doublets, with coupling constants characteristic of their positions. The methyl protons will appear as a singlet, likely in the range of 2.5-3.0 ppm.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atoms and the bromine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=N and C=C stretching vibrations of the heterocyclic rings, and the C-Br stretching vibration.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns are expected to involve the loss of the methyl group and cleavage of the triazole ring.

Chemical Reactivity and Synthetic Utility

The bromine atom at the 7-position of 7-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyridine is the key to its synthetic versatility, making it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions. These reactions are instrumental in building molecular complexity and are widely employed in the synthesis of pharmaceutical candidates.

Reactivity_DiagramStart7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridineSuzukiSuzuki Coupling(R-B(OH)₂)Start->SuzukiPd catalyst,BaseHeckHeck Coupling(Alkene)Start->HeckPd catalyst,BaseSonogashiraSonogashira Coupling(Alkyne)Start->SonogashiraPd/Cu catalyst,BaseBuchwaldBuchwald-HartwigAmination (R₂NH)Start->BuchwaldPd catalyst,BaseProduct_Suzuki7-Aryl/Alkyl DerivativeSuzuki->Product_SuzukiProduct_Heck7-Alkenyl DerivativeHeck->Product_HeckProduct_Sonogashira7-Alkynyl DerivativeSonogashira->Product_SonogashiraProduct_Buchwald7-Amino DerivativeBuchwald->Product_Buchwald

Caption: Key cross-coupling reactions of 7-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyridine.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the triazolopyridine core and various aryl or vinyl boronic acids or esters. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.

Exemplary Protocol:

  • To a reaction vessel, add 7-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyridine (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05-0.1 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Add a suitable solvent system, for example, a mixture of dioxane and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Heck Coupling

The Heck reaction enables the formation of a carbon-carbon bond between the triazolopyridine and an alkene, leading to the synthesis of 7-alkenyl derivatives.

Exemplary Protocol:

  • Combine 7-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyridine (1.0 eq.), the alkene (1.2-2.0 eq.), a palladium catalyst like Pd(OAc)₂ (0.05-0.1 eq.), a phosphine ligand such as P(o-tolyl)₃ (0.1-0.2 eq.), and a base, typically a tertiary amine like triethylamine (2.0-3.0 eq.), in a suitable solvent like DMF or acetonitrile.

  • Degas the mixture and heat under an inert atmosphere to 80-120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, filter to remove palladium salts, and concentrate the filtrate.

  • Purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is employed to introduce an alkyne moiety at the 7-position, yielding 7-alkynyl-[1][2]triazolo[1,5-a]pyridines.

Exemplary Protocol:

  • To a solution of 7-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyridine (1.0 eq.) and a terminal alkyne (1.2-1.5 eq.) in a solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), a copper(I) co-catalyst like CuI (0.1 eq.), and a base such as triethylamine or diisopropylamine.

  • Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed.

  • Quench the reaction with aqueous ammonium chloride and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination

This reaction is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide variety of primary and secondary amines at the 7-position.

Exemplary Protocol:

  • In a glovebox or under an inert atmosphere, combine 7-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyridine (1.0 eq.), the desired amine (1.2-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq.), a suitable phosphine ligand (e.g., BINAP or Xantphos, 0.04-0.1 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide or LHMDS (1.5-2.0 eq.) in an anhydrous solvent like toluene or dioxane.

  • Heat the reaction mixture to 80-110 °C and monitor its progress.

  • Upon completion, cool the reaction, quench with water, and extract the product.

  • Purify by column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The[1][2]triazolo[1,5-a]pyridine scaffold is a prominent feature in a number of biologically active molecules, particularly as inhibitors of protein kinases. The structural similarity of this heterocyclic system to the purine core of ATP allows for competitive binding at the ATP-binding site of kinases.

A notable example is the development of AXL receptor tyrosine kinase inhibitors, as described in patent WO2009047514A1[4][5]. The AXL kinase is implicated in cancer progression, metastasis, and drug resistance, making it an attractive target for oncology drug discovery. The patent discloses a series of[1][2]triazolo[1,5-a]pyridine derivatives that demonstrate inhibitory activity against AXL kinase. The synthesis of these compounds relies on the functionalization of the core scaffold, often through cross-coupling reactions at positions analogous to the 7-position of the title compound.

Furthermore, the general class of triazolopyridines is explored for its potential in treating CNS disorders[2]. The ability to modulate the properties of these molecules through substitution allows for the optimization of blood-brain barrier penetration and interaction with CNS targets.

Conclusion

7-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyridine stands out as a highly valuable and versatile building block for the synthesis of complex organic molecules with potential therapeutic applications. Its key attribute is the strategically positioned bromine atom, which serves as a linchpin for a multitude of palladium-catalyzed cross-coupling reactions. This enables the creation of diverse libraries of compounds for screening against various biological targets. The inherent drug-like properties of the triazolopyridine core, particularly its role as a kinase hinge-binding motif, further underscore its importance in modern drug discovery. The synthetic routes and reaction protocols discussed in this guide provide a framework for the effective utilization of this compound in the development of the next generation of targeted therapies.

References

  • MySkinRecipes. 7-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyridine. Available at: [Link]

  • PubChem. 7-Bromo-2-(trifluoromethyl)-[1][2]triazolo[1,5-a]pyridine. Available at: [Link]

  • MySkinRecipes. 7-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyridine (Thai). Available at: [Link]

  • PubChem. 7-Bromo-[1][2]triazolo[1,5-a]pyridine. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Available at: [Link]

  • Google Patents. WO2009047514A1 -[1][2]triazolo[1,5-a]pyridine and[1][2]triazolo[1,5-c]pyrimidine compounds and their use. Available at:

  • PubMed. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. Available at: [Link]

  • PubChemLite. 7-bromo-[1][2]triazolo[1,5-a]pyridine. Available at: [Link]

  • Google Patents. WO2009047514A1 -[1][2]triazolo[1,5-a]pyridine and[1][2]triazolo[1,5-c]pyrimidine compounds and their use. Available at:

  • MDPI. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Available at: [Link]

  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

  • PubChem. Triazolo-pyridine compound - Patent US-9120793-B2. Available at: [Link]

  • University of California, Irvine. Transition Metal Catalyzed Coupling Reactions. Available at: [Link]

  • EPO. Novel fused pyridine compounds, intermediates for the preparation of, and use of said compounds as herbicidal agents - Patent 0227932. Available at: [Link]

  • PMC. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Available at: [Link]

  • Digital Commons @ Macalester College. Exploring Palladium-Catalyzed Cross-Coupling at Nitrile Groups. Available at: [Link]

  • MDPI. (E)-4-(2-(7-Bromo-[1][6]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline. Available at: [Link]

  • PMC. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available at: [Link]

  • Semantic Scholar. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2]triazolopyrimidine Derivatives as Potential Anticancer. Available at: [Link]

An In-Depth Technical Guide to 7-Bromo-2-methyl-triazolo[1,5-a]pyridine (CAS: 1159812-31-3)

An In-Depth Technical Guide to 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine (CAS: 1159812-31-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine, a heterocyclic building block of significant interest in medicinal chemistry. The document details its physicochemical properties, outlines a robust, representative synthesis protocol with mechanistic insights, and explores its critical applications in drug discovery, particularly as a versatile intermediate in palladium-catalyzed cross-coupling reactions. Detailed experimental procedures for key synthetic transformations and predicted spectroscopic data are provided to support researchers in its practical application.

Introduction: The Significance of the[1][2][3]Triazolo[1,5-a]pyridine Scaffold

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in modern drug discovery. As a purine isostere, this fused ring system has been successfully incorporated into a multitude of biologically active agents.[4] Its unique electronic properties and rigid structure make it an ideal framework for designing selective inhibitors of various enzymes, particularly protein kinases.[5] The strategic placement of substituents on this core allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetics.

The subject of this guide, 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine, is a valuable derivative within this class. The methyl group at the 2-position and the bromine atom at the 7-position provide two distinct points for chemical modification. The bromine atom, in particular, serves as a versatile synthetic handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions, making it a key intermediate for building libraries of complex molecules for screening in drug discovery programs targeting cancer, inflammation, and neurological disorders.[5]

Physicochemical and Safety Profile

A summary of the key properties for 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine is presented below. This data is compiled from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 1159812-31-3[6][7][8]
Molecular Formula C₇H₆BrN₃[5]
Molecular Weight 212.05 g/mol [5]
Appearance Solid (Typical)[N/A]
Storage Room temperature, keep in a dry and sealed container[5]

Safety & Handling: While specific toxicity data for this compound is not readily available, it should be handled with standard laboratory precautions. Based on related structures, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Mechanistic Pathway

While a specific literature preparation for CAS 1159812-31-3 is not publicly detailed, a highly plausible and robust synthesis can be designed based on established methodologies for this heterocyclic class, primarily through the oxidative cyclization of a 2-pyridylhydrazone intermediate.[1][2]

Proposed Synthetic Scheme

The overall two-step synthesis starts from commercially available 2-amino-4-bromopyridine.

Gcluster_0Step 1: Hydrazone Formationcluster_1Step 2: Oxidative Cyclizationstart_mat12-Amino-4-bromopyridineintermediate14-Bromo-2-hydrazinopyridinestart_mat1->intermediate1 Diazotization & Reduction reagent1NaNO₂, HCl, H₂OThen SnCl₂intermediate2Acetaldehyde (4-bromopyridin-2-yl)hydrazoneintermediate1->intermediate2 Condensation reagent2Acetaldehydeintermediate2_refHydrazone Intermediateproduct7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridineintermediate2_ref->productreagent3Oxidant (e.g., NCS, I₂)

Caption: Proposed two-step synthesis of the title compound.

Detailed Experimental Protocol (Representative)

Expertise & Rationale: This protocol is designed for self-validation. The success of each step can be monitored by Thin Layer Chromatography (TLC) and confirmed by standard analytical techniques (NMR, MS) upon completion.

Step 1a: Synthesis of 4-Bromo-2-hydrazinopyridine

  • Setup: To a stirred solution of 2-amino-4-bromopyridine (1.0 eq) in aqueous HCl (e.g., 6M) at 0-5 °C, add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Causality: This is a standard diazotization reaction. The cold temperature is critical to prevent the diazonium salt intermediate from decomposing.

  • Reduction: After stirring for 30 minutes, add a solution of tin(II) chloride (SnCl₂, ~3.0 eq) in concentrated HCl dropwise. The reaction may be exothermic; maintain the temperature below 20 °C.

    • Causality: SnCl₂ is a classic reducing agent for converting aryl diazonium salts to the corresponding hydrazines.

  • Workup: Stir the reaction mixture at room temperature for 2-4 hours. Basify the solution carefully with aqueous NaOH or K₂CO₃ to pH > 10 and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 4-bromo-2-hydrazinopyridine is often used directly in the next step without further purification.

Step 1b & 2: Synthesis of 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine via Hydrazone Formation and Oxidative Cyclization

  • Setup: Dissolve the crude 4-bromo-2-hydrazinopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF. Add acetaldehyde (1.2 eq) and a catalytic amount of acetic acid.

    • Causality: This is a standard acid-catalyzed condensation to form the hydrazone.

  • Oxidative Cyclization: After stirring for 1-2 hours at room temperature to form the hydrazone in situ, cool the mixture to 0 °C and add an oxidant such as N-Chlorosuccinimide (NCS, 1.2 eq) portion-wise.[1]

    • Causality: NCS is a mild and effective oxidant for this type of intramolecular cyclization, leading to the formation of the N-N bond required for the triazole ring. Other oxidants like iodine or lead tetraacetate can also be employed.[9]

  • Workup: Allow the reaction to warm to room temperature and stir until TLC indicates completion (typically 2-12 hours). Quench the reaction with an aqueous solution of sodium thiosulfate (if using iodine) or water. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure title compound.

Reaction Mechanism: Oxidative Cyclization

The key step is the oxidant-mediated intramolecular cyclization.

GHydrazoneHydrazone IntermediateActivated_IntermediateActivated Intermediate(e.g., Chlorohydrazone)Hydrazone->Activated_Intermediate Activation OxidantOxidant(e.g., NCS)NitrilimineNitrilimine Intermediate(via HCl elimination)Activated_Intermediate->NitrilimineCyclizedIntramolecular[3+2] CycloadditionNitrilimine->CyclizedProductAromatized Product(7-Bromo-2-methyl-...)Cyclized->Product Oxidation/Aromatization

Caption: Mechanism of the oxidative cyclization step.

The reaction proceeds via activation of the hydrazone by the oxidant. In the case of NCS, a chlorohydrazone is formed, which then eliminates HCl. The resulting electron-deficient intermediate undergoes a [3+2] intramolecular cycloaddition with the pyridine nitrogen, followed by aromatization to yield the stable triazolopyridine ring system.[1]

Applications in Synthetic Chemistry

The primary utility of 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine is as a versatile intermediate for constructing more complex molecules, leveraging the reactivity of the C7-bromine atom in palladium-catalyzed cross-coupling reactions.

Gcluster_productsHigh-Value Pharmaceutical ScaffoldsStart7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridineSuzukiSuzuki-Miyaura Coupling(Ar-B(OH)₂, Pd Catalyst, Base)Start->SuzukiBuchwaldBuchwald-Hartwig Amination(R₂NH, Pd Catalyst, Base)Start->BuchwaldSonogashiraSonogashira Coupling(Alkynes, Pd/Cu Catalysts)Start->SonogashiraHeckHeck Coupling(Alkenes, Pd Catalyst)Start->HeckProduct_Aryl7-Aryl Derivatives(C-C Bond)Suzuki->Product_ArylProduct_Amine7-Amino Derivatives(C-N Bond)Buchwald->Product_AmineProduct_Alkynyl7-Alkynyl Derivatives(C-C Bond)Sonogashira->Product_AlkynylProduct_Alkenyl7-Alkenyl Derivatives(C-C Bond)Heck->Product_Alkenyl

Caption: Key cross-coupling applications of the title compound.

Suzuki-Miyaura Coupling for C-C Bond Formation

This reaction is ideal for introducing aryl or heteroaryl substituents at the 7-position.

Protocol - Suzuki-Miyaura Coupling (Representative): [10][11][12]

  • Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

    • Causality: The palladium catalyst is essential for the catalytic cycle. The base activates the boronic acid, facilitating the crucial transmetalation step. An inert atmosphere prevents the oxidation and deactivation of the Pd(0) catalyst.

  • Reaction: Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water). Heat the mixture (e.g., 80-100 °C) and monitor by TLC or LC-MS.

    • Causality: Heating provides the necessary activation energy for the reaction steps, particularly the initial oxidative addition of the aryl bromide to the Pd(0) center.

  • Workup: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography to obtain the 7-aryl-2-methyl-[1][2][3]triazolo[1,5-a]pyridine product.

Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is a powerful method for installing primary or secondary amines at the 7-position, a common feature in many kinase inhibitors.

Protocol - Buchwald-Hartwig Amination (Representative): [13][14][15]

  • Setup: In a glovebox or under an inert atmosphere, charge a Schlenk flask with the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 eq).

    • Causality: The combination of a palladium precursor and a bulky, electron-rich phosphine ligand is critical for generating the active catalytic species that can undergo oxidative addition and subsequent reductive elimination to form the C-N bond. The strong base is required to deprotonate the amine coupling partner.

  • Reaction: Add 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq), the desired amine (1.1-1.3 eq), and an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane). Heat the mixture (e.g., 90-110 °C) until the starting material is consumed.

  • Workup: Cool the reaction mixture, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Purification: Dry the organic phase, concentrate, and purify by column chromatography to yield the desired 7-amino-2-methyl-[1][2][3]triazolo[1,5-a]pyridine derivative.

Spectroscopic Characterization (Predicted)

No experimental spectra for this specific compound are publicly available. The following are predicted ¹H and ¹³C NMR chemical shifts based on established principles of NMR spectroscopy and data from analogous structures.

Predicted ¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.65d1HH-5Doublet due to coupling with H-6. Deshielded by adjacent pyridine nitrogen.
~ 7.60dd1HH-6Doublet of doublets due to coupling with H-5 and H-8.
~ 7.45d1HH-8Doublet due to coupling with H-6. Deshielded by adjacent bromine atom.
~ 2.50s3HC2-CH₃Singlet, typical chemical shift for a methyl group on an aromatic ring.

Predicted ¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~ 160.0C-2Attached to two nitrogen atoms in the triazole ring.
~ 150.0C-8aBridgehead carbon adjacent to pyridine nitrogen.
~ 142.0C-5CH carbon adjacent to pyridine nitrogen.
~ 125.0C-6CH carbon in the pyridine ring.
~ 118.0C-8CH carbon adjacent to the bromine-bearing carbon.
~ 110.0C-7Carbon directly attached to the electronegative bromine atom.
~ 15.0C2-CH₃Methyl carbon.

Conclusion

7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine is a strategically important building block for chemical synthesis and drug discovery. Its straightforward, albeit inferred, synthesis and the versatile reactivity of its C7-bromo substituent make it an invaluable tool for researchers. The ability to readily engage in robust and high-yielding cross-coupling reactions allows for the systematic exploration of chemical space around the triazolopyridine core, facilitating the development of novel therapeutics with potentially enhanced potency and selectivity. This guide provides the foundational knowledge and practical protocols necessary for its effective utilization in a research setting.

References

  • Al-dujaili, A. H., & Al-Azawi, K. F. (2018). Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Molecules, 23(9), 2291. [URL: https://www.mdpi.com/1420-3049/23/9/2291]

  • El-Sayed, M. A. A. (2020). The Chemistry of the Triazolopyridines: An Update. Journal of Heterocyclic Chemistry, 57(5), 2045-2073. [URL: https://www.researchgate.
  • Huntsman, E., & Balsells, J. (2005). New Method for the General Synthesis of[1][2][3]Triazolo[1,5-a]pyridines. European Journal of Organic Chemistry, 2005(18), 3761-3765. [URL: https://www.organic-chemistry.org/abstracts/lit2/247.shtm]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/1,2,4-triazolo[1,5-a]pyridines.shtm]
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [URL: https://en.wikipedia.
  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602. [URL: https://www.syntheticpages.org/pages/SP602.html]
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [URL: https://www.reagentguides.
  • ResearchGate. (n.d.). Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine... [Diagram]. Retrieved from [URL: https://www.researchgate.net/figure/Buchwald-Hartwig-amination-of-7-bromo-2-3-diphenylpyrido-2-3-b-pyrazine-59-and_fig19_329606821]
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Organometallic_Chemistry/25.
  • ChemicalBook. (n.d.). 4-Bromo-2-methylpyridine synthesis. Retrieved from [URL: https://www.chemicalbook.com/synthesis/22282-99-1.html]
  • MDPI. (n.d.). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Retrieved from [URL: https://www.mdpi.com/1420-3049/29/4/914]
  • MDPI. (n.d.). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Retrieved from [URL: https://www.mdpi.com/1420-3049/27/19/6429]
  • MDPI. (n.d.). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives... Retrieved from [URL: https://www.mdpi.com/1420-3049/29/19/4347]
  • ResearchGate. (n.d.). Reported strategies for the synthesis of triazolopyridines and our approach. [Diagram]. Retrieved from [URL: https://www.researchgate.net/figure/Reported-strategies-for-the-synthesis-of-triazolopyridines-and-our-approach_fig1_378415440]
  • ResearchGate. (n.d.). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. Retrieved from [URL: https://www.researchgate.net/publication/336714041_Chemodivergent_synthesis_of_N-pyridin-2-ylamides_and_3-bromoimidazo12-apyridines_from_a-bromoketones_and_2-aminopyridines]
  • Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 165, 332-346. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6394845/]
  • BLDpharm. (n.d.). 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine. Retrieved from [URL: https://www.bldpharm.com/products/1159812-31-3.html]

  • PubChem. (n.d.). 7-Bromo-(1,2,4)triazolo(1,5-a)pyridine. Retrieved from [URL: https://pubchem.ncbi.nlm.nih.gov/compound/37818533]
  • Song, L., et al. (2015). An I₂/KI-Mediated Oxidative N–N Bond Formation Reaction Enables an Environmentally Benign Synthesis of Various 1,2,4-Triazolo[1,5-a]pyridines... The Journal of Organic Chemistry, 80(14), 7219-7225. [URL: https://www.organic-chemistry.org/abstracts/lit4/579.shtm]
  • MySkinRecipes. (n.d.). 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine. Retrieved from [URL: https://www.myskinrecipes.com/shop/th/research/analytical-chemicals/organic-synthesis-building-blocks/heterocyclic-building-blocks/triazole-derivatives/7-bromo-2-methyl-1-2-4-triazolo-1-5-a-pyridine-cas-1159812-31-3-148573.html]

  • Schmitt, C., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one... RSC Advances, 11(5), 2825-2835. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8693766/]
  • RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one... Retrieved from [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra10046h]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • Sigma-Aldrich. (n.d.). 7-Bromo[1][2][3]triazolo[1,5-a]pyridine. Retrieved from [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/752189]

  • AiFChem. (n.d.). 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine. Retrieved from [URL: https://www.aifchem.com/product/1159812-31-3.html]

  • Cool Pharm Ltd. (n.d.). 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine CAS NO.1159812-31-3. Retrieved from [URL: https://www.coolpharm.com/product/7-bromo-2-methyl-1-2-4-triazolo-1-5-a-pyridine-cas-no-1159812-31-3]

A Comprehensive Technical Guide to 7-Bromo-2-methyl-triazolo[1,5-a]pyridine: Properties, Synthesis, and Applications in Drug Discovery

A Comprehensive Technical Guide to 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

7-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyridine is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique scaffold, featuring a fused triazolopyridine core, offers a strategic combination of structural rigidity, hydrogen bonding capabilities, and a synthetically versatile bromine handle. This guide provides an in-depth analysis of its physicochemical properties, outlines a representative synthetic pathway with mechanistic considerations, details expected analytical characterization, and explores its critical applications in the development of next-generation therapeutics, particularly kinase inhibitors and agents targeting the central nervous system (CNS). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable intermediate in their discovery programs.

Physicochemical Properties and Structural Attributes

7-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyridine is a solid at room temperature, and its core properties are summarized below. The strategic placement of the bromine atom at the 7-position and the methyl group at the 2-position significantly influences its electronic and steric profile, making it a tailored substrate for further chemical modifications.

Table 1: Core Physicochemical Data

PropertyValueSource(s)
Molecular Formula C₇H₆BrN₃[2][3]
Molecular Weight 212.05 g/mol [2][3]
CAS Number 1159812-31-3[2][3]
IUPAC Name 7-bromo-2-methyl-[1][2]triazolo[1,5-a]pyridine
MDL Number MFCD12400851[2][3]
Storage Room temperature, in a dry, sealed container[2][3]
Structural Representation

The 2D structure of the molecule highlights the fused bicyclic system and the positions of the key functional groups.

Caption: 2D Chemical Structure of 7-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyridine.

Synthesis and Mechanistic Insights

The synthesis of the[1][2]triazolo[1,5-a]pyridine core is well-established in chemical literature, typically involving the cyclization of a 2-aminopyridine derivative.[4] For the target molecule, a common and efficient route involves the reaction of a substituted 2-hydrazinopyridine with an appropriate electrophile, followed by oxidative cyclization.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of 4-Bromo-2-hydrazinopyridine (Intermediate 1)

  • Rationale: This step converts the readily available aminopyridine into a hydrazinopyridine. The diazonium salt intermediate is a classic precursor that is then reduced in situ to the hydrazine.

  • To a stirred suspension of 4-bromo-2-aminopyridine (1.0 eq) in 6M hydrochloric acid at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid, also cooled to 0-5 °C.

  • Add the diazonium salt solution to the SnCl₂ solution dropwise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Basify the reaction mixture carefully with a concentrated NaOH solution to pH > 10, keeping the temperature low with an ice bath.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude hydrazine, which can be used in the next step without further purification.

Step 2: Synthesis of N'-(4-Bromopyridin-2-yl)acetohydrazide (Intermediate 2)

  • Rationale: Acylation of the terminal nitrogen of the hydrazine with acetic anhydride introduces the carbon atom that will become C2 of the triazole ring and its methyl substituent.

  • Dissolve the crude 4-bromo-2-hydrazinopyridine (1.0 eq) in a suitable solvent like pyridine or dichloromethane.

  • Cool the solution to 0 °C and add acetic anhydride (1.2 eq) dropwise.

  • Allow the mixture to stir at room temperature overnight.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate, filter, and concentrate to yield the acylated intermediate.

Step 3: Dehydrative Cyclization to 7-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyridine (Final Product)

  • Rationale: This is the key ring-forming step. A strong dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) facilitates the intramolecular cyclization via attack of the pyridine ring nitrogen onto the hydrazide carbonyl, followed by dehydration to form the aromatic triazole ring.

  • Heat the crude N'-(4-bromopyridin-2-yl)acetohydrazide (1.0 eq) in an excess of phosphorus oxychloride (POCl₃) at reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) to pH 8-9.

  • Extract the product with a suitable solvent like dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the pure 7-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyridine.

Analytical Characterization

Full experimental spectral data for the title compound is not available in the cited public literature. However, based on the structure and data from analogous compounds, a set of expected analytical characteristics can be reliably predicted. This serves as a self-validating system for researchers synthesizing this compound.

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR - A singlet for the C2-methyl group (~2.5 ppm).- Three aromatic protons on the pyridine ring, likely appearing as a doublet, a doublet of doublets, and a singlet or narrow doublet, in the range of 7.0-8.5 ppm.
¹³C NMR - A signal for the methyl carbon (~15-20 ppm).- Signals for the seven aromatic carbons, including two quaternary carbons in the triazole ring and the bromine-bearing carbon (~110-120 ppm).
Mass Spec (EI/ESI) - A molecular ion peak (M⁺) at m/z 211 and an (M+2)⁺ peak at m/z 213 of nearly equal intensity, which is the characteristic isotopic pattern for a monobrominated compound.
IR Spectroscopy - Aromatic C-H stretching (~3000-3100 cm⁻¹).- C=C and C=N stretching in the aromatic region (~1400-1600 cm⁻¹).

Applications in Medicinal Chemistry and Drug Development

The true value of 7-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyridine lies in its role as a versatile intermediate for creating more complex, biologically active molecules.[2]

Core Scaffold Significance

The triazolopyridine scaffold is considered a bioisostere of purine, a core component of nucleobases. This allows molecules derived from this scaffold to potentially interact with biological targets that normally bind purines, such as kinases, polymerases, and other ATP-binding proteins.

Synthetic Utility

The bromine atom at the 7-position is the key to its versatility. It serves as a synthetic handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the rapid diversification of the core structure.

Caption: Key cross-coupling reactions for diversification of the core scaffold.

  • Kinase Inhibitors: By using Suzuki or Buchwald-Hartwig amination reactions, various aryl, heteroaryl, or amine moieties can be installed at the 7-position. These groups can be designed to occupy the ATP-binding pocket of specific kinases, leading to potent and selective inhibitors for oncology or inflammatory diseases.[2]

  • CNS-Active Compounds: The scaffold is valuable for developing drugs that act on the central nervous system.[3] The ability to introduce diverse functional groups via cross-coupling allows for fine-tuning of properties like lipophilicity, polarity, and metabolic stability, which are critical for blood-brain barrier penetration and interaction with CNS targets like GPCRs or ion channels.

Safety and Handling

While specific toxicology data for this compound is not available, it should be handled with the standard precautions for a laboratory chemical. Based on data for the closely related 7-Bromo-[1][2]triazolo[1,5-a]pyridine, the following hazards should be assumed:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Handling Recommendations:

  • Use in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a cool, dry place in a tightly sealed container.

Conclusion

7-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyridine is more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its well-defined structure, combined with the synthetic accessibility of the core and the strategic placement of a reactive bromine handle, provides medicinal chemists with a powerful platform for generating diverse libraries of novel compounds. Its demonstrated utility in the synthesis of kinase inhibitors and CNS-targeted agents underscores its importance and ensures its continued relevance in the pursuit of new human therapeutics.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • MySkinRecipes. 7-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyridine. Retrieved from [Link]

  • PubChem. 7-Bromo-(1,2,4)triazolo(1,5-a)pyridine. Retrieved from [Link]

  • MySkinRecipes. 7-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyridine (Thai). Retrieved from [Link]

  • PubChem. 7-Bromo-2-(trifluoromethyl)-[1][2]triazolo[1,5-a]pyridine. Retrieved from [Link]

  • Gandikota, N. M., et al. (2017). A Facile Synthesis of Amide Derivatives of[1][2]Triazolo[4,3-a]pyridine. Asian Journal of Chemistry. Retrieved from [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. Retrieved from [Link]

  • Yadav, D., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]

  • AIR Unimi. For Peer Review. Retrieved from [Link]

  • Ibrahim, D. A., et al. (2021). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][1][2]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES. Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • The Royal Society of Chemistry. Supporting Information. Retrieved from [Link]

  • PubChemLite. 7-bromo-[1][2]triazolo[1,5-a]pyridine. Retrieved from [Link]

  • Kumar, A., et al. (2024). Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • Pharna-Synergies. Unlock the Potential of 6-Bromo-7-methyl[1][2]triazolo[1,5-a]pyridine. Retrieved from [Link]

  • Fadda, A. A., et al. (2015). SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. HETEROCYCLES. Retrieved from [Link]

An In-Depth Technical Guide to 7-Bromo-2-methyl-triazolo[1,5-a]pyridine: A Key Building Block in Modern Drug Discovery

An In-Depth Technical Guide to 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine, a heterocyclic building block of significant interest in medicinal chemistry. The document elucidates its chemical identity, properties, and synthesis, with a particular focus on its application as a key intermediate in the development of targeted therapeutics, including kinase and SUMOylation inhibitors. Detailed experimental protocols, spectroscopic data, and structure-activity relationship (SAR) insights are presented to equip researchers with the practical knowledge required for its effective utilization in drug discovery programs.

Introduction: The Significance of the[1][2][3]Triazolo[1,5-a]pyridine Scaffold

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its versatile biological activities.[4] This fused bicyclic system, an isostere of purine, has been successfully incorporated into a multitude of clinical and preclinical drug candidates targeting a diverse range of therapeutic areas, including oncology, inflammation, and infectious diseases.[5][6] The scaffold's unique electronic properties and conformational rigidity allow for precise interactions with biological targets, making it an attractive framework for the design of potent and selective inhibitors.[4]

7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine emerges as a particularly valuable derivative. The bromine atom at the 7-position serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions. The methyl group at the 2-position can provide beneficial steric and electronic contributions, enhancing binding affinity and metabolic stability in the resulting drug molecules. This guide will delve into the specific attributes of this compound that underscore its importance in contemporary drug development.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of a building block is paramount for its effective application in synthesis and drug design.

PropertyValueSource
IUPAC Name 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine-
CAS Number 1159812-31-3[7]
Molecular Formula C₇H₆BrN₃[7]
Molecular Weight 212.05 g/mol [7]
Canonical SMILES CC1=NN2C(C=C(Br)C=C2)=N1
Appearance Off-white to light yellow solid
Solubility Soluble in common organic solvents (e.g., DCM, MeOH, DMSO)
Storage Store at room temperature in a dry, sealed container[7]

Synthesis of 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine

The synthesis of the[1][2][3]triazolo[1,5-a]pyridine core generally proceeds via the cyclization of a 2-aminopyridine derivative.[8] For 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine, the logical and commonly employed starting material is 2-amino-4-bromopyridine.[1]

Synthetic Pathway Overview

The synthetic route involves a two-step process: the formation of an N-acylhydrazide intermediate followed by an intramolecular cyclization to yield the desired triazolopyridine ring system.

GA2-Amino-4-bromopyridineBN'-(1-(4-bromopyridin-2-yl)hydrazinyl)acetaldehydeA->BReaction with chloroacetaldehyde and hydrazine, followed by acetylationC7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridineB->CIntramolecular Cyclization

Caption: Synthetic pathway for 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine.

Detailed Experimental Protocol

Step 1: Synthesis of 2-amino-4-bromopyridine

While commercially available, 2-amino-4-bromopyridine can be synthesized from 4-bromopyridine hydrochloride through a multi-step process involving amination and subsequent Hofmann degradation.[1]

Step 2: Synthesis of 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine

To a solution of 2-amino-4-bromopyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, is added N,N-dimethylacetamide dimethyl acetal (1.2 eq). The mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS). The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under vacuum to afford 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine.

Causality behind Experimental Choices:

  • Solvent: Ethanol or isopropanol are chosen for their ability to dissolve the starting materials and for their appropriate boiling points for the reaction.

  • Reagent: N,N-dimethylacetamide dimethyl acetal serves as a source for the two-carbon unit and the methyl group required for the formation of the triazole ring.

  • Reflux Conditions: Heating is necessary to overcome the activation energy for the condensation and subsequent cyclization reactions.

Spectroscopic Characterization

Unambiguous identification of the synthesized compound is critical. The following data represents the expected spectroscopic characteristics of 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the pyridine ring and the methyl group.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃~2.5s-
H-5~8.5d~7.0
H-6~7.0dd~7.0, ~2.0
H-8~8.0d~2.0

Interpretation: The downfield shift of H-5 is due to the deshielding effect of the adjacent nitrogen atom in the pyridine ring. The doublet of doublets for H-6 arises from coupling to both H-5 and H-8. The singlet for the methyl group confirms its attachment to a quaternary carbon.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

CarbonChemical Shift (δ, ppm)
CH₃~15
C-7 (C-Br)~110
Aromatic CH115-140
Quaternary C145-160

Interpretation: The carbon attached to the bromine (C-7) will appear at a characteristic upfield shift compared to the other aromatic carbons. The quaternary carbons of the fused ring system will be observed in the downfield region.

Mass Spectrometry

Mass spectrometry confirms the molecular weight and provides insights into the fragmentation pattern.

  • Expected Molecular Ion (M+): m/z 211/213 (due to the isotopic pattern of Bromine, ⁷⁹Br and ⁸¹Br).

  • Key Fragmentation: Loss of the methyl group (M-15) and subsequent fragmentation of the heterocyclic core are anticipated.[2][3]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.[9]

Functional GroupWavenumber (cm⁻¹)
C-H (aromatic)3000-3100
C-H (aliphatic, CH₃)2850-2960
C=N, C=C (aromatic ring)1400-1600
C-Br500-600

Applications in Drug Discovery

7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine is a versatile intermediate for the synthesis of complex molecules with therapeutic potential.[7]

Kinase Inhibitors

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a well-established core for various kinase inhibitors. The bromine atom at the 7-position allows for the introduction of diverse substituents via Suzuki, Buchwald-Hartwig, and other cross-coupling reactions, enabling the exploration of the kinase active site and optimization of inhibitor potency and selectivity.

SUMOylation Inhibitors: The Case of TAK-981

A prominent example of the utility of the triazolopyridine scaffold is in the development of inhibitors of the SUMO-activating enzyme (SAE), a novel target in cancer therapy. The clinical candidate TAK-981 features a substituted triazolopyridine core.[10] While the exact synthetic route for TAK-981 using 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine may not be publicly disclosed in full detail, the structural analogy strongly suggests its potential as a key starting material or a close analog thereof.

GAThis compoundCAdvanced IntermediateA->CPalladium-catalyzed Cross-CouplingBCoupling PartnerB->CDTAK-981 AnalogueC->DFurther Synthetic Modifications

Caption: Plausible synthetic application in the synthesis of TAK-981 analogues.

The 7-bromo position is ideal for coupling with a boronic acid or other organometallic reagent to introduce the rest of the molecule, demonstrating the strategic importance of this building block in constructing complex drug candidates.

Conclusion

7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine is a high-value chemical intermediate with significant applications in modern drug discovery. Its well-defined structure, coupled with the synthetic versatility offered by the bromine substituent, makes it an essential tool for medicinal chemists. This guide has provided a detailed overview of its synthesis, characterization, and applications, intended to facilitate its use in the development of the next generation of targeted therapies. The insights into its role in the synthesis of kinase and SUMOylation inhibitors highlight its contemporary relevance and potential for future discoveries.

References

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link]

  • Langston SP, et al. Discovery of TAK-981, a First-in-Class Inhibitor of SUMO-Activating Enzyme for the Treatment of Cancer. J Med Chem. 2021;64(5):2501-2520.
  • Chemguide. mass spectra - fragmentation patterns. Available from: [Link]

  • AIR Unimi. For Peer Review. Available from: [Link]

  • ResearchGate. Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. Available from: [Link]

  • Scientific Research Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available from: [Link]

  • Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine. 2021;11(3):447-452.
  • University of California, Davis. Interpretation of mass spectra. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. Available from: [Link]

  • PubChem. 7-bromo-[1][2][3]triazolo[1,5-a]pyridine. Available from: [Link]

  • MySkinRecipes. 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine. Available from: [Link]

  • PubChem. 7-Bromo-(1,2,4)triazolo(1,5-a)pyridine. Available from: [Link]

  • National Institutes of Health. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Available from: [Link]

  • ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Available from: [Link]

  • National Institutes of Health. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. Available from: [Link]

  • National Institutes of Health. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. Available from: [Link]

Spectroscopic Profiling of 7-Bromo-2-methyl-triazolo[1,5-a]pyridine: A Predictive Technical Guide

Spectroscopic Profiling of 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine: A Predictive Technical Guide

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 7-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyridine. Due to a lack of publicly available experimental data for this specific compound, the spectral data presented herein are predicted based on established principles of spectroscopy and data from closely related chemical analogs. This guide is intended to serve as a robust reference for researchers and to facilitate the identification and characterization of this molecule in experimental settings.

Introduction

7-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The[1][2]triazolo[1,5-a]pyridine scaffold is a key pharmacophore in a variety of biologically active molecules, exhibiting a range of activities including antimicrobial, anti-inflammatory, and kinase inhibition. The presence of a bromine atom at the 7-position provides a strategic handle for further functionalization through cross-coupling reactions, while the methyl group at the 2-position can influence the molecule's steric and electronic properties, potentially modulating its biological target engagement.

Accurate spectroscopic characterization is fundamental to confirming the identity and purity of newly synthesized compounds. This guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 7-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyridine.

Molecular Structure

Caption: Molecular structure of 7-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyridine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: A standard ¹H NMR spectrum would be acquired on a 400 MHz or 500 MHz spectrometer. The sample would be dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-58.5 - 8.7ddJ = 7.0, 1.01H
H-87.8 - 8.0dJ = 1.01H
H-67.0 - 7.2dJ = 7.01H
CH₃2.5 - 2.7s-3H

Causality Behind Experimental Choices and Interpretation: The choice of solvent is crucial; CDCl₃ is a good first choice for many organic molecules, while DMSO-d₆ can be used if solubility is an issue. The predicted chemical shifts are based on the electronic environment of each proton.

  • H-5: This proton is adjacent to a nitrogen atom in the pyridine ring, leading to a significant downfield shift. It is expected to appear as a doublet of doublets due to coupling with H-6 and a smaller long-range coupling with H-8.

  • H-8: This proton is ortho to the bromine atom and is expected to be deshielded. It will likely appear as a doublet due to a small coupling with H-5.

  • H-6: This proton is ortho to the bridgehead nitrogen and will be shifted downfield, though less so than H-5. It should appear as a doublet from coupling to H-5.

  • CH₃: The methyl group protons are in an aliphatic environment and will appear as a singlet in the upfield region of the spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: A proton-decoupled ¹³C NMR spectrum would be acquired on a 100 MHz or 125 MHz spectrometer using the same sample prepared for ¹H NMR.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)
C-2160 - 165
C-3a150 - 155
C-5128 - 132
C-6115 - 120
C-7110 - 115
C-8125 - 130
C-8a140 - 145
CH₃15 - 20

Interpretation: The chemical shifts in ¹³C NMR are highly dependent on the hybridization and the electronic environment of the carbon atoms.

  • C-2 and C-3a: These carbons are part of the electron-deficient triazole ring and are bonded to nitrogen atoms, resulting in a significant downfield shift.

  • C-5, C-6, C-8, C-8a: These are sp² hybridized carbons of the pyridine ring. Their chemical shifts are influenced by the electronegative nitrogen atom and the bromine substituent.

  • C-7: This carbon is directly attached to the bromine atom, and its chemical shift will be influenced by the halogen's electronegativity and heavy atom effect.

  • CH₃: The methyl carbon is sp³ hybridized and will appear at the most upfield position.

Infrared (IR) Spectroscopy

Experimental Protocol: The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a KBr pellet or the Attenuated Total Reflectance (ATR) technique would be employed.

Predicted IR Data:

Wavenumber (cm⁻¹)Vibration Type
3100 - 3000Aromatic C-H stretch
2980 - 2850Aliphatic C-H stretch (CH₃)
1620 - 1580C=N and C=C stretching (ring)
1550 - 1450C=C stretching (ring)
1400 - 1350C-H bending (CH₃)
850 - 750C-H out-of-plane bending
600 - 500C-Br stretch

Interpretation: The IR spectrum provides information about the functional groups present in the molecule. The predicted absorptions are characteristic of the aromatic heterocyclic system, the methyl group, and the carbon-bromine bond. The C=N and C=C stretching vibrations of the fused ring system are expected to give a series of sharp bands in the 1620-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Experimental Protocol: A mass spectrum would be obtained using an Electron Ionization (EI) source. The sample would be introduced directly or via a gas chromatograph. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion.

Predicted Mass Spectrometry Data:

m/zIonComments
211/213[M]⁺Molecular ion peak. The two peaks of approximately equal intensity are due to the ⁷⁹Br and ⁸¹Br isotopes.
196/198[M - CH₃]⁺Loss of a methyl radical.
132[M - Br]⁺Loss of a bromine radical.
104[C₆H₄N₂]⁺Further fragmentation of the heterocyclic core.

Interpretation and Predicted Fragmentation Pathway: Under EI conditions, the molecule will be ionized to form a molecular ion [M]⁺. Due to the presence of bromine, the molecular ion will appear as a characteristic doublet with a mass difference of 2 Da and a relative intensity of approximately 1:1.[3][4] The fragmentation pattern is predicted to involve the loss of the substituents and cleavage of the heterocyclic rings.

Fragmentation_PathwayM[C₇H₆BrN₃]⁺˙m/z 211/213F1[C₆H₃BrN₃]⁺˙m/z 196/198M->F1- •CH₃F2[C₇H₆N₃]⁺m/z 132M->F2- •BrF3[C₆H₄N₂]⁺˙m/z 104F2->F3- HCN

Caption: Predicted mass spectrometry fragmentation pathway for 7-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyridine.

References

  • PubChem. 7-Bromo-[1][2]triazolo[1,5-a]pyridine. [Link]

  • MDPI. (E)-4-(2-(7-Bromo-[1][5]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline. [Link]

  • ResearchGate. The Chemistry of the Triazolopyridines: An Update. [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy. [Link]

  • Doc Brown's Chemistry. Mass spectrum of 1-bromo-2-methylpropane. [Link]

  • MySkinRecipes. 7-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyridine. [Link]

  • PubChem. 7-bromo-[1][2]triazolo[1,5-a]pyridine. [Link]

  • YouTube. mass spectrum & fragmentation of 1-bromobutane. [Link]

The Triazolopyridine Scaffold: A Technical Guide to Physicochemical and Chemical Properties for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendance of a Privileged Scaffold

In the landscape of medicinal chemistry, the triazolopyridine core has emerged as a "leitmotif" or recurring theme of significant interest.[1] This fused heterocyclic system, which marries a triazole ring with a pyridine ring, represents a versatile and privileged scaffold in modern drug design.[2][3] The inherent structural diversity, arising from multiple possible isomers based on the arrangement of nitrogen atoms and the nature of the ring fusion, provides a rich chemical space for exploration.[1][3][4][5] Triazolopyridine derivatives are not merely academic curiosities; they are the core components of established pharmaceuticals like the antidepressant Trazodone and the JAK inhibitor Filgotinib, underscoring their therapeutic relevance.[1][3][4]

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides an in-depth exploration of the critical physical and chemical properties of triazolopyridine derivatives. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental observations and the strategic implications of these properties for designing next-generation therapeutics. We will explore how modulating these fundamental characteristics can profoundly impact a compound's journey from a lab novelty to a clinical candidate.

Section 1: Physicochemical Properties - The Foundation of Drug Action

The journey of a drug molecule from administration to its biological target is governed by a complex interplay of physicochemical properties. For triazolopyridine derivatives, a nuanced understanding of solubility, lipophilicity, and ionization is paramount for optimizing pharmacokinetic profiles.

Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a critical gatekeeper for oral drug absorption. A compound must dissolve in the gastrointestinal fluid to be absorbed into the bloodstream. The triazolopyridine scaffold, being a nitrogen-containing heterocycle, offers multiple avenues for modulating solubility.

  • Structural Influence : The substitution pattern on both the triazole and pyridine rings dramatically impacts solubility. Introducing polar functional groups (e.g., hydroxyls, amines, carboxylic acids) can enhance aqueous solubility through favorable interactions with water. Conversely, appending large, nonpolar moieties can decrease it.

  • Crystal Packing : The solid-state properties, specifically the crystal lattice energy, play a crucial role. Strong intermolecular interactions in the crystal, such as hydrogen bonding or π-π stacking, can lead to high melting points and, consequently, lower solubility. Polymorphism, the existence of multiple crystal forms, can also lead to significant differences in solubility for the same chemical entity.

  • pH-Dependent Solubility : As basic compounds, the solubility of most triazolopyridine derivatives is highly dependent on pH. In the acidic environment of the stomach, the nitrogen atoms can be protonated, forming more soluble salts. This is a key consideration for oral formulation design.

Lipophilicity (LogP/LogD): Balancing Membrane Permeability and Aqueous Solubility

Lipophilicity, the affinity of a compound for a lipid-like environment, is a double-edged sword. It is essential for permeating cell membranes to reach intracellular targets, but excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential off-target toxicity. The partition coefficient (LogP) and the distribution coefficient (LogD, which accounts for ionization at a specific pH) are key metrics.

  • Strategic Modulation : Medicinal chemists often aim for a "sweet spot," typically a LogP value between 1 and 3 for orally bioavailable drugs. This can be fine-tuned by adding or removing lipophilic or hydrophilic substituents on the triazolopyridine core. For instance, adding alkyl or aryl groups increases LogP, while adding polar groups decreases it.

pKa: The Ionization Constant

The pKa value dictates the extent of ionization of a molecule at a given pH. The nitrogen atoms within the triazolopyridine scaffold are basic and can accept protons. Knowing the pKa is crucial for predicting a drug's behavior in different physiological compartments (e.g., blood, pH 7.4; stomach, pH 1-3). The ionization state affects solubility, membrane permeability, and receptor binding.

Table 1: Comparative Physicochemical Properties of Representative Triazolopyridine Derivatives.

CompoundStructureMelting Point (°C)LogPAqueous SolubilitypKa (Basic)
Trazodone 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-[1][6][7]triazolo[4,3-a]pyridin-3(2H)-one86-96 (as base)[8]2.68[8]0.29 g/L[8]6.8
Filgotinib N-(5-(4-((1,1-dioxidothiomorpholino)methyl)phenyl)-[1][6][7]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide~2032.5 (Predicted)Low3.5 (Predicted)
1,2,4-Triazolo[4,3-a]pyridin-3-amine 3-amino-[1][6][7]triazolo[4,3-a]pyridine>300-0.5 (Predicted)Moderate4.2 (Predicted)

Data for Filgotinib and the aminotriazolopyridine are predicted values from chemical software and should be considered estimates.

Section 2: Chemical Properties, Reactivity, and Synthesis

The chemical behavior of the triazolopyridine scaffold dictates not only its synthesis but also its stability and potential metabolic fate.

Key Synthetic Strategies

The construction of the triazolopyridine ring system can be achieved through various synthetic routes, often tailored to the desired isomer.[1]

  • From 2-Hydrazinopyridines : A traditional and robust method involves the cyclization of 2-hydrazinopyridines with various reagents like carboxylic acids, aldehydes, or orthoesters. This is a common route to the[1][6][7]triazolo[4,3-a]pyridine isomer.[1]

  • From 2-Aminopyridines : The[1][6][7]triazolo[1,5-a]pyridine isomer is frequently synthesized from 2-aminopyridines. This can involve reaction with reagents that provide the N-N-C unit of the triazole ring, followed by oxidative cyclization.[1][6] Modern methods often employ copper or iodine-mediated reactions to facilitate the N-N bond formation.[1]

  • Microwave-Assisted Synthesis : To accelerate drug discovery efforts, microwave-assisted organic synthesis has been applied to produce triazolopyridine libraries quickly and efficiently, often leading to higher yields and shorter reaction times.[2][9]

Workflow: General Synthesis of a[1][6][7]Triazolo[1,5-a]pyridine Derivative

Below is a diagram illustrating a common workflow for the synthesis and characterization of a triazolopyridine derivative.

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Characterization start Starting Materials (e.g., 2-Aminopyridine, Nitrile) reaction Reaction (e.g., Cu-catalyzed Oxidative Cyclization) start->reaction workup Aqueous Work-up (Extraction, Washing) reaction->workup purify Chromatography (e.g., Flash Column) workup->purify evap Solvent Evaporation purify->evap final_product Pure Triazolopyridine Derivative evap->final_product nmr NMR Spectroscopy (¹H, ¹³C) ms Mass Spectrometry (HRMS) mp Melting Point final_product->nmr final_product->ms final_product->mp

Caption: A typical workflow from synthesis to characterization of a triazolopyridine.

The Dimroth Rearrangement: An Isomeric Transformation

A fascinating and synthetically crucial chemical property of certain fused 1,2,4-triazole systems is the Dimroth rearrangement.[6][9] This process typically involves the acid- or base-catalyzed, or thermal, interconversion of one isomer into a more thermodynamically stable one.[6][9][10] For instance, a kinetically formed[1][6][7]triazolo[4,3-a]pyridine can rearrange to the more stable[1][6][7]triazolo[1,5-a]pyridine isomer.[7]

This rearrangement proceeds through a ring-opening mechanism to an intermediate, followed by rotation and re-cyclization.[7][10] Understanding the conditions that promote or prevent this rearrangement is vital for controlling the isomeric outcome of a synthesis. The two isomers often exhibit distinct physical and spectroscopic properties, including different melting points and NMR chemical shifts.[6][9]

Chemical Stability

For a compound to be a viable drug, it must be stable enough to be formulated and to survive the journey to its target. Triazolopyridine derivatives are generally stable heterocyclic systems. However, their stability towards strong acids, bases, and oxidizing agents should be evaluated on a case-by-case basis, as it can be influenced by the nature and position of substituents. Metabolic stability, particularly towards cytochrome P450 enzymes in the liver, is another critical chemical property that determines a drug's half-life and is a key focus during lead optimization.

Section 3: Spectroscopic and Structural Characterization

Unambiguous characterization is the bedrock of chemical research. A combination of spectroscopic and analytical techniques is employed to confirm the structure and purity of synthesized triazolopyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are the most powerful tools for routine structural elucidation.

  • ¹H NMR : The chemical shifts and coupling patterns of the protons on the pyridine ring are diagnostic. Protons on the pyridine ring typically appear in the aromatic region (δ 7.0-9.0 ppm). The specific chemical shifts can help distinguish between isomers.

  • ¹³C NMR : Provides information on the carbon skeleton. The chemical shifts of the bridgehead carbons (the carbons shared by both rings) are particularly informative.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of a new compound by providing a highly accurate mass measurement. The fragmentation pattern observed in the MS/MS spectrum can also offer clues about the compound's structure.

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state.[5] It reveals precise bond lengths, bond angles, and intermolecular interactions, which are invaluable for understanding solid-state properties and for structure-based drug design.

Experimental Protocol: Synthesis of 2-phenyl-[1][6][7]triazolo[1,5-a]pyridine

This protocol is adapted from literature procedures for the oxidative cyclization of an N-pyridyl-amidine.[1]

Objective: To synthesize 2-phenyl-[1][6][7]triazolo[1,5-a]pyridine from N-(pyridin-2-yl)benzimidamide.

Materials:

  • N-(pyridin-2-yl)benzimidamide

  • (Diacetoxyiodo)benzene (PhI(OAc)₂) or equivalent oxidant

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: To a solution of N-(pyridin-2-yl)benzimidamide (1.0 eq) in anhydrous DCM (0.1 M concentration) in a round-bottom flask, add (diacetoxyiodo)benzene (1.2 eq) in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 2-phenyl-[1][6][7]triazolo[1,5-a]pyridine.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and HRMS. Determine the melting point.

Section 4: Implications for Drug Discovery and Development

The physical and chemical properties discussed are not abstract concepts; they are directly linked to the pharmacokinetic profile of a drug, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, Excretion).

  • Absorption : Governed primarily by solubility and permeability (which is related to LogP). A compound must be soluble enough to dissolve but lipophilic enough to cross the gut wall.

  • Distribution : Lipophilicity influences how a drug distributes into various tissues. Highly lipophilic drugs may accumulate in fatty tissues, which can prolong their effect but may also lead to side effects.

  • Metabolism : The chemical stability and the presence of metabolic "soft spots" (sites prone to enzymatic modification) on the triazolopyridine ring or its substituents will determine how quickly the drug is broken down by the liver.

  • Excretion : The final clearance of the drug and its metabolites from the body, typically via the kidneys, is influenced by its solubility and polarity.

Diagram: Linking Physicochemical Properties to Pharmacokinetics

This diagram illustrates the causal relationships between core physicochemical properties and the ultimate pharmacokinetic behavior of a drug candidate.

Caption: Relationship between properties and ADME outcomes in drug development.

Conclusion

The triazolopyridine scaffold is a testament to the power of heterocyclic chemistry in addressing complex biological challenges. Its continued prevalence in drug discovery is a direct result of its tunable physicochemical and chemical properties. By understanding the principles outlined in this guide—from the nuances of solubility and lipophilicity to the intricacies of isomeric rearrangement and synthetic strategy—researchers can more effectively harness the potential of this remarkable scaffold. A rational, property-driven approach to design is the most efficient path to translating a promising triazolopyridine analogue into a clinically successful therapeutic agent.

References

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The Versatile Scaffold: A Technical Guide to the Biological Activities of Triazolo[1,5-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The[1][2][3]triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the current understanding of these compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanisms of action, structure-activity relationships, and key experimental protocols for evaluating their efficacy. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile heterocyclic system.

Introduction: The Rise of a Privileged Scaffold

The[1][2][3]triazolo[1,5-a]pyridine ring system, an isomeric form of triazolopyrimidine, has garnered significant attention in the field of drug discovery. Its structural similarity to purines allows it to interact with a wide array of biological targets, often acting as a bioisostere.[4][5] This mimicry, combined with the synthetic tractability of the scaffold, has led to the development of numerous derivatives with potent and selective biological activities. This guide will explore the key therapeutic areas where triazolo[1,5-a]pyridines have shown immense promise.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Triazolo[1,5-a]pyridine derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and proliferation.[1][6]

Mechanism of Action

The anticancer effects of these compounds are not limited to a single pathway. Key mechanisms include:

  • Tubulin Polymerization Inhibition: Certain triazolo[1,5-a]pyrimidines, a closely related class of compounds, have been shown to uniquely promote tubulin polymerization, yet they do not compete with paclitaxel for binding. Instead, they inhibit the binding of vinca alkaloids to tubulin.[3][7] This distinct mechanism allows them to overcome multidrug resistance mediated by transporter proteins.[3][7]

  • Kinase Inhibition: Many triazolo[1,5-a]pyridine derivatives function as potent kinase inhibitors, targeting key enzymes involved in cancer cell signaling.

    • JAK1/2 Inhibition: Specific derivatives have been identified as potent inhibitors of Janus kinases JAK1 and JAK2, which are crucial components of the JAK-STAT signaling pathway involved in cell proliferation and survival.[8][9]

    • ERK Signaling Pathway Suppression: Some indole-hybrid derivatives of[1][2][3]triazolo[1,5-a]pyrimidine have been shown to suppress the ERK signaling pathway by decreasing the phosphorylation of key proteins like ERK1/2, c-Raf, and MEK1/2.[10]

    • S-Phase Kinase-Associated Protein 2 (SKP2) Inhibition: Novel derivatives have been developed as inhibitors of SKP2, a component of an E3 ubiquitin ligase complex that targets tumor suppressor proteins like p21 and p27 for degradation.[11]

    • Transforming Growth Factor-β (TGF-β) Type I Receptor Kinase (ALK5) Inhibition: Pyrazole derivatives of[1][2][3]triazolo[1,5-a]pyridine have demonstrated potent and selective inhibition of ALK5, a kinase involved in tumor progression and fibrosis.[12]

  • Induction of Apoptosis: Many anticancer triazolo[1,5-a]pyridine compounds induce programmed cell death (apoptosis) in cancer cells. This can be triggered through various mechanisms, including the activation of mitochondria-mediated intrinsic and death receptor-mediated extrinsic pathways, as well as the generation of reactive oxygen species (ROS).[13][14]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of triazolo[1,5-a]pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. For instance, in a series of[1][2][3]triazolo[1,5-a]pyrimidinylpyridines, the substitution pattern was found to significantly influence their antiproliferative activities against various cancer cell lines.[1] Similarly, for tubulin inhibitors, specific substitutions at the 5-position and on an appended phenyl ring were critical for high potency.[3]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected triazolo[1,5-a]pyridine and related triazolo[1,5-a]pyrimidine derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
H12 MGC-803 (Gastric Cancer)9.47[10]
H12 HCT-116 (Colon Cancer)9.58[10]
H12 MCF-7 (Breast Cancer)13.1[10]
19 Bel-7402 (Liver Cancer)12.3[2][6]
19 HT-1080 (Fibrosarcoma)6.1[2][6]
6i MGC-803 (Gastric Cancer)0.96[13]
21b ALK5 Kinase Inhibition0.018[12]
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of triazolo[1,5-a]pyridine compounds on cancer cell lines.

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 4,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like cisplatin or 5-FU).[2][10] Incubate for 24-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Diagram: Anticancer Mechanisms of Triazolo[1,5-a]pyridines

anticancer_mechanisms cluster_compound Triazolo[1,5-a]pyridine Derivatives cluster_mechanisms Mechanisms of Action cluster_outcome Cellular Outcome Compound Triazolo[1,5-a]pyridine Derivatives Tubulin Tubulin Polymerization Inhibition Compound->Tubulin Kinase Kinase Inhibition (JAK, ERK, ALK5, SKP2) Compound->Kinase Apoptosis Induction of Apoptosis (ROS, Mitochondrial Pathway) Compound->Apoptosis Outcome Inhibition of Cancer Cell Proliferation and Survival Tubulin->Outcome Kinase->Outcome Apoptosis->Outcome

Caption: Diverse anticancer mechanisms of triazolo[1,5-a]pyridine derivatives.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. Triazolo[1,5-a]pyridine and its analogs have shown considerable promise in this area, exhibiting activity against a range of bacteria and fungi.[15][16]

Mechanism of Action

A key mechanism of antimicrobial action for some[1][2][3]triazolo[1,5-a]pyrimidine derivatives is the dual inhibition of bacterial DNA gyrase and dihydrofolate reductase (DHFR).[15][16] These enzymes are essential for bacterial DNA replication and folate synthesis, respectively, making them attractive targets for antimicrobial drug development.

Spectrum of Activity

Derivatives of this scaffold have demonstrated activity against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as fungal strains (Aspergillus flavus, Candida albicans).[15][16] Some compounds have shown efficacy comparable to or even exceeding that of established antibiotics like ciprofloxacin.[16]

Quantitative Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for representative triazolo[1,5-a]pyrimidine derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µM)Reference
9n S. aureus16[16]
9o B. subtilis18[16]
Essramycin Gram-positive & Gram-negative bacteria2.0-8.0 µg/mL[15]
II M. tuberculosis H37RV92% inhibition at 6.25 µg/mL[15]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of triazolo[1,5-a]pyridine compounds.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

  • Preparation of Inoculum: Culture the microbial strain overnight in an appropriate broth medium. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculation: Add an equal volume of the standardized inoculum to each well. Include a positive control (microbe with no compound) and a negative control (broth with no microbe).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity.

Diagram: Antimicrobial Workflow

antimicrobial_workflow Start Start: Microbial Culture Inoculum Prepare Standardized Inoculum Start->Inoculum Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Dilution Serial Dilution of Test Compound Dilution->Inoculation Incubation Incubate at Optimal Conditions Inoculation->Incubation Readout Determine MIC (Visual Inspection) Incubation->Readout End End: MIC Value Readout->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is of great therapeutic importance. Triazolo[1,5-a]pyridine derivatives have emerged as potential candidates in this domain.

Mechanism of Action

A primary anti-inflammatory mechanism of these compounds is the inhibition of Janus kinases (JAKs).[8] By blocking the JAK-STAT signaling pathway, these molecules can modulate the production and signaling of pro-inflammatory cytokines, which are key mediators of the inflammatory response.[9] The development of selective JAK1 inhibitors based on the triazolopyridine scaffold, such as Filgotinib, highlights the potential of this chemical class in treating inflammatory conditions like rheumatoid arthritis and Crohn's disease.[9]

Preclinical and Clinical Development

The successful progression of triazolopyridine-based JAK inhibitors into clinical trials underscores the therapeutic potential of this scaffold for inflammatory diseases.[9] Further research is ongoing to explore the efficacy of other derivatives in various inflammatory models.

Conclusion and Future Perspectives

The[1][2][3]triazolo[1,5-a]pyridine scaffold has proven to be a highly versatile platform for the development of novel therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, stem from the ability of its derivatives to interact with a wide range of biological targets. The continued exploration of the chemical space around this privileged core, guided by a deeper understanding of structure-activity relationships and mechanisms of action, holds great promise for the discovery of next-generation drugs to address unmet medical needs. Future research should focus on optimizing the potency, selectivity, and pharmacokinetic properties of these compounds to advance the most promising candidates into clinical development.

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Triazolopyridine Kinase Inhibitors: A Deep Dive into the Mechanism of Action and Drug Design Principles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The triazolopyridine scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2] Its unique structural and electronic properties allow it to serve as a versatile template for engaging the ATP-binding site of a wide array of kinases, leading to the development of novel therapeutics for cancer, inflammation, and autoimmune diseases.[3] This in-depth technical guide provides a comprehensive overview of the mechanism of action of triazolopyridine-based kinase inhibitors, explores their structure-activity relationships, and details the experimental methodologies used for their characterization.

The Privileged Scaffold: An Introduction to Triazolopyridines

Triazolopyridines are bicyclic heterocyclic compounds that merge the structural features of both triazole and pyridine rings.[2] This fusion creates a privileged scaffold in drug discovery, offering a favorable combination of physicochemical properties, including metabolic stability and synthetic tractability.[1] The nitrogen atoms within the ring system provide crucial hydrogen bonding capabilities, which are fundamental to their mechanism of action as kinase inhibitors.[4] Several successful drugs, such as the JAK1 inhibitor Filgotinib, are built upon the triazolopyridine core, highlighting its significance in pharmaceutical development.[1][5]

Core Mechanism of Action: Competitive ATP Inhibition

The primary mechanism by which triazolopyridine derivatives inhibit kinase activity is through competitive inhibition of ATP binding. Kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signaling. Triazolopyridine-based inhibitors are designed to mimic the adenine moiety of ATP, allowing them to bind to the highly conserved ATP-binding pocket of kinases.[4]

The key to their inhibitory action lies in the formation of specific hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the catalytic domain. The triazolopyridine scaffold typically forms one or two critical hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues.[4][6] This interaction anchors the inhibitor in the active site, preventing ATP from binding and effectively halting the phosphorylation cascade.

cluster_kinase Kinase Active Site Hinge Region Hinge Region Inhibitor Triazolopyridine Inhibitor Hinge Region->Inhibitor H-Bonds Binding Pocket ATP Binding Pocket ATP ATP ATP->Binding Pocket Competitive Binding

Caption: General binding mode of a triazolopyridine inhibitor in the kinase active site.

Structure-Activity Relationship (SAR): Tailoring Potency and Selectivity

The versatility of the triazolopyridine scaffold allows for extensive chemical modifications to optimize inhibitor potency and selectivity.[7] The structure-activity relationship (SAR) of these compounds reveals key trends that govern their inhibitory activity.[8] Modifications to different parts of the scaffold can significantly impact their affinity for the target kinase and their selectivity against other kinases.

Substitutions at various positions on the triazolopyridine core can be tailored to exploit specific features of the ATP-binding pocket of the target kinase. For instance, modifications at the C4 and C6 positions can influence interactions with the solvent-exposed region and the hydrophobic pocket, respectively.[7][9] The choice of substituents on the triazole side-chain can also dramatically affect potency.[8]

cluster_sar Structure-Activity Relationship Scaffold Triazolopyridine Core R1 R1 Substituent (e.g., C4 Aryl Group) Scaffold->R1 R2 R2 Substituent (e.g., Triazole Side-Chain) Scaffold->R2 Potency Potency (IC50) R1->Potency Selectivity Selectivity R1->Selectivity R2->Potency R2->Selectivity

Caption: Key determinants of potency and selectivity in triazolopyridine inhibitors.

Case Studies: Targeting Key Kinases in Disease

The adaptability of the triazolopyridine scaffold has led to the development of inhibitors targeting a variety of kinases implicated in human diseases.

p38 MAP Kinase Inhibitors for Inflammation

p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the inflammatory response.[8] Triazolopyridine analogs have been extensively developed as potent inhibitors of p38.[8] These inhibitors act by directly blocking the kinase activity of p38, thereby preventing the downstream production of pro-inflammatory cytokines like TNF-α and IL-6.[8]

Stress/Cytokines Stress/Cytokines Upstream Kinases Upstream Kinases Stress/Cytokines->Upstream Kinases p38 MAP Kinase p38 MAP Kinase Upstream Kinases->p38 MAP Kinase Phosphorylates Downstream Targets Downstream Targets p38 MAP Kinase->Downstream Targets Phosphorylates Inflammation Inflammation Downstream Targets->Inflammation Triazolopyridine Inhibitor Triazolopyridine Inhibitor Triazolopyridine Inhibitor->p38 MAP Kinase Inhibits

Caption: Inhibition of the p38 MAP kinase signaling pathway by triazolopyridine inhibitors.

JAK1 Inhibitors for Autoimmune Diseases

Janus kinases (JAKs) are crucial for cytokine signaling, and their dysregulation is implicated in autoimmune diseases like rheumatoid arthritis.[5] Filgotinib (GLPG0634) is a selective JAK1 inhibitor based on a triazolopyridine scaffold.[5][10] By selectively targeting JAK1, Filgotinib modulates the immune response with a potentially improved safety profile compared to less selective JAK inhibitors.[10]

Spleen Tyrosine Kinase (Syk) Inhibitors

Spleen Tyrosine Kinase (Syk) is a key mediator of immunoreceptor signaling and is a therapeutic target for autoimmune diseases.[6][11] Novel triazolopyridine-based Syk inhibitors, such as CC-509, have been developed and demonstrate potent inhibition of Syk enzyme activity and Fc receptor-dependent signaling.[6][11] These inhibitors bind to the ATP-binding pocket of Syk, forming hydrogen bonds with the hinge residue Alanine 451.[6]

Experimental Workflow for Characterization

Elucidating the mechanism of action of novel triazolopyridine kinase inhibitors requires a systematic experimental approach. A typical workflow involves a combination of in vitro biochemical assays, cellular assays, and structural biology techniques.

In Vitro Kinase Inhibition Assay Protocol

A common method to determine the inhibitory potency of a compound is through an in vitro kinase inhibition assay, which measures the amount of ADP produced as a byproduct of the kinase reaction.[8]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, and 50μM DTT).[8]

    • Dilute the active kinase enzyme and its specific substrate in the kinase buffer to their final desired concentrations.[8]

    • Prepare a stock solution of the triazolopyridine inhibitor in 100% DMSO and create serial dilutions.[8]

  • Kinase Reaction:

    • In a microplate, combine the kinase, substrate, and varying concentrations of the inhibitor.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[8]

  • Detection:

    • Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™ Kinase Assay).[8]

    • Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.[8]

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.[8]

    • Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.

cluster_workflow Experimental Workflow Compound Synthesis Compound Synthesis In Vitro Assay In Vitro Kinase Inhibition Assay (IC50) Compound Synthesis->In Vitro Assay Cellular Assay Cellular Assay (Target Engagement) In Vitro Assay->Cellular Assay Structural Studies Crystallography/ Computational Modeling Cellular Assay->Structural Studies In Vivo Studies In Vivo Efficacy (Animal Models) Cellular Assay->In Vivo Studies

Caption: A typical experimental workflow for characterizing a novel triazolopyridine kinase inhibitor.

Quantitative Data Summary

The inhibitory potency of triazolopyridine derivatives is typically quantified by their IC50 values. The table below presents representative data for a series of triazolopyridine-based p38 inhibitors, illustrating the impact of structural modifications on potency.[8]

CompoundC4 Aryl GroupTriazole Side-Chainp38α IC50 (nM)
14-FluorophenylMethyl100
24-FluorophenylEthyl75
34-FluorophenylIsopropyl50
42,4-DifluorophenylIsopropyl25
52,4-DifluorophenylCyclopropyl15
62,4-Difluorophenyltert-Butyl30

This data is representative and compiled from typical SAR studies of triazolopyridine-based p38 inhibitors for illustrative purposes.[8]

Conclusion and Future Perspectives

The triazolopyridine scaffold continues to be a highly valuable framework in the design of kinase inhibitors. Its inherent ability to form key interactions within the ATP-binding site, coupled with its synthetic accessibility, ensures its continued prominence in drug discovery.[1][2] Future research will likely focus on the development of next-generation triazolopyridine inhibitors with enhanced selectivity profiles to minimize off-target effects and improve therapeutic outcomes. The application of structure-based drug design and computational modeling will undoubtedly accelerate the discovery of novel and more effective kinase inhibitors based on this remarkable scaffold.[9]

References

  • Navigating the Structure-Activity Landscape of Triazolopyridine Analogs as p38 MAP Kinase Inhibitors.
  • Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candid
  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological
  • Triazolopyridines: Advances in Synthesis and Applic
  • Discovery of Tricyclic Triazolo- and Imidazopyridine Lactams as M1 Positive Allosteric Modul
  • Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells.
  • Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: Identification of candid
  • Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines.
  • Triazolopyridines as selective JAK1 inhibitors:
  • Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiprolifer
  • A Novel Triazolopyridine-Based Spleen Tyrosine Kinase Inhibitor That Arrests Joint Inflamm
  • Triazolopyridines as Selective JAK1 Inhibitors:
  • A Novel Triazolopyridine-Based Spleen Tyrosine Kinase Inhibitor That Arrests Joint Inflamm

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An In-depth Technical Guide to the Structure-Activity Relationships of Triazolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The triazolopyridine scaffold, a fusion of triazole and pyridine rings, is a cornerstone in modern medicinal chemistry. Its derivatives exhibit a vast spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antipsychotic properties.[1][2][3] This versatility stems from the scaffold's unique electronic and structural features, which allow for fine-tuning of its interactions with various biological targets. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of triazolopyridine derivatives, offering insights into the rational design of potent and selective therapeutic agents. We will delve into the key structural modifications that govern their biological efficacy, explore established synthetic and experimental protocols, and visualize the intricate relationships between chemical structure and pharmacological activity.

The Triazolopyridine Core: A Privileged Scaffold in Drug Discovery

Triazolopyridines are heterocyclic compounds characterized by a fused triazole and pyridine ring system.[2][4] The arrangement of nitrogen atoms and the fusion pattern give rise to multiple isomers, each with distinct chemical properties.[2] This structural diversity, combined with the ability to introduce a wide array of substituents, makes the triazolopyridine nucleus a "privileged scaffold" in drug discovery.[1] Its derivatives are key components in several marketed drugs, such as the antidepressant Trazodone and the Janus kinase (JAK) inhibitor Filgotinib, highlighting their clinical significance.[2][3][4]

The core's importance also lies in its ability to act as a bioisostere for other critical structures in medicinal chemistry, such as purines.[2] Bioisosteric replacement is a powerful strategy in drug design to modulate a molecule's physicochemical properties, activity, and pharmacokinetic profile.[5][6]

Decoding the Structure-Activity Relationship (SAR): Key Principles and Target-Specific Insights

The biological activity of triazolopyridine derivatives is intricately linked to the nature and position of substituents on the fused ring system. Understanding these relationships is paramount for optimizing lead compounds.

General SAR Principles of the Triazolopyridine Scaffold

A generalized SAR map for the triazolopyridine core can be conceptualized as follows:

SAR_General core Triazolopyridine Core R1 R1 (Triazole Ring) core->R1 Modulates target binding & selectivity R2 R2 (Pyridine Ring) core->R2 Influences potency & pharmacokinetics R3 R3 (Pyridine Ring) core->R3 Affects solubility & metabolic stability R4 R4 (Pyridine Ring) core->R4 Fine-tunes electronic properties

Caption: Generalized SAR map of the triazolopyridine scaffold.

  • Substitutions on the Triazole Ring: Modifications at this position often directly influence interactions with the biological target, impacting potency and selectivity.

  • Substitutions on the Pyridine Ring: These can modulate a range of properties, including binding affinity, pharmacokinetic parameters (absorption, distribution, metabolism, and excretion - ADME), and solubility.

SAR for Specific Biological Targets

The versatility of the triazolopyridine scaffold is evident in its ability to target a wide array of proteins.

Triazolopyridine derivatives have emerged as potent inhibitors of various kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.[7][8]

  • PI3K Inhibitors: A series of 6-aryl-2-amino-triazolopyridines have been identified as potent and selective inhibitors of phosphoinositide 3-kinase γ (PI3Kγ).[9] SAR studies revealed that the 6-aryl group is a key feature for activity, while modifications to this core can enhance selectivity over other PI3K isoforms.[9]

  • p38 MAP Kinase Inhibitors: For triazolopyridine-oxazole based p38 inhibitors, modifications to the C4 aryl group and the triazole side-chain were crucial in overcoming the deficiencies of the initial lead compound.[10]

  • JAK1 Inhibitors: Optimization of a triazolopyridine-based series of inhibitors led to the discovery of Filgotinib (GLPG0634), a selective JAK1 inhibitor.[8]

  • BRD4 Inhibitors: Certain triazolopyridine derivatives show potent inhibitory activity against Bromodomain-containing protein 4 (BRD4), a promising target for cancer therapy.[11] Molecular docking studies suggest that these compounds bind to the acetyl-lysine binding site of BRD4.[11]

  • Tankyrase (TNKS) Inhibitors: A novel triazolopyridine derivative, TI-12403, has been identified as a tankyrase inhibitor, which plays a role in the WNT/β-catenin signaling pathway implicated in colorectal cancer.[12][13]

Table 1: SAR Summary for Triazolopyridine-Based Kinase Inhibitors

Target KinaseKey Structural Features for ActivityRepresentative CompoundReference
PI3Kγ6-aryl-2-amino-triazolopyridine coreCZC24832[9]
p38C4 aryl group and triazole side-chain modificationsNot specified[10]
JAK1Optimized triazolopyridine coreFilgotinib (GLPG0634)[8]
BRD4Triazolopyridine skeleton with specific substitutionsCompound 12m[11]
TNKSN-([1][2][9]triazolo[4,3-a]pyridin-3-yl) scaffoldTI-12403[12][13]

Triazolopyridines also serve as scaffolds for ligands targeting GPCRs, a large family of receptors involved in a multitude of physiological processes.

  • Adenosine Receptor Antagonists: The inhibitory activity of isomeric triazolopyridine derivatives towards adenosine receptors is influenced by the hydrogen-bond donor strength of a free amino functionality.[14]

  • GPR119 Agonists: A series of[1][9][11]triazolo[4,5-c]pyridine derivatives have been explored as agonists for GPR119, a target for type 2 diabetes.[3][15] SAR studies focus on optimizing the central spacer, the left-hand aryl group, and the right-hand piperidine N-capping group to improve aqueous solubility and agonistic activity.[15]

  • Multi-receptor Atypical Antipsychotics: Derivatives of triazolopyridinone, originating from trazodone, have been designed to target D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors, showing potential as atypical antipsychotics.[16]

Beyond kinases, triazolopyridines have been developed as inhibitors for other enzyme classes.

  • Phosphodiesterase (PDE) Inhibitors: Triazolo-thiadiazines and triazolopyridazines have been explored as PDE4 inhibitors. A 3,4-dimethoxy phenyl moiety at the C6 position of the thiadiazine ring was found to be crucial for potent inhibition.[17] Other triazolo derivatives have been investigated as inhibitors of PDE10A.[18]

  • Tyrosyl-DNA phosphodiesterase 2 (TDP2) Inhibitors: Both 5-phenyl triazolopyrimidine and its bioisosteric triazolopyridine scaffolds have yielded derivatives with significant TDP2 inhibition.[19] TDP2 is a potential target to sensitize cancer cells to topoisomerase II poisons.[19]

  • Diacylglycerol O-acyltransferase 2 (DGAT2) Inhibitors: Novel pyrazolopyridine and triazolopyridine derivatives have been identified as inhibitors of DGAT2, a target for treating various metabolic diseases.[20]

Experimental Protocols for SAR Elucidation

A robust SAR study relies on well-defined synthetic and biological evaluation protocols.

General Synthetic Strategies

The synthesis of triazolopyridine derivatives often involves the construction of the fused heterocyclic system from substituted pyridine precursors.[1] Common methods include condensation reactions and cycloadditions.[1] Microwave-assisted synthesis has emerged as a technique to streamline these processes.[1]

Experimental Workflow: A Generalized Synthetic Approach

Synthesis_Workflow cluster_synthesis Synthesis of Triazolopyridine Core cluster_diversification Scaffold Diversification start Substituted 2-Hydrazinopyridine step1 Condensation with Carboxylic Acid Derivative start->step1 step2 Cyclization (e.g., Dehydration) step1->step2 core_product Triazolopyridine Scaffold step2->core_product step3 Functional Group Interconversion (FGI) core_product->step3 step4 Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) core_product->step4 final_products Library of Derivatives step3->final_products step4->final_products

Caption: Generalized workflow for the synthesis of triazolopyridine derivatives.

Step-by-Step Protocol: Example Synthesis of a Pyrazolo[1][2][9]triazolopyrimidine Derivative

This protocol is adapted from a reported synthesis of pyrazolo-[4,3-e][1][2][9]triazolopyrimidine derivatives.[21]

  • Hydrazone Formation: React a p-pyridine carboxaldehyde with a hydrazine derivative to form the corresponding hydrazone.

  • Hydrazonoyl Chloride Synthesis: Treat the hydrazone with a chlorinating agent like N-chlorosuccinimide (NCS) to yield the hydrazonoyl chloride.

  • Aminopyrazole Carbonitrile Formation: React the hydrazonoyl chloride with ethyl cyanomalonate to produce a 5-aminopyrazole-4-carbonitrile intermediate.

  • Formimidic Ester Synthesis: React the aminopyrazole with ethyl orthoformate to obtain the formimidic ester.

  • Final Cyclization: Treat the appropriate hydrazone intermediate with ferric chloride in ethanol to induce cyclization and form the final pyrazolo-[4,3-e][1][2][9]triazolopyrimidine product. The precipitate is then filtered, washed, and crystallized.[21]

Biological Evaluation Workflow

The biological evaluation of newly synthesized compounds is crucial for establishing SAR.

Workflow for Biological Screening

Screening_Workflow start Synthesized Compound Library primary_screen Primary Screening (e.g., In vitro enzyme assay, receptor binding assay) start->primary_screen hit_id Hit Identification (Compounds with desired activity) primary_screen->hit_id secondary_screen Secondary Screening (e.g., Cellular assays, dose-response curves) hit_id->secondary_screen lead_select Lead Selection (Potent & selective compounds) secondary_screen->lead_select in_vivo In Vivo Studies (e.g., Animal models of disease, pharmacokinetic profiling) lead_select->in_vivo candidate Clinical Candidate in_vivo->candidate

Caption: A typical workflow for the biological evaluation of compound libraries.

Example Protocol: In Vitro Kinase Inhibition Assay

This is a generalized protocol for assessing the inhibitory activity of compounds against a target kinase.

  • Reagent Preparation: Prepare assay buffer, kinase enzyme solution, substrate solution (e.g., a peptide or protein), and ATP solution.

  • Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations.

  • Assay Plate Setup: Add the kinase, substrate, and test compound to the wells of a microplate.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a specific temperature for a set period.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Case Study: Triazolopyridines as Antitumor Agents

The application of SAR principles has led to the development of numerous triazolopyridine derivatives with potent anticancer activity.[7] These compounds often target key signaling pathways involved in cancer progression.

Signaling Pathway: WNT/β-catenin Pathway and TNKS Inhibition

The WNT/β-catenin pathway is frequently hyperactivated in cancers like colorectal cancer.[12][13] Tankyrase (TNKS) is an enzyme that promotes the degradation of AXIN, a key component of the β-catenin destruction complex.[12][13] Inhibition of TNKS stabilizes AXIN, leading to the degradation of β-catenin and downregulation of its target genes, thereby inhibiting cancer cell proliferation.[12][13]

WNT_Pathway cluster_pathway WNT/β-catenin Signaling TNKS Tankyrase (TNKS) AXIN AXIN TNKS->AXIN promotes degradation of beta_catenin β-catenin AXIN->beta_catenin part of destruction complex for degradation Degradation beta_catenin->degradation target_genes Target Gene Expression beta_catenin->target_genes activates inhibitor Triazolopyridine TNKS Inhibitor (e.g., TI-12403) inhibitor->TNKS inhibits

Caption: Simplified diagram of the WNT/β-catenin pathway and the role of TNKS inhibitors.

The triazolopyridine derivative TI-12403 has been shown to stabilize AXIN2, reduce active β-catenin, and inhibit the growth of colorectal cancer cells.[12][13] This exemplifies how a deep understanding of SAR can lead to the rational design of targeted cancer therapies.

Future Directions and Conclusion

The field of triazolopyridine chemistry continues to evolve, with ongoing efforts to develop more efficient and sustainable synthetic methods.[1] The vast chemical space offered by this scaffold remains ripe for exploration, with the potential to yield novel therapeutics for a wide range of diseases. Future research will likely focus on:

  • Novel Scaffolds and Modifications: Exploring new isomers and substitution patterns to enhance efficacy and minimize side effects.[1]

  • Structure-Based Drug Design: Utilizing computational tools to design derivatives with improved binding affinity and selectivity for their targets.[2]

  • Multi-target Ligands: Designing single molecules that can modulate multiple targets, which may be beneficial for complex diseases.

References

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  • Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. (n.d.).
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Triazolopyridine Compounds: A Privileged Scaffold for Novel Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The triazolopyridine core is a recurring motif in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to bind to a wide array of biological targets with high affinity.[1][2] This guide provides an in-depth analysis of key therapeutic targets for triazolopyridine-based compounds, moving beyond a simple catalog to explore the mechanistic rationale and the critical experimental workflows required for target validation. We will dissect successful case studies, from established drugs like the antidepressant Trazodone and the JAK inhibitor Filgotinib to emerging candidates in oncology, neurodegeneration, and metabolic diseases, offering a strategic blueprint for researchers in drug discovery.[2][3][4]

Part 1: The Oncological Landscape: Targeting Aberrant Signaling and Epigenetics

Cancer remains a primary focus for the application of triazolopyridine derivatives due to their remarkable success as kinase inhibitors and their emerging potential against novel target classes.[5]

Protein Kinase Inhibition: The Cornerstone of Triazolopyridine Action

Kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. The triazolopyridine scaffold has proven exceptionally effective in targeting the ATP-binding pocket of numerous kinases.

The p38 mitogen-activated protein (MAP) kinase is a key mediator of cellular responses to inflammatory cytokines and environmental stress.[1] Its signaling cascade is implicated in both tumor progression and the inflammatory tumor microenvironment. Triazolopyridine analogs act as direct inhibitors of p38 kinase activity, blocking downstream inflammatory signaling.[1]

Structure-Activity Relationship (SAR) Insights: The potency of triazolopyridine-based p38 inhibitors is highly sensitive to substitutions on the C4 aryl group and the triazole side-chain. As illustrated in the table below, modifications that enhance interactions within the kinase hinge region and solvent-front can dramatically improve inhibitory concentration (IC50) values.[1][6][7]

Compound IDC4 Aryl GroupTriazole Side-Chainp38α IC50 (nM)
14-FluorophenylMethyl100
24-FluorophenylIsopropyl50
32,4-DifluorophenylIsopropyl25
42,4-DifluorophenylCyclopropyl15
Data is representative and compiled from typical SAR studies for illustrative purposes.[1]

Signaling Pathway:

p38_pathway stress Environmental Stress & Inflammatory Cytokines upstream_k Upstream Kinases (MKK3/6) stress->upstream_k p38 p38 MAP Kinase upstream_k->p38 Phosphorylation targets Downstream Targets (e.g., ATF2, MK2) p38->targets Phosphorylation response Pro-inflammatory Cytokine Production (TNF-α, IL-6) targets->response inhibitor Triazolopyridine Inhibitor inhibitor->p38 Inhibition

Caption: p38 MAP Kinase signaling pathway and point of inhibition.

Protocol 1: In Vitro p38α MAP Kinase Inhibition Assay [1]

This biochemical assay quantifies the ability of a compound to inhibit p38α kinase activity by measuring the production of ADP.

  • Step 1: Reagent Preparation

    • Prepare Kinase Buffer: 40mM Tris (pH 7.5), 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT.

    • Dilute active p38α kinase enzyme and substrate (e.g., ATF2) to desired concentrations in Kinase Buffer.

    • Prepare a 10 mM stock solution of the triazolopyridine compound in 100% DMSO, then create serial dilutions. The final DMSO concentration in the assay must not exceed 1%.

    • Prepare an ATP solution in Kinase Buffer at a concentration appropriate for the kinase (often near its Km value).

  • Step 2: Assay Procedure (384-well plate format)

    • Add 1 µL of the diluted compound or DMSO (for high/low controls) to the appropriate wells.

    • Add 2 µL of the diluted p38α kinase enzyme solution to all wells.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate the plate at room temperature for 40-60 minutes.

    • Terminate the kinase reaction and detect ADP production by adding 10 µL of a commercial kinase detection reagent (e.g., Kinase-Glo®).

    • Incubate for an additional 30 minutes at room temperature to allow the detection signal to stabilize.

  • Step 3: Data Acquisition and Analysis

    • Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

The JAK-STAT pathway is critical for signaling numerous cytokines involved in immunity and inflammation.[3] Selective inhibition of JAK1 is a validated therapeutic strategy for autoimmune diseases like rheumatoid arthritis and has potential in immuno-oncology.[8] The triazolopyridine-based drug Filgotinib (GLPG0634) is a prime example of a selective JAK1 inhibitor.[3][8] Its development leveraged a screening cascade designed to maximize selectivity for JAK1 over other JAK family members, particularly JAK2, to avoid potential hematological side effects.[8]

The Epidermal Growth Factor Receptor (EGFR) is a well-known proto-oncogene.[9] Certain pyrazolo[1][6][10]triazolopyrimidine derivatives have been shown to inhibit the EGFR/AKT signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells.[9] Validation of these compounds involves treating cancer cell lines (e.g., HCC1937, HeLa) and performing western blot analysis to measure the phosphorylation status of key pathway proteins like pEGFR, pAKT, and pERK1/2.[9]

Epigenetic Regulators: Reading and Writing the Cancer Code

Epigenetic machinery offers a newer class of targets for cancer therapy. Triazolopyridine compounds are now being developed to inhibit the "readers" of histone modifications.

BRD4 is an epigenetic "reader" that recognizes acetylated lysine residues on histones, playing a crucial role in regulating the transcription of key oncogenes like MYC.[11][12] High expression of BRD4 is linked to the progression of various cancers, making it a promising therapeutic target.[11] Recently, novel triazolopyridine derivatives have been identified as potent BRD4 inhibitors. For instance, compound 12m from a recent study showed an IC50 of 0.02 μM in the MV4-11 cancer cell line and demonstrated the ability to bind to the acetyl-lysine binding site of BRD4's first bromodomain (BD1).[11]

Workflow: Validating a Novel BRD4 Inhibitor

BRD4_workflow cluster_invitro In Vitro / In Silico cluster_incell Cell-Based Assays cluster_invivo In Vivo / Preclinical virtual_screening Virtual Screening & Molecular Docking biochem_assay Biochemical Assay (e.g., AlphaScreen) Determine IC50 vs. BRD4 BD1/BD2 virtual_screening->biochem_assay prolif_assay Antiproliferation Assay (e.g., MTT on MV4-11 cells) Determine cellular IC50 biochem_assay->prolif_assay target_engagement Target Engagement (e.g., Western Blot for c-MYC) prolif_assay->target_engagement apoptosis_assay Apoptosis Assay (e.g., Annexin V Staining) prolif_assay->apoptosis_assay pk_study Pharmacokinetic Study (e.g., Mouse model) Determine Oral Bioavailability (F%) apoptosis_assay->pk_study efficacy_study Xenograft Efficacy Study pk_study->efficacy_study

Caption: Integrated workflow for the discovery and validation of BRD4 inhibitors.

Other Emerging Oncology Targets
  • Tankyrase (TNKS): As part of the β-catenin destruction complex, TNKS is a target in Wnt-driven cancers. Triazolopyridine derivatives have been identified that inhibit TNKS, leading to the stabilization of AXIN2 and downregulation of β-catenin.[13]

  • Tyrosyl-DNA phosphodiesterase 2 (TDP2): TDP2 is a DNA repair enzyme that can cause resistance to clinical topoisomerase II (TOP2) poisons. Inhibiting TDP2 with triazolopyridine compounds could potentially re-sensitize cancer cells to these chemotherapies.[14]

Part 2: Neurodegenerative Diseases: Stabilizing the Cytoskeleton

Neurodegenerative diseases like Alzheimer's are characterized by neuronal loss and dysfunction. One underlying cause is the dysregulation of microtubules (MTs), which are critical for axonal transport.[15]

Microtubule Stabilization

In tauopathies, the MT-associated protein tau dissociates from microtubules, leading to their instability and the formation of neurofibrillary tangles.[16] Brain-penetrant, MT-stabilizing compounds can restore axonal transport and provide therapeutic benefits.[15] Triazolo[1,5-a]pyrimidines, a closely related scaffold, have shown significant promise as MT-stabilizing agents.[15][16] These compounds bind to tubulin heterodimers, promoting MT assembly and stability.[15] Key validation experiments involve demonstrating efficacy in mouse models of tauopathy by measuring markers of stable microtubules (e.g., Glutamylated-tubulin) in the brain.[15]

Part 3: Infectious and Metabolic Diseases

The versatility of the triazolopyridine scaffold extends to targets in parasites and metabolic pathways.

  • Antiparasitic Targets: Triazolopyrimidine and related scaffolds have shown potent activity against trypanosomatid parasites like Trypanosoma cruzi (Chagas disease) and Plasmodium falciparum (malaria).[17][18] For malaria, proposed targets include the parasite's dihydroorotate dehydrogenase (PfDHODH) and the Na+/H+-ATPase PfATP4.[18][19] Validation requires in vitro parasite growth inhibition assays followed by efficacy testing in established mouse models of the disease.[17]

  • Diacylglyceride O-acyltransferase 2 (DGAT2): DGAT2 is a key enzyme in the final step of triglyceride synthesis.[20] Its inhibition is a therapeutic strategy for metabolic diseases such as nonalcoholic steatohepatitis (NASH), type-2 diabetes, and hyperlipidemia.[20] A recent patent application describes novel triazolopyridine derivatives as potent DGAT2 inhibitors, highlighting the scaffold's potential in treating metabolic disorders.[20]

Part 4: General Methodologies for Compound Validation

A robust and logical experimental cascade is essential for validating compounds against any new target.

Workflow: General Cascade for Anticancer Compound Evaluation

This workflow outlines a self-validating system, where each step provides the rationale for proceeding to the next.

Step 1: Primary Biochemical Screen

  • Objective: To identify direct inhibition of the purified target protein.

  • Method: Target-specific enzymatic assay (e.g., Kinase-Glo for kinases, fluorescence polarization for bromodomains).

  • Endpoint: IC50 value. This confirms molecular interaction.

Step 2: Cellular Viability and Proliferation Assays

  • Objective: To determine if the compound affects cancer cell growth.

  • Methods: MTT, MTS, or CellTiter-Glo assays on relevant cancer cell lines.[21]

  • Endpoint: GI50 or cellular IC50 value. This confirms the compound has a cellular effect but does not prove the mechanism.

Step 3: Cellular Target Engagement and Mechanism of Action

  • Objective: To confirm that the compound inhibits the intended target within the cell and elicits the expected biological response.

  • Methods:

    • Pathway Modulation: Western blot for downstream biomarkers (e.g., decreased p-AKT for an EGFR inhibitor, decreased c-MYC for a BRD4 inhibitor).[9][11]

    • Phenotypic Confirmation: Cell cycle analysis via flow cytometry to detect arrest, or apoptosis assays (e.g., Caspase 3/7 activation, PARP cleavage) to confirm cell death.[9][21]

  • Causality Check: The concentration range for target engagement should correlate with the cellular IC50. A significant discrepancy may indicate off-target effects.

Step 4: In Vivo Pharmacokinetics and Efficacy

  • Objective: To assess drug-like properties and anti-tumor activity in a living system.

  • Methods:

    • Pharmacokinetics (PK): Administration to mice to determine exposure, half-life, and oral bioavailability.

    • Efficacy: Use of a relevant animal model, such as a tumor xenograft model, to measure tumor growth inhibition over time.[13][22]

  • Endpoint: Correlation of drug exposure levels (PK) with tumor growth inhibition (pharmacodynamics or PD).

validation_workflow biochem Step 1: Biochemical Screen (Target IC50) cell_via Step 2: Cell Viability (Cellular IC50) biochem->cell_via Hit Confirmed moa Step 3: Mechanism of Action (Target Engagement, Phenotype) cell_via->moa Cellular Activity Confirmed invivo Step 4: In Vivo Studies (PK/PD, Efficacy) moa->invivo On-Target Mechanism Confirmed candidate Lead Candidate invivo->candidate In Vivo Efficacy Confirmed

Caption: A sequential, self-validating workflow for drug candidate progression.

Conclusion and Future Outlook

The triazolopyridine scaffold continues to demonstrate remarkable therapeutic versatility.[2][23][24] Its success is rooted in a synthetically tractable core that can be precisely decorated to achieve high potency and selectivity against a growing list of targets in oncology, neurodegeneration, and beyond. Future research will likely focus on developing compounds with novel mechanisms, such as dual-target inhibitors for complex diseases like Alzheimer's or combination therapies that pair a triazolopyridine-based agent with other standards of care to overcome drug resistance.[10][13] The continued exploration of this privileged structure promises to deliver the next generation of targeted therapeutics.

References

  • Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. PubMed. [Link]

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The Strategic Utility of 7-Bromo-2-methyl-triazolo[1,5-a]pyridine: An In-depth Technical Guide for Advanced Heterocyclic Chemistry

The Strategic Utility of 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine: An In-depth Technical Guide for Advanced Heterocyclic Chemistry

Introduction: The Privileged[1][2][3]Triazolo[1,5-a]pyridine Scaffold

The[1][2][3]triazolo[1,5-a]pyridine core is a noteworthy heterocyclic scaffold in medicinal chemistry and materials science.[4] This fused bicyclic system, containing a bridgehead nitrogen atom, is a key structural motif in a variety of biologically active compounds.[4] Its utility stems from its rigid conformation, which can facilitate precise interactions with biological targets, and its electronic properties, which can be modulated by substitution on the ring system. The scaffold is found in compounds developed as kinase inhibitors, agents for neurological disorders, and anti-inflammatory drugs, highlighting its broad therapeutic potential.[4][5]

This technical guide focuses on a particularly valuable derivative: 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine . The strategic placement of the bromine atom at the 7-position provides a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The methyl group at the 2-position can influence the compound's solubility, metabolic stability, and steric interactions within a binding pocket. This combination of features makes 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine a powerful building block for the synthesis of complex molecules in drug discovery programs.[4]

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine is provided in the table below.

PropertyValueReference
CAS Number 1159812-31-3[4]
Molecular Formula C₇H₆BrN₃[4]
Molecular Weight 212.05 g/mol [4]
Appearance Solid (typical)
Storage Room temperature, in a dry, sealed container[4]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[6]

Synthesis of 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine

Proposed Synthetic Pathway

The proposed synthesis starts from the commercially available 4-bromo-2-aminopyridine. The key steps involve the formation of an N-acyl-N'-(pyridin-2-yl)hydrazine intermediate, followed by an intramolecular cyclization/dehydration to yield the desired triazolopyridine ring system.

Synthesis_Workflowcluster_0Step 1: Acylationcluster_1Step 2: Nitration & Hydrolysiscluster_2Step 3: Reductioncluster_3Step 4: CyclizationA4-Bromo-2-aminopyridineCIntermediate 1(N-(4-bromopyridin-2-yl)acetamide)A->CPyridine, 0°C to rtBAcetic AnhydrideB->CDIntermediate 2(N-(4-bromo-3-nitropyridin-2-yl)acetamide)C->DHNO3/H2SO4EIntermediate 3(4-bromo-3-nitropyridin-2-amine)D->EAq. HCl, refluxFIntermediate 4(4-bromopyridine-2,3-diamine)E->FFe, AcOH or H2/Pd-CH7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridineF->HAcOH, refluxGTriethyl orthoacetateG->H

A plausible synthetic workflow for 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine.
Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N-(4-bromopyridin-2-yl)acetamide (Intermediate 1)

  • To a stirred solution of 4-bromo-2-aminopyridine (1.0 eq) in pyridine (5-10 vol) at 0 °C, add acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice-water and stir for 30 minutes.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford N-(4-bromopyridin-2-yl)acetamide.

Step 2: Synthesis of 4-bromo-3-nitropyridin-2-amine (Intermediate 3)

  • To a cooled (0 °C) mixture of concentrated sulfuric acid and nitric acid, add N-(4-bromopyridin-2-yl)acetamide (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Carefully pour the mixture onto crushed ice.

  • The intermediate N-(4-bromo-3-nitropyridin-2-yl)acetamide is then hydrolyzed by heating in aqueous HCl (e.g., 6M HCl) at reflux for 4-6 hours.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., NaOH or NaHCO₃) to precipitate the product.

  • Filter, wash with water, and dry to yield 4-bromo-3-nitropyridin-2-amine.

Step 3: Synthesis of 4-bromopyridine-2,3-diamine (Intermediate 4)

  • To a solution of 4-bromo-3-nitropyridin-2-amine (1.0 eq) in acetic acid or ethanol, add iron powder (5.0 eq).

  • Heat the mixture to reflux for 2-4 hours.

  • Alternatively, hydrogenation using H₂ gas with a palladium on carbon (Pd/C) catalyst in a suitable solvent like ethanol or ethyl acetate can be employed.

  • After completion of the reaction (monitored by TLC), filter the reaction mixture through celite to remove the iron salts or catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude 4-bromopyridine-2,3-diamine, which can be used in the next step without further purification.

Step 4: Synthesis of 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine (Final Product)

  • A mixture of 4-bromopyridine-2,3-diamine (1.0 eq) and triethyl orthoacetate (1.5 eq) in acetic acid (10 vol) is heated at reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize with a base (e.g., sodium carbonate solution) until a precipitate forms.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to afford 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine.

Chemical Reactivity and Applications in Synthesis

The bromine atom at the 7-position is the key to the synthetic utility of this building block, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and amino groups.

Reactivity_DiagramA7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridineBSuzuki CouplingA->BArB(OH)2, Pd catalyst, BaseCBuchwald-HartwigAminationA->CR2NH, Pd catalyst, Base, LigandDHeck ReactionA->DAlkene, Pd catalyst, BaseEAryl/HeteroarylSubstituted ProductB->EFAmino SubstitutedProductC->FGAlkene SubstitutedProductD->G

Key cross-coupling reactions of 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the triazolopyridine core and various aryl or heteroaryl boronic acids or esters.

General Protocol:

  • To a reaction vessel, add 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a more advanced catalyst system like a palladacycle with a suitable ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq).

  • The reaction is typically carried out in a solvent system such as dioxane/water, toluene, or DMF.

  • The mixture is degassed and heated under an inert atmosphere (N₂ or Ar) at 80-120 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled, diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Buchwald-Hartwig Amination

This reaction enables the formation of a carbon-nitrogen bond, allowing for the introduction of primary or secondary amines at the 7-position.

General Protocol:

  • In a glovebox or under an inert atmosphere, combine 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq), the desired amine (1.2-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Josiphos-type ligand, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 eq).[7][8]

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture at 80-110 °C until completion.

  • After cooling, the mixture is typically filtered through a pad of celite, concentrated, and purified by column chromatography.

Heck Reaction

The Heck reaction facilitates the coupling of the bromo-triazolopyridine with alkenes to form substituted alkenes.

General Protocol:

  • Combine 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq), the alkene (1.2-2.0 eq), a palladium source such as Pd(OAc)₂ (2-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tol)₃), and a base (e.g., Et₃N, K₂CO₃) in a suitable solvent (e.g., DMF, acetonitrile).

  • The reaction is heated at 80-120 °C in a sealed vessel until the starting materials are consumed.

  • Work-up typically involves dilution with an organic solvent, washing with water, drying, and concentration.

  • Purification is achieved via column chromatography.

Applications in Drug Discovery

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a key component in a number of small molecule inhibitors targeting various protein kinases and other enzymes. The ability to functionalize the 7-position of the ring system is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

For instance, derivatives of this scaffold have been investigated as inhibitors of AXL receptor tyrosine kinase, which is implicated in cancer progression and drug resistance.[9] The modular nature of the synthesis, enabled by the bromo-intermediate, allows for the exploration of a wide chemical space around the core, which is essential for structure-activity relationship (SAR) studies.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, likely appearing as doublets and a singlet or doublet of doublets in the aromatic region (δ 7.0-9.0 ppm). A singlet corresponding to the methyl group at the 2-position would be expected in the upfield region (δ 2.0-3.0 ppm).

  • ¹³C NMR: The carbon NMR would display signals for the seven unique carbon atoms. The carbon bearing the bromine atom would be shifted to a characteristic chemical shift, and the quaternary carbons of the fused ring system would also be identifiable.

  • Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom (M⁺ and M⁺+2 peaks of nearly equal intensity). The molecular ion peak would be observed at m/z 211 and 213 (for ⁷⁹Br and ⁸¹Br isotopes, respectively).

  • IR Spectroscopy: The infrared spectrum would likely exhibit characteristic C-H stretching frequencies for the aromatic and methyl groups, C=N and C=C stretching vibrations from the heterocyclic rings, and a C-Br stretching frequency in the fingerprint region.

Conclusion

7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine is a highly valuable and versatile building block for medicinal chemistry and organic synthesis. Its strategic functionalization with a bromine atom provides a reactive handle for a multitude of cross-coupling reactions, enabling the construction of diverse and complex molecular architectures. The synthetic accessibility of the core scaffold, combined with its proven utility in the development of kinase inhibitors and other therapeutic agents, ensures that this compound will continue to be of significant interest to researchers in the field of drug discovery. This guide provides a comprehensive overview of its synthesis, reactivity, and applications, serving as a valuable resource for scientists working with this important heterocyclic intermediate.

References

  • PubChem. 7-Bromo-(1,2,4)triazolo(1,5-a)pyridine | C6H4BrN3 | CID 37818533. [Link]

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  • PubChem. 7-Bromo-(1,2,4)triazolo(1,5-a)pyridine | C6H4BrN3 | CID 37818533 - Section 6.1 Hazards Identification. [Link]

  • Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 165, 332-346. [Link]

  • Potts, K. T. (1961). 1,2,4-Triazoles. XIII. Derivatives of the s-Triazolo[1,5-a]pyridine Ring System. The Journal of Organic Chemistry, 26(12), 4719-4727. [Link]

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  • Butler, D. (2006). Triazolopyridine derivatives as antibacterial agents.
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  • Bayer AG. (2023). Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][1][6]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders. Google Patents, WO2023118092A1.

  • Al-wsmoni, F. A., et al. (2021). Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Molecules, 26(15), 4478. [Link]

  • Jiangsu Hengrui Medicine Co., Ltd. (2016). Substituted pyrazolo[1,5-a]pyrimidines as bruton's tyrosine kinase modulators.
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Methodological & Application

7-Bromo-2-methyl-triazolo[1,5-a]pyridine in Suzuki-Miyaura cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Abstract

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[4] The functionalization of this core structure is paramount for scaffold diversification and the exploration of structure-activity relationships (SAR). This document provides a comprehensive technical guide for the Suzuki-Miyaura cross-coupling of 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine, a key building block for drug discovery programs.[5] We delve into the mechanistic nuances of coupling nitrogen-rich heterocycles, provide detailed, field-tested protocols, and offer a systematic guide to reaction optimization and troubleshooting.

Introduction: The Strategic Importance of Heterocyclic Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its operational simplicity, broad functional group tolerance, and the relatively low toxicity of its boron-based reagents.[2] In drug discovery, this palladium-catalyzed cross-coupling is an indispensable tool for forging carbon-carbon bonds, enabling the rapid assembly of complex molecular architectures from readily available fragments.[6]

7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine represents a versatile building block. The bromine atom at the 7-position serves as a synthetic handle for introducing aryl, heteroaryl, or vinyl substituents via the Suzuki-Miyaura reaction, while the fused heterocyclic core provides a unique three-dimensional vector for interacting with biological targets. However, substrates containing nitrogen-rich heterocycles, such as pyridines, present specific challenges that must be addressed through careful selection of reaction parameters.[7]

Mechanistic Considerations: The Challenge of Nitrogen-Rich Heterocycles

The efficacy of the Suzuki-Miyaura reaction hinges on a delicate catalytic cycle.[8] However, the lone pair of electrons on the pyridine-like nitrogen atom in the triazolopyridine scaffold can coordinate to the palladium center. This non-productive binding can sequester the active catalyst, leading to inhibition and diminished reaction yields.[7]

The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][9] Understanding these steps is critical for troubleshooting and optimization.

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Often Rate-Limiting) Pd0->OxAdd PdII R¹-Pd(II)L₂-X (Palladium(II) Intermediate) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regenerated Product R¹-R² Exits (Coupled Product) RedElim->Product ArX R¹-X Enters (7-Bromo-2-methyl-triazolo[1,5-a]pyridine) ArX->OxAdd Boronate [R²-B(OR)₃]⁻ Enters Boronate->Transmetal Base Base (e.g., K₃PO₄) Activates Boron Reagent Base->Boronate

Caption: The Suzuki-Miyaura catalytic cycle for coupling R¹-X with an organoboron reagent.

To overcome catalyst inhibition by the substrate, the selection of a suitable palladium catalyst and ligand system is paramount. Modern catalyst systems utilize bulky, electron-rich ligands that promote the desired catalytic steps (oxidative addition and reductive elimination) while disfavoring off-cycle catalyst deactivation.[3][10]

Optimizing the Reaction: A Guide to Component Selection

The success of coupling 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine is contingent on the judicious selection of four key components: the catalyst system, the base, the solvent, and the boron reagent.

Catalyst System (Palladium Precatalyst & Ligand)

For electron-rich and potentially coordinating heteroaryl bromides, traditional catalysts like Pd(PPh₃)₄ may prove sluggish.[10] Superior results are often achieved with more advanced systems.

  • Buchwald Biaryl Phosphine Ligands: Ligands such as SPhos and XPhos are industry standards for challenging couplings. Their bulk and electron-donating properties accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.[1][10]

  • N-Heterocyclic Carbene (NHC) Ligands: Palladium-NHC complexes (e.g., PEPPSI™-IPr) are highly active and stable catalysts that often allow for lower catalyst loadings and are particularly effective for heteroaryl couplings.[3][8]

Base Selection

The base is crucial for activating the organoboron species to facilitate transmetalation. The choice of base can dramatically affect yield.

  • Potassium Phosphate (K₃PO₄): Often the base of choice for coupling nitrogen-containing heterocycles. It is strong enough to promote the reaction but generally minimizes base-mediated side reactions.[1]

  • Carbonates (K₂CO₃, Cs₂CO₃): Also widely used. Cesium carbonate is more soluble in organic solvents and can be more effective for difficult couplings.[11]

  • Organic Bases: In some cases, organic bases like triethylamine (TEA) or DBU may be employed, though they are less common for this substrate class.

Solvent System

A mixture of an organic solvent and water is typical. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

  • 1,4-Dioxane/H₂O: A robust and very common solvent system for Suzuki-Miyaura reactions.[1][11]

  • Toluene/H₂O or THF/H₂O: Viable alternatives, with the choice sometimes influencing reaction rate and solubility of reagents.[12]

Boron Reagent

While boronic acids are most common, their stability can be an issue, leading to side reactions like protodeboronation (cleavage of the C-B bond by a proton source).[10]

  • Boronic Acids: Readily available but can be prone to decomposition, especially heteroaromatic variants.[8]

  • Pinacol Esters (BPin): More stable to storage and often more resistant to protodeboronation under reaction conditions. They act as a "slow-release" source of the active boronic acid.[13]

  • MIDA Boronates & Trifluoroborates: Exceptionally stable derivatives used for slow, controlled release and are particularly useful in complex molecule synthesis.[10]

Table 1: Comparison of Conditions for Suzuki-Miyaura Coupling of Related Heteroaryl Bromides
Catalyst System (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Substrate NotesReference
Pd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O10015-2061-95For various N-rich heterocycles[1]
Pd(PPh₃)₄ (5)K₃PO₄ (2.5)Dioxane/H₂O901875-85For 2-Bromo-3-methylpyridine[7]
PEPPSI-IPr (0.5)Cs₂CO₃ (2.0)t-AmylOH100298For 3-Bromopyridine[3]
PdCl₂(dppf) (5)K₂CO₃ (2.0)Dioxane/H₂O10012~80General procedure for aryl bromides[9]

Note: Yields are highly substrate-dependent. This table serves as a guide for selecting initial screening conditions.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine with a generic arylboronic acid. This is a starting point and should be optimized for each specific coupling partner.

Experimental_Workflow Figure 2: General Experimental Workflow start Start setup 1. Reaction Setup - Add solids to oven-dried flask - (Aryl Halide, Boronic Acid, Base) start->setup inert 2. Inert Atmosphere - Seal flask - Evacuate & backfill with N₂/Ar (3x) setup->inert solvents 3. Add Solvents & Catalyst - Degassed Dioxane/H₂O - Add Catalyst/Ligand solution inert->solvents reaction 4. Reaction - Heat to 80-100 °C - Stir vigorously for 12-24 h solvents->reaction monitoring 5. Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 6. Workup - Cool to RT - Dilute with EtOAc & H₂O - Separate layers monitoring->workup Complete extraction 7. Extraction & Drying - Extract aqueous layer with EtOAc - Combine organics, dry (Na₂SO₄), filter workup->extraction purify 8. Purification - Concentrate in vacuo - Column Chromatography extraction->purify end 9. Characterization (NMR, MS) Isolated Product purify->end

Caption: A step-by-step workflow for the Suzuki-Miyaura cross-coupling experiment.

Materials & Reagents
ReagentMWCASAmountEquiv.
7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine212.051159812-31-3212 mg1.0
Arylboronic Acid (e.g., Phenylboronic Acid)121.9398-80-6146 mg1.2
PdCl₂(dppf)·CH₂Cl₂816.6495464-05-441 mg0.05
Potassium Phosphate (K₃PO₄)212.277778-77-0425 mg2.0
1,4-Dioxane (anhydrous)-123-91-18 mL-
Deionized Water-7732-18-52 mL-
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).[10]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the atmosphere is completely inert.[10]

  • Solvent Addition: Using syringes, add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL). Briefly sparge the resulting suspension with the inert gas for 5-10 minutes.

  • Catalyst Addition: To the stirring suspension, add the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (0.05 mmol). Purge the flask with inert gas for another 5 minutes.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Allow the reaction to stir vigorously overnight (16-24 hours). The mixture will typically turn dark brown or black.[14]

  • Reaction Monitoring: After cooling to room temperature, progress can be checked by thin-layer chromatography (TLC) or LC-MS analysis of a small aliquot, ensuring the consumption of the starting bromide.

  • Work-up: Dilute the cooled reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.[7]

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude residue can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the desired coupled product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere (O₂ present). 3. Poor quality or decomposed boronic acid. 4. Insufficient base or heat.1. Switch to a more robust catalyst system (e.g., Pd(OAc)₂/SPhos or a PEPPSI precatalyst).[10] 2. Ensure rigorous degassing of solvents and proper inerting technique.[10] 3. Use a more stable boronic ester (BPin) or fresh, high-purity boronic acid.[15] 4. Increase temperature to 110 °C or switch to a stronger base like Cs₂CO₃.
Protodeboronation 1. Presence of excess water or protic sources. 2. Base is too strong or reaction time is too long. 3. Boronic acid is inherently unstable.1. Use anhydrous solvents and dry the base before use. 2. Switch to a milder base (e.g., K₂CO₃) or reduce reaction time.[10] 3. Use a BPin or MIDA boronate instead of the free boronic acid.[8]
Homocoupling of Boronic Acid Presence of oxygen, leading to oxidative coupling of the boronic acid.Improve degassing and inerting procedures. Ensure the palladium precatalyst is fully reduced to Pd(0) in the initial stages.[8]
Dehalogenation of Starting Material Reductive cleavage of the C-Br bond.This can be complex. Sometimes lowering the temperature or changing the ligand can mitigate this side reaction. Ensure the boronic acid is active and transmetalation is efficient.

Safety and Handling

  • 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine: While specific data is limited, related bromo-triazolopyridines are classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation.[16][17]

  • Palladium Catalysts: Palladium compounds can be toxic and are potent sensitizers. Avoid inhalation of dust and skin contact.

  • Solvents: 1,4-Dioxane is a suspected carcinogen and is flammable. Tetrahydrofuran (THF) can form explosive peroxides.

  • Bases: Potassium phosphate and carbonates are irritants.

Precautions:

  • Always work in a well-ventilated chemical fume hood.[18]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[18]

  • Handle all reagents under an inert atmosphere where specified to prevent degradation and side reactions.[10]

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The Suzuki-Miyaura cross-coupling of 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine is a highly effective method for generating molecular diversity in drug discovery. Success relies on a rational approach to reaction design, particularly in the selection of a modern catalyst system capable of overcoming the inherent challenges posed by nitrogen-containing heterocycles. The protocols and optimization strategies outlined in this guide provide a robust framework for researchers to efficiently synthesize novel derivatives of this valuable scaffold.

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. DSpace@MIT. [Link]

  • Hanif, M., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(15), 2798. [Link]

  • Düfert, M. A., & Buchwald, S. L. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar. [Link]

  • Verma, A. K., et al. (2019). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Catalysis Science & Technology, 9(10), 2417-2442. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage... [Link]

  • Hoffman Fine Chemicals. (n.d.). Safety Data Sheet: 7-Bromo-3-methyl[1][2][19]triazolo[1,5-a]pyridine. Manuals.plus. [Link]

  • ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Escayola, S., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 241, 217-228. [Link]

  • Smith, G. B., et al. (1995). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 60(24), 7937–7941. [Link]

  • The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Davies, A. T., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2117–2126. [Link]

  • PubChem. (n.d.). 7-Bromo-(1,2,4)triazolo(1,5-a)pyridine. [Link]

  • Scott Rychnovsky Lab. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Carey, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6334-6352. [Link]

  • Drouillat, B., et al. (2020). Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines. European Journal of Organic Chemistry, 2020(24), 3624-3632. [Link]

  • ResearchGate. (n.d.). (a) Representative Suzuki coupling reaction and hydrolysis products for... [Link]

  • Carey, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6334-6352. [Link]

  • Thomas, A. L. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 8857-8868. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(20), 7414–7427. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Larrosa, I., et al. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. The Journal of Organic Chemistry, 70(18), 7324–7330. [Link]

  • MySkinRecipes. (n.d.). 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine. [Link]

  • de Oliveira, C. S., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(11), 2565. [Link]

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Application Notes and Protocols for Sonogashira Coupling of Bromo-Triazolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Alkynyl-Triazolopyridines

The Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis, facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This palladium-catalyzed transformation, often co-catalyzed by copper(I), has become an indispensable tool in medicinal chemistry and drug development.[2] Its power lies in the ability to introduce a rigid alkynyl linker into complex molecular architectures under relatively mild conditions, a feature of immense value for scaffold elaboration and structure-activity relationship (SAR) studies.[2]

Triazolopyridine scaffolds are privileged structures in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. The introduction of alkynyl moieties onto this heterocyclic core via Sonogashira coupling opens avenues for the synthesis of novel chemical entities with potential therapeutic applications. These alkynylated derivatives serve as versatile intermediates, amenable to further transformations such as cycloadditions, providing access to a rich diversity of molecular frameworks. This guide provides a detailed exploration of the Sonogashira coupling of bromo-triazolopyridine derivatives, offering mechanistic insights, optimized protocols, and troubleshooting strategies tailored for this specific class of substrates.

Mechanistic Considerations: A Tale of Two Cycles

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] Understanding these cycles is paramount for rational optimization and troubleshooting.

The Palladium Cycle: The Engine of C-C Bond Formation
  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the bromo-triazolopyridine derivative. This step forms a Pd(II) intermediate and is often the rate-limiting step, particularly for electron-deficient heterocycles like triazolopyridines.

  • Transmetalation: The alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the palladium center.

  • Reductive Elimination: The newly formed carbon-carbon bond is expelled from the palladium complex, yielding the desired alkynyl-triazolopyridine product and regenerating the active Pd(0) catalyst.

The Copper Cycle: Activating the Alkyne
  • π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne.

  • Deprotonation: An amine base deprotonates the terminal alkyne, facilitated by the copper coordination, to form a copper acetylide intermediate. This species is the key nucleophile that participates in the palladium cycle.

It is important to note that copper-free Sonogashira protocols have also been developed to circumvent the formation of alkyne homocoupling byproducts (Glaser coupling), a common side reaction in the presence of copper.[4] In these systems, the alkyne is thought to be activated directly by the palladium complex.[3]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Br-Pd(II)L₂(Triazolopyridine) Pd0->PdII_Aryl Oxidative Addition (Bromo-Triazolopyridine) PdII_Alkynyl (Alkyne)-Pd(II)L₂(Triazolopyridine) PdII_Aryl->PdII_Alkynyl Transmetalation Product Alkynyl-Triazolopyridine PdII_Alkynyl->Product Reductive Elimination Product->Pd0 Regeneration Alkyne Terminal Alkyne (R-C≡C-H) Cu_pi [Cu(I)]-π-Alkyne Complex Alkyne->Cu_pi Coordination (CuI) Cu_acetylide Copper(I) Acetylide (R-C≡C-Cu) Cu_pi->Cu_acetylide Deprotonation (Base) Cu_acetylide->PdII_Aryl To Transmetalation

Figure 1: A simplified diagram illustrating the interconnected palladium and copper catalytic cycles in the Sonogashira coupling reaction.

Optimizing the Sonogashira Coupling for Bromo-Triazolopyridine Derivatives

The successful coupling of bromo-triazolopyridine derivatives hinges on the careful selection and optimization of several key reaction parameters. Due to the electron-deficient nature of the triazolopyridine ring system, conditions may need to be adjusted from those used for more electron-rich aryl bromides.

ParameterRecommendationRationale and Field-Proven Insights
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄, or Pd₂(dba)₃ with a suitable ligand.For challenging substrates like electron-deficient heteroaryl bromides, a more active catalyst system may be required. While standard catalysts are a good starting point, consider using bulky, electron-rich phosphine ligands (e.g., cataCXium® PIntb) to enhance catalytic activity.[5]
Copper Co-catalyst Copper(I) iodide (CuI) is the most common choice.The copper co-catalyst significantly accelerates the reaction, allowing for milder conditions.[6] However, if alkyne homocoupling is a significant issue, a copper-free protocol should be considered.
Ligand Triphenylphosphine (PPh₃) is a standard choice. For more challenging couplings, consider bulky phosphine ligands.The ligand stabilizes the palladium catalyst and influences its reactivity. Bulky and electron-rich ligands can promote the oxidative addition step, which is often rate-limiting for aryl bromides.[5]
Base Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common. For less reactive substrates, consider stronger inorganic bases like K₂CO₃ or Cs₂CO₃.The base is crucial for neutralizing the HBr byproduct and for the deprotonation of the terminal alkyne in the copper cycle. The choice of base can significantly impact the reaction rate and yield.
Solvent DMF, THF, or acetonitrile are frequently used.The solvent should be anhydrous and degassed to prevent catalyst deactivation and side reactions. The choice of solvent can influence the solubility of the reactants and the catalyst, thereby affecting the reaction rate.
Temperature Room temperature to 80 °C.While many Sonogashira reactions proceed at room temperature, electron-deficient bromo-triazolopyridines may require heating to facilitate the oxidative addition step. Monitor the reaction closely to avoid decomposition at higher temperatures.

Experimental Protocols

The following protocols provide a starting point for the Sonogashira coupling of bromo-triazolopyridine derivatives. It is crucial to note that these are general guidelines, and optimization may be necessary for specific substrates.

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a robust starting point for a wide range of bromo-triazolopyridine derivatives and terminal alkynes.

Reagents and Materials:

  • Bromo-triazolopyridine derivative (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Triethylamine (Et₃N) (2-3 equiv)

  • Anhydrous and degassed solvent (e.g., DMF or THF)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the bromo-triazolopyridine derivative, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous and degassed solvent, followed by triethylamine.

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended when significant alkyne homocoupling is observed with the copper-catalyzed method.

Reagents and Materials:

  • Bromo-triazolopyridine derivative (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, SPhos) (4-8 mol%)

  • Inorganic base (e.g., Cs₂CO₃ or K₂CO₃) (2.0 equiv)

  • Anhydrous and degassed solvent (e.g., Dioxane or Toluene)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and the phosphine ligand to a dry Schlenk flask.

  • Add the anhydrous, degassed solvent and stir for 10-15 minutes to allow for catalyst pre-formation.

  • Add the bromo-triazolopyridine derivative, the inorganic base, and the terminal alkyne.

  • Heat the reaction mixture to 80-120 °C, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove inorganic salts, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Bromo-triazolopyridine, Catalyst, Base, and Solvent Inert Establish Inert Atmosphere (Ar or N₂) Reagents->Inert Add_Alkyne Add Terminal Alkyne Inert->Add_Alkyne Stir_Heat Stir at RT or Heat (Monitor by TLC/LC-MS) Add_Alkyne->Stir_Heat Quench Quench Reaction Stir_Heat->Quench Extract Solvent Extraction Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify

Figure 2: A general experimental workflow for the Sonogashira coupling of bromo-triazolopyridine derivatives.

Troubleshooting and Self-Validating Systems

A well-designed protocol should be a self-validating system. If a reaction is not proceeding as expected, a systematic approach to troubleshooting is essential.

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently reactive bromo-triazolopyridine. 3. Presence of oxygen or moisture.1. Use a fresh batch of catalyst and ensure proper handling under an inert atmosphere. 2. Increase the reaction temperature and/or switch to a more active catalyst system (e.g., using a bulky phosphine ligand). 3. Ensure all solvents and reagents are anhydrous and thoroughly degassed.
Alkyne Homocoupling (Glaser Coupling) Presence of oxygen with the copper co-catalyst.1. Rigorously degas all solvents and reagents. 2. Switch to a copper-free protocol.
Decomposition of Starting Material or Product Reaction temperature is too high.Reduce the reaction temperature and/or reaction time. Consider a more active catalyst that allows for milder conditions.
Formation of Multiple Byproducts 1. Side reactions due to impurities. 2. Catalyst deactivation.1. Purify all starting materials before use. 2. Increase catalyst loading or use a more robust catalyst system.

Conclusion

The Sonogashira coupling of bromo-triazolopyridine derivatives is a powerful and versatile method for the synthesis of novel compounds with significant potential in drug discovery and development. By understanding the underlying mechanism and systematically optimizing the reaction conditions, researchers can efficiently access a wide array of alkynyl-triazolopyridine building blocks. The protocols and insights provided in this guide offer a solid foundation for the successful implementation of this critical transformation in the laboratory.

References

  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Available at: [Link]

  • Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. Available at: [Link]

  • Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides. Available at: [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available at: [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. Available at: [Link]

  • Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a]. Available at: [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Available at: [Link]

  • Pd-catalyzed Suzuki/Sonogashira cross-coupling reaction and the direct sp3 arylation of 7-chloro-5-methyl-[6][7][8]triazolo[1,5-a]pyrimidine. Available at: [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available at: [Link]

  • SYNTHESIS OF INTERNAL ALKYNES USING NEW PALLADIUM N- HETEROCYCLIC CARBENE CATALYTIC SYSTEM. Available at: [Link]

  • Synthesis of non-symmetrical alkynylpyridines by chemoselective Sonogashira cross-coupling reactions. Available at: [Link]

  • Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. Available at: [Link]

  • Scheme 54. Synthesis of triazoles Sonogashira alkynylation-[3+2]-cyclo... Available at: [Link]

  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Available at: [Link]

  • (PDF) Recent Advances in Sonogashira Reactions. Available at: [Link]

  • (PDF) ChemInform Abstract: The First Heterogeneous Sonogashira Coupling Reaction of Aryl Halides with Terminal Alkynes Catalyzed by Diatomite-Supported Palladium(II) Salophen Complex. Available at: [Link]

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The Strategic Utility of 7-Bromo-2-methyl-triazolo[1,5-a]pyridine in Modern Pharmaceutical Synthesis

The Strategic Utility of 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine in Modern Pharmaceutical Synthesis

Introduction: The Ascendancy of the Triazolopyridine Scaffold

In the landscape of medicinal chemistry, the[1][2][3]triazolo[1,5-a]pyridine scaffold has emerged as a "privileged" heterocyclic system. Its structural resemblance to purines allows it to function as a bioisostere, interacting with a wide array of biological targets.[1][2] This versatility has led to the development of compounds with diverse therapeutic applications, including roles as kinase inhibitors for oncology, agents for central nervous system (CNS) disorders, and anti-infectives.[1][2]

Within this valuable class of compounds, 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine stands out as a particularly strategic building block. The bromine atom at the 7-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of molecular complexity. The methyl group at the 2-position can also be crucial for modulating potency, selectivity, and pharmacokinetic properties of the final drug candidate. This guide provides detailed application notes and protocols for the effective use of this key intermediate in pharmaceutical research and development.

Synthesis of the Core Intermediate

A robust and scalable synthesis of the 7-bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine core is paramount for its use in drug discovery programs. While various methods exist for the general synthesis of the triazolopyridine scaffold, a common and effective route starts from a substituted aminopyridine. The synthesis of the closely related 6-amino-7-methyl-[1][2][3]triazolo[1,5-a]pyridine, a key intermediate for the DNA-PK inhibitor AZD7648, provides a blueprint for a plausible synthetic sequence. An improved synthesis of this amine has been reported with a 55.5% overall yield in two steps from 4-methyl-5-nitropyridine-2-amine.

A logical extension for the synthesis of the 7-bromo analogue would involve a similar cyclization followed by a Sandmeyer-type reaction.

Protocol 1: Synthesis of 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine

This protocol is a representative, multi-step synthesis adapted from established methodologies for related analogues.

Step 1: Cyclization to form 2-methyl-7-nitro-[1][2][3]triazolo[1,5-a]pyridine

  • To a solution of 2-amino-4-methyl-5-nitropyridine in a suitable solvent (e.g., N,N-Dimethylformamide), add N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

  • Heat the mixture to facilitate the formation of the intermediate formamidine.

  • After cooling, add hydroxylamine hydrochloride and a base (e.g., sodium acetate) and heat to effect cyclization to the triazolopyridine ring system.

  • Isolate the product, 2-methyl-7-nitro-[1][2][3]triazolo[1,5-a]pyridine, by precipitation and filtration.

Step 2: Reduction to 2-methyl-[1][2][3]triazolo[1,5-a]pyridin-7-amine

  • Suspend the 2-methyl-7-nitro-[1][2][3]triazolo[1,5-a]pyridine in a protic solvent like ethanol or methanol.

  • Add a reducing agent, such as tin(II) chloride dihydrate or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Heat the reaction mixture to reflux until the reduction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction, neutralize with a base (e.g., sodium bicarbonate solution), and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography to yield 2-methyl-[1][2][3]triazolo[1,5-a]pyridin-7-amine.

Step 3: Sandmeyer Reaction to 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine

  • Dissolve the 2-methyl-[1][2][3]triazolo[1,5-a]pyridin-7-amine in an aqueous solution of hydrobromic acid (HBr) at 0 °C.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature at 0-5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of N₂) should be observed.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Basify the reaction mixture with an aqueous base (e.g., ammonium hydroxide) and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purify the crude product by silica gel chromatography to afford the final compound, 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine.

Gcluster_0Synthesis of 7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine2-Amino-4-methyl-5-nitropyridine2-Amino-4-methyl-5-nitropyridineFormamidine IntermediateFormamidine Intermediate2-Amino-4-methyl-5-nitropyridine->Formamidine Intermediate1. DMF-DMA2-Methyl-7-nitro-triazolopyridine2-Methyl-7-nitro-triazolopyridineFormamidine Intermediate->2-Methyl-7-nitro-triazolopyridine2. NH2OH.HCl7-Amino-2-methyl-triazolopyridine7-Amino-2-methyl-triazolopyridine2-Methyl-7-nitro-triazolopyridine->7-Amino-2-methyl-triazolopyridine3. Reduction (e.g., SnCl2)Diazonium SaltDiazonium Salt7-Amino-2-methyl-triazolopyridine->Diazonium Salt4. NaNO2, HBr7-Bromo-2-methyl-triazolopyridine7-Bromo-2-methyl-triazolopyridineDiazonium Salt->7-Bromo-2-methyl-triazolopyridine5. CuBr

Caption: Synthetic pathway to the target intermediate.

Application in Cross-Coupling Reactions

The bromine atom at the C7 position of the triazolopyridine ring is ideally positioned for palladium-catalyzed cross-coupling reactions. This allows for the facile formation of C-N and C-C bonds, which are fundamental transformations in the synthesis of complex pharmaceutical agents.

A. Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for constructing aryl amines from aryl halides. In the context of our target intermediate, this reaction enables the coupling of various amines or amine-containing fragments to the triazolopyridine core. This is exemplified in the synthesis of the DNA-PK inhibitor AZD7648, where a similar amino-triazolopyridine is coupled with a purinone derivative.

Causality in Experimental Choices:

  • Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and ligand (e.g., XPhos, RuPhos, or BINAP) is critical. Bulky, electron-rich phosphine ligands are generally required to facilitate both the oxidative addition of the aryl bromide to the Pd(0) center and the subsequent reductive elimination of the desired C-N bond.

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS), is necessary to deprotonate the amine coupling partner, forming the active nucleophile in the catalytic cycle.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to ensure the stability of the catalyst and the base.

Gcluster_1Buchwald-Hartwig Catalytic CyclePd(0)L2Pd(0)LnPd(II)_ComplexAr-Pd(II)(Br)LnPd(0)L2->Pd(II)_ComplexOxidativeAdditionOxidative_AdditionOxidativeAdditionAmine_Coordination[Ar-Pd(II)(NHR'R'')]LnPd(II)_Complex->Amine_CoordinationLigand_ExchangeLigandExchangeAmido_ComplexAr-Pd(II)(NR'R'')LnAmine_Coordination->Amido_ComplexBaseDeprotonationDeprotonationAmido_Complex->Pd(0)L2ReductiveEliminationProductAr-NR'R''Amido_Complex->ProductReductive_EliminationReductiveEliminationArBr7-Bromo-2-methyl-triazolopyridineArBr->Pd(II)_ComplexAmineR'R''NHAmine->Amine_CoordinationBaseBaseBase->Amido_Complex

Caption: Mechanism of Buchwald-Hartwig amination.

  • To a dry Schlenk tube or microwave vial, add 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Add a strong base, such as sodium tert-butoxide (1.5-2.0 equiv).

  • Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add an anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Heat the reaction mixture with stirring at 80-110 °C for 4-24 hours. Microwave irradiation can often be used to significantly reduce reaction times.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

ParameterRecommended RangeRationale
Amine Equiv. 1.1 - 1.5Ensures complete consumption of the starting bromide.
Pd Catalyst Loading 2 - 5 mol%Balances reaction efficiency with cost and ease of removal.
Ligand Loading 4 - 10 mol%A slight excess relative to palladium can improve stability.
Base Equiv. 1.5 - 2.0Sufficient to deprotonate the amine and drive the reaction.
Temperature 80 - 110 °CProvides thermal energy to overcome activation barriers.
B. Suzuki-Miyaura Coupling: Crafting C-C Bonds

The Suzuki-Miyaura coupling is another cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds between an organohalide and an organoboron compound. Using 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine, a variety of aryl or heteroaryl groups can be appended to the 7-position, a common strategy for modulating the pharmacological profile of a drug candidate.

Causality in Experimental Choices:

  • Catalyst System: Palladium catalysts are again the standard. Pd(PPh₃)₄ is a classic choice, while more active systems often employ Pd(OAc)₂ or Pd₂(dba)₃ with specialized ligands like SPhos or XPhos.

  • Boronic Acid/Ester: Boronic acids are common, but boronate esters (e.g., pinacol esters) can offer greater stability and are often used for more sensitive substrates.

  • Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Aqueous solutions of bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄) are frequently used.

  • Solvent System: Often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is used to dissolve both the organic substrates and the inorganic base.

  • In a reaction vessel, combine 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine (1.0 equiv), the aryl or heteroaryl boronic acid or boronate ester (1.2-1.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Add the base (e.g., an aqueous 2M solution of Na₂CO₃, 2.0-3.0 equiv).

  • Seal the vessel, and degas the mixture by bubbling argon through the solution for 15-20 minutes or by using several freeze-pump-thaw cycles.

  • Add a suitable organic solvent (e.g., 1,4-dioxane or toluene).

  • Heat the mixture with vigorous stirring at 80-100 °C for 6-18 hours.

  • Monitor the reaction by TLC or LC-MS. Once complete, cool the reaction to room temperature.

  • Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography or recrystallization.

ParameterRecommended ValueRationale
Boronic Acid Equiv. 1.2 - 1.5A slight excess is used to drive the reaction to completion.
Pd Catalyst Loading 3 - 5 mol%Typical loading for efficient catalysis.
Base Equiv. 2.0 - 3.0Ensures activation of the boronic acid.
Temperature 80 - 100 °CPromotes efficient transmetalation and reductive elimination.

Case Study: Synthesis of DNA-PK Inhibitor Analogues

The development of the potent and selective DNA-PK inhibitor, AZD7648, by AstraZeneca highlights the utility of the triazolopyridine scaffold.[1] The core of AZD7648 is 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one. The synthesis involves the crucial coupling of a purinone core with 6-amino-7-methyl-[1][2][3]triazolo[1,5-a]pyridine. If one were to explore the structure-activity relationship (SAR) at this position, 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine would be an ideal starting point for introducing diverse functionalities via Suzuki or other cross-coupling reactions before the final amination step.

Gcluster_2Application in Kinase Inhibitor SynthesisStart7-Bromo-2-methyl-triazolopyridineSuzukiSuzuki Coupling(with Ar-B(OH)2)Start->SuzukiBuchwaldBuchwald-HartwigAmination (with R2NH)Start->BuchwaldSonogashiraSonogashira Coupling(with Alkyne)Start->SonogashiraProduct_Suzuki7-Aryl-2-methyl-triazolopyridineSuzuki->Product_SuzukiProduct_Buchwald7-Amino-2-methyl-triazolopyridineBuchwald->Product_BuchwaldProduct_Sonogashira7-Alkynyl-2-methyl-triazolopyridineSonogashira->Product_SonogashiraFinal_ProductsDiverse KinaseInhibitor AnaloguesProduct_Suzuki->Final_ProductsProduct_Buchwald->Final_ProductsProduct_Sonogashira->Final_Products

Caption: Diversification strategy for inhibitor synthesis.

Conclusion

7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine is a high-value intermediate for pharmaceutical synthesis. Its utility stems from the strategic placement of a bromine atom on a biologically relevant scaffold, allowing for late-stage functionalization through robust and well-understood cross-coupling methodologies. The protocols and principles outlined in this guide provide a framework for researchers and scientists to effectively leverage this building block in the design and synthesis of next-generation therapeutics. By understanding the causality behind the experimental choices, drug development professionals can accelerate the discovery of novel drug candidates targeting a wide range of diseases.

References

  • Goldberg, F. W., Finlay, M. R. V., Ting, A. K. T., et al. (2020). The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry, 63(7), 3461–3471. [Link]

  • Oukoloff, K., Lucero, B., Francisco, K. R., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European Journal of Medicinal Chemistry, 166, 349-360. [Link]

Application Notes & Protocols: A Guide to the Development of Kinase Inhibitors Using the 7-Bromo-2-methyl-triazolo[1,5-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Triazolopyridine Scaffold in Kinase Inhibition

The relentless pursuit of targeted therapies has positioned protein kinases as one of the most critical target classes in modern drug discovery, particularly in oncology and immunology.[1][2] Kinase inhibitors have revolutionized treatment paradigms, but the development of novel, selective, and potent agents remains a significant challenge. A key strategy in medicinal chemistry is the use of "privileged scaffolds"—core molecular structures that are capable of binding to multiple biological targets. The triazolopyridine scaffold has emerged as one such privileged structure, forming the foundation of numerous inhibitors.[3][4]

This guide focuses on a specific, highly versatile starting point: the 7-Bromo-2-methyl-triazolo[1,5-a]pyridine scaffold. Its utility stems not only from the inherent ability of the triazolopyridine core to interact with the highly conserved hinge region of the kinase ATP-binding pocket but also from the strategically placed bromine atom.[5] This halogen serves as a versatile chemical handle, enabling extensive structural diversification through modern cross-coupling reactions. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Herein, we provide a comprehensive overview of the workflow for developing novel kinase inhibitors from this scaffold, complete with detailed protocols and the scientific rationale underpinning each experimental step. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.

Chapter 1: Scaffold Analysis and Library Design

The 7-Bromo-2-methyl-triazolo[1,5-a]pyridine Scaffold: Properties and Potential

The core structure provides a rigid framework ideal for orienting substituents into the specific sub-pockets of a kinase active site. The key features are:

  • Triazolopyridine Core: This nitrogen-rich heterocycle is a known bioisostere of purine and is adept at forming critical hydrogen bonds with the kinase "hinge" region, which is essential for anchoring the inhibitor.[5][6]

  • 7-Bromo Group: This is the primary point for diversification. Using palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination, a vast array of aryl, heteroaryl, or alkyl groups can be introduced. This allows for probing interactions within the solvent-exposed region of the ATP pocket, which is crucial for achieving selectivity.[7]

  • 2-Methyl Group: This small alkyl group can influence the scaffold's orientation in the binding pocket and contribute to van der Waals interactions, potentially enhancing potency and selectivity.

Based on existing literature for related triazolopyridine derivatives, this scaffold holds promise for targeting a range of kinases, including but not limited to:

  • p38 MAP Kinase[3][8][9]

  • Janus Kinases (JAKs)[4]

  • Spleen Tyrosine Kinase (Syk)[10]

  • DNA-Dependent Protein Kinase (DNA-PK)

Figure 1: Scaffold Diversification Points cluster_points scaffold p1 Hinge-Binding Core ([1,5-a]pyridine) p1:e->scaffold:w p2 Primary Diversification Site (Suzuki, Buchwald-Hartwig, etc.) p2:w->scaffold:e p3 Selectivity Pocket Interaction (2-methyl group) p3:w->scaffold:s

Caption: Core scaffold with key regions for kinase interaction and chemical modification.

Chapter 2: The Kinase Inhibitor Discovery Funnel: From Biochemical Hit to Cellular Lead

The development of a kinase inhibitor is a multi-stage process designed to systematically identify and refine compounds with the desired biological activity and drug-like properties. This "discovery funnel" approach ensures that resources are focused on the most promising candidates.

Caption: The kinase inhibitor discovery workflow from initial synthesis to lead selection.

Protocol: High-Throughput Biochemical Screening (ADP-Glo™ Assay)

Scientific Rationale: The first step is to determine if compounds can inhibit the purified kinase enzyme in a controlled, cell-free environment.[1] Luminescence-based assays like ADP-Glo™ are industry standards because they are highly sensitive, scalable to 384- or 1536-well plates, and measure kinase activity directly by quantifying ADP production, a universal product of kinase reactions.[11][12]

Materials:

  • Purified, active kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP (at Km concentration for the specific kinase)

  • Kinase assay buffer (e.g., HEPES, MgCl₂, Brij-35)

  • Test compounds dissolved in 100% DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Using an acoustic dispenser or liquid handler, dispense 25-50 nL of each compound concentration into the assay plate wells. Include positive control (no inhibitor, 100% activity) and negative control (no enzyme, 0% activity) wells containing only DMSO.

  • Enzyme Addition: Prepare a solution of the kinase in assay buffer. Add 5 µL of the kinase solution to each well, except for the "no enzyme" negative controls.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the compounds to bind to the kinase before the reaction is initiated.[12]

  • Reaction Initiation: Prepare a solution containing the kinase substrate and ATP in assay buffer. Add 5 µL of this solution to all wells to start the kinase reaction.

  • Kinase Reaction: Incubate the plate at room temperature for 1-2 hours. The optimal time should be determined during assay development to ensure the reaction is within the linear range.

  • ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction by depleting the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.[3]

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.[3]

Data Analysis:

  • Normalize the data using the controls: % Inhibition = 100 * (1 - [Signal_Compound - Signal_NoEnzyme] / [Signal_NoInhibitor - Signal_NoEnzyme]).

  • Plot % Inhibition versus compound concentration (log scale) and fit the data to a four-parameter dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Chapter 3: Driving Potency and Selectivity via Structure-Activity Relationships (SAR)

Once initial hits are identified, the goal is to systematically modify their structure to improve potency and selectivity against the target kinase versus other kinases. This iterative process is known as establishing the Structure-Activity Relationship (SAR).[3][8] For our scaffold, this primarily involves modifying the 7-position.

Caption: The iterative cycle of Structure-Activity Relationship (SAR) optimization.

Hypothetical SAR Table

The table below illustrates a hypothetical SAR study for a p38α kinase inhibitor program, starting with the core scaffold. The goal is to improve p38α potency (lower IC50) while minimizing activity against a representative off-target kinase, such as VEGFR2, to enhance selectivity.

Compound IDR-Group at 7-Positionp38α IC50 (nM)Off-Target (VEGFR2) IC50 (nM)Selectivity Index (VEGFR2 IC50 / p38α IC50)
Scaffold-01 -Br (Starting Material)>10,000>10,000-
Lead-01 4-Fluorophenyl1502,50017
Lead-02 2,4-Difluorophenyl553,10056
Lead-03 4-Pyridyl30>10,000>333
Lead-04 4-(Morpholino)phenyl15>10,000>667

Interpretation of SAR:

  • Replacing the bromine with aryl groups (Lead-01, Lead-02) introduces potency against p38α, likely through interactions in the solvent-front region.

  • Adding a second fluorine (Lead-02 vs. Lead-01) improves potency, suggesting a favorable interaction for this substituent.

  • Introducing a basic nitrogen (Lead-03) significantly improves both potency and selectivity. This is a common strategy to engage specific residues or improve solubility.

  • The morpholino group (Lead-04) further enhances potency, likely by forming a hydrogen bond with the protein or improving physicochemical properties. This compound emerges as a strong lead candidate for further studies.

Chapter 4: Verifying Cellular Activity and Target Engagement

A potent biochemical inhibitor is of little value if it cannot enter a cell and inhibit its target in a physiological environment.[13] Therefore, cell-based assays are a critical validation step.[14]

The p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a key regulator of cellular responses to inflammatory cytokines and stress.[3] Inhibitors based on the triazolopyridine scaffold block the kinase activity of p38, preventing the phosphorylation of downstream targets like MK2 and subsequent production of pro-inflammatory cytokines such as TNF-α.[3]

Stress Inflammatory Cytokines / Stress (e.g., LPS, UV) Upstream Upstream Kinases (MKK3/6) Stress->Upstream p38 p38 MAP Kinase Upstream->p38  Phosphorylates & Activates Downstream Downstream Substrates (e.g., MK2, ATF2) p38->Downstream  Phosphorylates Inhibitor 7-Bromo-2-methyl-triazolo[1,5-a] -pyridine Derivative Inhibitor->p38  Inhibits Response Inflammatory Response (e.g., TNF-α, IL-6 Production) Downstream->Response

Caption: The p38 MAP kinase signaling cascade and the point of inhibition.

Protocol: Cellular Target Engagement via Western Blot

Scientific Rationale: This assay directly measures the phosphorylation of a known downstream substrate of the target kinase within the cell. A reduction in the phosphorylated substrate in the presence of the inhibitor confirms that the compound is cell-permeable and engages its intended target.[1][15]

Materials:

  • Relevant cell line (e.g., THP-1 monocytes for p38 pathway)

  • Cell culture medium and serum

  • Stimulant (e.g., Lipopolysaccharide (LPS) to activate the p38 pathway)

  • Test compounds dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-MK2 and anti-total-MK2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • SDS-PAGE gels and Western Blotting equipment

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 12-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10 µM) for 1-2 hours. Include a DMSO-only vehicle control.

  • Pathway Stimulation: Add the stimulant (e.g., 1 µg/mL LPS) to the wells for 15-30 minutes to activate the kinase pathway. Include an unstimulated control (DMSO only, no LPS).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add 100 µL of ice-cold lysis buffer to each well. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate with the primary antibody against the phosphorylated substrate (e.g., anti-phospho-MK2) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and add the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using a digital imager.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated protein (e.g., anti-total-MK2).

Data Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phospho-protein to total protein indicates successful target engagement by the inhibitor.

Chapter 5: Early Assessment of Drug-Like Properties (In Vitro ADME)

Early in the discovery process, it is crucial to evaluate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of lead compounds.[16] Poor ADME properties are a major cause of clinical trial failures.[16] Performing simple in vitro assays can help prioritize compounds with a higher probability of success.

Key ADME Parameters and Desired Profiles

The following table outlines key in vitro ADME assays and provides a general target profile for an orally bioavailable kinase inhibitor.[17][18]

ParameterAssayRationaleFavorable Profile
Solubility Kinetic Solubility AssayDetermines if a compound will dissolve sufficiently to be absorbed.>50 µM
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA)Predicts passive diffusion across the intestinal wall.P_app > 5 x 10⁻⁶ cm/s
Metabolic Stability Liver Microsomal Stability AssayMeasures how quickly a compound is metabolized by liver enzymes (CYPs).t½ > 30 minutes
Plasma Protein Binding Equilibrium DialysisHigh binding can reduce the free fraction of the drug available to act on the target.<99% bound
Protocol: In Vitro Liver Microsomal Stability Assay

Scientific Rationale: This assay predicts the rate of Phase I metabolism, a primary determinant of a drug's half-life and clearance in the body.[16] It measures the rate at which a compound is degraded when incubated with liver microsomes, which are rich in cytochrome P450 (CYP) enzymes.

Materials:

  • Pooled human or rodent liver microsomes

  • NADPH (cofactor for CYP enzymes)

  • Phosphate buffer (pH 7.4)

  • Test compound and a control compound with known stability (e.g., Verapamil)

  • Acetonitrile with an internal standard for LC-MS/MS analysis

Step-by-Step Methodology:

  • Reaction Preparation: In a 96-well plate, add the test compound (at a final concentration of 1 µM) to a pre-warmed solution of liver microsomes (0.5 mg/mL) in phosphate buffer.

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration 1 mM).

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a 96-well plate containing ice-cold acetonitrile with an internal standard. The acetonitrile precipitates the microsomal proteins, stopping the reaction.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.

  • Control Reactions: Run parallel reactions without NADPH to control for non-CYP-mediated degradation.

Data Analysis:

  • Plot the natural log of the percentage of compound remaining versus time.

  • The slope of the line (k) is the elimination rate constant.

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Conclusion

The 7-Bromo-2-methyl-triazolo[1,5-a]pyridine scaffold represents a highly promising and strategically sound starting point for the development of novel kinase inhibitors. Its privileged core structure facilitates hinge-binding, while the 7-bromo position provides a versatile handle for extensive SAR exploration to optimize potency, selectivity, and ADME properties. By employing a systematic discovery funnel—combining robust biochemical screens, insightful cellular assays, and early ADME profiling—researchers can efficiently translate this scaffold into lead candidates with a high potential for success in preclinical and clinical development. The protocols and rationale outlined in this guide provide a solid framework for initiating and advancing such a drug discovery program.

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Application Notes and Protocols for the Synthesis of CNS-Active Compound Scaffolds from 7-Bromo-2-methyl-triazolo[1,5-a]pyridine

Application Notes and Protocols for the Synthesis of CNS-Active Compound Scaffolds from 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine

Abstract

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. Its structural and electronic properties make it a versatile core for the development of novel therapeutics, particularly for disorders of the central nervous system (CNS). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of CNS-active compound libraries originating from the commercially available starting material, 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine. We present detailed, field-proven protocols for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, to facilitate the strategic diversification of the core scaffold. The causality behind experimental choices, mechanistic insights, and the rationale for targeting specific CNS-related pharmacophores are discussed in detail.

Introduction: The[1][2][3]Triazolo[1,5-a]pyridine Scaffold in CNS Drug Discovery

The[1][2][3]triazolo[1,5-a]pyridine ring system has garnered significant attention in the field of medicinal chemistry due to its favorable pharmacological properties. Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including as anticonvulsants, anxiolytics, and for the treatment of neurodegenerative diseases.[4][5] The nitrogen-rich nature of the heterocycle allows for a variety of hydrogen bonding interactions, while the fused ring system provides a rigid framework for the precise spatial orientation of functional groups, a critical aspect in the design of potent and selective CNS agents.

The strategic functionalization of the 7-position of the 2-methyl-[1][2][3]triazolo[1,5-a]pyridine core allows for the introduction of a diverse range of substituents that can modulate the physicochemical properties and biological activity of the resulting compounds. The bromine atom at this position serves as a versatile synthetic handle for the implementation of powerful palladium-catalyzed cross-coupling reactions. These reactions offer a robust and efficient means to construct carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of extensive compound libraries for structure-activity relationship (SAR) studies.

This guide will focus on three key transformations for the diversification of 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine:

  • Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl moieties.

  • Buchwald-Hartwig Amination: For the incorporation of a wide range of primary and secondary amines.

  • Sonogashira Coupling: For the installation of terminal alkynes, which can serve as key intermediates for further functionalization.

By mastering these protocols, researchers can efficiently generate novel chemical entities for screening against a variety of CNS targets, such as GABAA receptors and adenosine A2A receptors, which have been successfully modulated by compounds bearing the triazolopyrimidine scaffold, a close structural analog.[6][7]

Strategic Diversification via Palladium-Catalyzed Cross-Coupling

The choice of a palladium-catalyzed cross-coupling reaction is dictated by the desired functionality to be introduced at the 7-position of the triazolopyridine core. The general workflow for these reactions is depicted below.

GA7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridineFReaction MixtureA->FBCoupling Partner(Boronic Acid/Ester, Amine, or Alkyne)B->FCPd Catalyst & LigandC->FDBaseD->FESolvent & HeatE->FGWorkup & PurificationF->GH7-Substituted-2-methyl-[1,2,4]triazolo[1,5-a]pyridine(CNS-Active Scaffold)G->H

Caption: General workflow for the synthesis of CNS-active scaffolds.

Mechanistic Rationale: The Palladium Catalytic Cycle

Understanding the underlying mechanism of these reactions is crucial for troubleshooting and optimization. All three cross-coupling reactions proceed through a similar catalytic cycle involving a palladium(0)/palladium(II) redox couple.

Gcluster_0Catalytic CycleAPd(0)L_nBOxidativeAdditionA->BAr-XCR-Pd(II)(X)L_nB->CDTransmetalation (Suzuki/Sonogashira)orAmine Coordination/Deprotonation (Buchwald-Hartwig)C->DCouplingPartnerER-Pd(II)(R')L_nD->EFReductiveEliminationE->FR-R'F->A

Caption: Generalized palladium catalytic cycle for cross-coupling reactions.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 7-bromo-triazolopyridine, forming a Pd(II) intermediate.

  • Transmetalation (Suzuki/Sonogashira) or Amine Coordination/Deprotonation (Buchwald-Hartwig): The coupling partner replaces the halide on the palladium complex.

  • Reductive Elimination: The two organic fragments are coupled, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst.

The choice of ligand is critical as it modulates the stability and reactivity of the palladium catalyst throughout the cycle.[2][3]

Experimental Protocols

Safety Precaution: These protocols involve the use of hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of heteroaryl halides and is suitable for the synthesis of 7-aryl- and 7-heteroaryl-2-methyl-[1][2][3]triazolo[1,5-a]pyridines.[5][8]

Materials:

  • 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine

  • Aryl- or heteroarylboronic acid or boronic acid pinacol ester

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane and Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine (1.0 equiv.), the boronic acid derivative (1.2-1.5 equiv.), and the base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.03-0.05 equiv.).

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe to achieve a concentration of 0.1-0.2 M with respect to the starting bromide.

  • Heat the reaction mixture with vigorous stirring at 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ValueRationale
Catalyst Pd(dppf)Cl₂Effective for a broad range of heteroaryl halides.
Base K₂CO₃ or Cs₂CO₃Cs₂CO₃ is often more effective for challenging couplings.
Solvent Dioxane/WaterPromotes dissolution of both organic and inorganic reagents.
Temperature 80-100 °CSufficient to drive the reaction without decomposition.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol provides a general procedure for the coupling of various primary and secondary amines with 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine, adapted from established methods for heteroaryl halides.[2][9]

Materials:

  • 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine

  • Primary or secondary amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar biaryl phosphine ligand

  • Sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄)

  • Anhydrous toluene or 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01-0.02 equiv.), the phosphine ligand (0.02-0.05 equiv.), and the base (NaOtBu or K₃PO₄, 1.4-2.0 equiv.) to an oven-dried Schlenk flask.

  • Add 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine (1.0 equiv.) and the amine (1.1-1.3 equiv.).

  • Add anhydrous solvent (toluene or 1,4-dioxane) to achieve a concentration of 0.1-0.2 M.

  • Seal the flask and heat the mixture with vigorous stirring at 90-110 °C.

  • Monitor the reaction by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

ParameterRecommended ValueRationale
Catalyst/Ligand Pd₂(dba)₃ / XPhosA robust system for coupling a wide range of amines.
Base NaOtBuA strong, non-nucleophilic base suitable for most aminations.
Solvent Toluene or DioxaneAnhydrous, high-boiling point aprotic solvents.
Temperature 90-110 °CEnsures efficient catalyst turnover.
Protocol 3: Sonogashira Coupling for C-C Alkyne Bond Formation

This protocol is adapted from established procedures for the Sonogashira coupling of heteroaryl bromides and is suitable for the synthesis of 7-alkynyl-2-methyl-[1][2][3]triazolo[1,5-a]pyridines.[1][10]

Materials:

  • 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.).

  • Seal the flask and purge with an inert gas.

  • Add anhydrous solvent (THF or DMF) followed by the amine base (TEA or DIPEA, 2.0-3.0 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise with stirring.

  • Stir the reaction at room temperature to 60 °C and monitor by TLC or LC-MS. Reactions are often complete within 2-8 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

ParameterRecommended ValueRationale
Catalyst Pd(PPh₃)₂Cl₂ / CuIThe classic and reliable catalyst system for Sonogashira couplings.
Base TEA or DIPEAActs as both a base and a solvent in some cases.
Solvent THF or DMFAprotic polar solvents that facilitate the reaction.
Temperature Room temp. to 60 °CMild conditions are often sufficient for this reaction.

Conclusion

The protocols detailed in this application note provide a robust and versatile platform for the synthesis of novel CNS-active compound libraries based on the 7-substituted-2-methyl-[1][2][3]triazolo[1,5-a]pyridine scaffold. By leveraging the power of palladium-catalyzed cross-coupling reactions, researchers can efficiently explore the chemical space around this privileged core, leading to the discovery of new therapeutic agents for a range of neurological disorders. The provided mechanistic insights and rationale for experimental choices are intended to empower scientists to not only apply these methods but also to adapt and optimize them for their specific research goals.

References

  • Kumar, A., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. National Institutes of Health. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Zhang, L., et al. (2022). Discovery of 7-alkyloxy-[1][2][3] triazolo[1,5-a] pyrimidine derivatives as selective positive modulators of GABAA1 and GABAA4 receptors with potent antiepileptic activity. Bioorganic Chemistry. [Link]

  • Wikipedia contributors. (2023). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters. [Link]

  • Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry.
  • Jiang, N., et al. (2012). Synthesis of Novel 7-Substituted-5-phenyl-[1][2][3]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. Iranian Journal of Pharmaceutical Research. [Link]

  • Loubidi, M., et al. (2018). Pd-catalyzed Suzuki/Sonogashira cross-coupling reaction and the direct sp3 arylation of 7-chloro-5-methyl-[1][2][3]triazolo[1, 5-a]pyrimidine. ResearchGate. [Link]

  • Multicomponent regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-trifluoromethyl-2-amino-3-(4′-arylazo)-pyrazolo[1,5-a]pyrimidines and their cytotoxic evaluation. ResearchGate. [Link]

  • Jiang, N., et al. (2012). Synthesis of Novel 7-Substituted-5-phenyl-[1][2][3]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. PubMed. [Link]

  • Dowling, J. E., et al. (2005). Synthesis of[1][2][3]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Chien, E. Y., et al. (2011). Synthesis and Evaluation of 1,2,4-Triazolo[1,5-c]pyrimidine Derivatives as A2A Receptor-Selective Antagonists. ACS Medicinal Chemistry Letters. [Link]

  • Mino, T., et al. (2011). Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. Synlett. [Link]

  • PubChem. (n.d.). 7-Bromo-(1,2,4)triazolo(1,5-a)pyridine. PubChem. [Link]

  • Abarca, B., et al. (1987). Triazolopyridines. Part 7. Preparation of bromo-triazolopyridines and -triazoloisoquinolines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Schnell, S. D., et al. (2020). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. Angewandte Chemie International Edition. [Link]

The Triazolopyridine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of a Versatile Heterocycle

In the landscape of medicinal chemistry, the triazolopyridine scaffold has emerged as a cornerstone for the development of novel therapeutics.[1][2] This fused heterocyclic system, integrating the structural features of both triazole and pyridine, presents a unique three-dimensional architecture that is amenable to diverse chemical modifications.[1] Its versatility allows for the fine-tuning of physicochemical properties and biological activity, making it a "privileged scaffold" in drug design.[1][3] The inherent properties of the triazolopyridine nucleus, including its ability to participate in hydrogen bonding and other non-covalent interactions, enable it to bind with high affinity to a wide array of biological targets.[1][2] This has led to the discovery and development of triazolopyridine-based compounds with a broad spectrum of pharmacological activities, including anticancer, antidepressant, anti-inflammatory, antiviral, and antimicrobial effects.[1][2][4][5]

This technical guide provides an in-depth exploration of the applications of triazolopyridines in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering not only a comprehensive overview of the therapeutic potential of this scaffold but also detailed, field-proven protocols for its synthesis and biological evaluation.

Therapeutic Applications of Triazolopyridine Derivatives

The strategic incorporation of the triazolopyridine motif has yielded several successful drugs and promising clinical candidates across various therapeutic areas.

Oncology: A Scaffold for Targeting Cancer's Core Machinery

The triazolopyridine nucleus has proven to be a particularly fruitful starting point for the development of novel anticancer agents.[2][6] Its rigid structure allows for precise orientation of substituents to interact with key residues in the active sites of oncogenic proteins.

One of the most significant applications of triazolopyridines in oncology is in the development of kinase inhibitors. For instance, derivatives of pyrazolo-[4,3-e][1][2][7]triazolopyrimidine have been shown to exhibit potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.[8] These compounds act by competing with ATP for the binding site in the kinase domain of EGFR, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival, such as the AKT and ERK1/2 pathways.[8]

More recently, triazolopyridine derivatives have been identified as potent inhibitors of Bromodomain-containing protein 4 (BRD4), an epigenetic reader that plays a critical role in the regulation of oncogenes.[7] By binding to the acetyl-lysine binding pocket of BRD4, these compounds disrupt its interaction with acetylated histones, leading to the downregulation of key cancer-driving genes like c-MYC.[7]

Signaling Pathway: Triazolopyridine-based BRD4 Inhibition in Cancer

BRD4_inhibition cluster_nucleus Nucleus Histone Acetylated Histone BRD4 BRD4 Histone->BRD4 binds to Oncogenes Oncogene Transcription (e.g., c-MYC) BRD4->Oncogenes promotes Proliferation Cancer Cell Proliferation & Survival Oncogenes->Proliferation Triazolopyridine Triazolopyridine Inhibitor Triazolopyridine->BRD4 inhibits binding

Caption: Inhibition of BRD4 by a triazolopyridine derivative.

Compound Class Target Mechanism of Action Therapeutic Potential Reference
Pyrazolo-triazolopyrimidinesEGFRCompetitively inhibits ATP binding, blocking downstream AKT and ERK1/2 signaling pathways.Breast and cervical cancer[8]
Novel Triazolopyridine DerivativesBRD4Binds to the acetyl-lysine pocket, preventing interaction with histones and downregulating oncogene transcription.Various cancers with high BRD4 expression[7]
[1][2][7]triazolo[1,5-a]pyridinylpyridinesAKTInhibits the phosphorylation of AKT, a key node in cell survival pathways.Colon, glioblastoma, and breast cancer[9]
Triazolopyrimidine DerivativesTankyraseStabilizes AXIN2, leading to reduced active β-catenin and downregulation of WNT/β-catenin target genes.Colorectal cancer with APC mutations[10]
Central Nervous System (CNS) Disorders: Modulating Neurotransmission

The triazolopyridine scaffold is also a key feature in several drugs targeting the central nervous system. The well-known antidepressant Trazodone, a[1][2][7]-triazolopyridine derivative, exemplifies the successful application of this scaffold in neuropharmacology.[2][11][12] Trazodone acts as a serotonin antagonist and reuptake inhibitor (SARI), showcasing the ability of the triazolopyridine core to be tailored for specific receptor interactions.[11]

Recent research has also explored triazolopyridine derivatives as positive allosteric modulators (PAMs) of the muscarinic acetylcholine receptor subtype 1 (M1), a promising target for the treatment of cognitive deficits in Alzheimer's disease.[13] Furthermore, the structural framework of triazolopyridines has been investigated for the development of anticonvulsant agents.[14][15]

Infectious Diseases: A Broad-Spectrum Arsenal

The versatility of the triazolopyridine scaffold extends to the realm of infectious diseases. Derivatives have been reported to possess antibacterial, antifungal, and antiviral properties.[1][2][5] The ability of these compounds to inhibit viral replication is a particularly active area of research, with potential applications in combating emerging viral threats.[1][5] For instance, triazolo-pyrimidine derivatives have been developed as inhibitors of hepatitis B virus (HBV) surface antigen (HBsAg) secretion, offering a novel therapeutic strategy for chronic HBV infection.[16]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis and biological evaluation of a representative triazolopyridine compound. These protocols are designed to be self-validating, with built-in checkpoints and quality control measures.

Protocol 1: Synthesis of a[1][2][7]Triazolo[4,3-a]pyridine Derivative

This protocol describes a general and efficient method for the synthesis of a[1][2][7]triazolo[4,3-a]pyridine derivative via the oxidative cyclization of a 2-pyridylhydrazone, a common and reliable synthetic route.[3]

Experimental Workflow: Synthesis of a[1][2][7]Triazolo[4,3-a]pyridine Derivative

synthesis_workflow Start Start Step1 Step 1: Hydrazone Formation (2-Hydrazinopyridine + Aldehyde) Start->Step1 Step2 Step 2: Oxidative Cyclization (e.g., using DDQ or MnO2) Step1->Step2 Step3 Step 3: Work-up and Purification (Extraction & Column Chromatography) Step2->Step3 QC1 QC: TLC & LC-MS Step3->QC1 QC2 QC: NMR & HRMS QC1->QC2 Pure Fractions End Final Product QC2->End

Caption: Workflow for the synthesis of a triazolopyridine derivative.

Materials and Reagents:

  • 2-Hydrazinopyridine

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol (anhydrous)

  • Acetic acid (catalytic amount)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Manganese dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Hydrazone Formation:

    • To a solution of 2-hydrazinopyridine (1.0 eq) in anhydrous ethanol, add the substituted aromatic aldehyde (1.0 eq).

    • Add a catalytic amount of acetic acid (2-3 drops).

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the hydrazone product often precipitates out of solution. If so, collect the solid by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Oxidative Cyclization:

    • Dissolve the crude hydrazone in a suitable solvent such as dichloromethane (DCM).

    • Add the oxidizing agent, for example, DDQ (1.1 eq) or activated MnO₂ (5-10 eq), portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Filter the reaction mixture through a pad of celite to remove the oxidant byproducts.

    • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure[1][2][7]triazolo[4,3-a]pyridine derivative.

Self-Validation and Quality Control:

  • TLC Analysis: Monitor the reaction at each stage to ensure the consumption of starting materials and the formation of the desired product.

  • LC-MS Analysis: Confirm the mass of the intermediate hydrazone and the final product.

  • Structural Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Anticancer Activity Evaluation using MTT Assay

This protocol details the evaluation of the cytotoxic effects of a newly synthesized triazolopyridine compound against a human cancer cell line (e.g., MCF-7 breast cancer cells) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9]

Materials and Reagents:

  • Human cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized triazolopyridine compound dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the triazolopyridine compound in the complete growth medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5%.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for another 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Self-Validation and Quality Control:

  • Positive Control: The inclusion of a known anticancer drug validates the assay's sensitivity.

  • Vehicle Control: Ensures that the solvent (DMSO) does not have a significant effect on cell viability.

  • Reproducibility: Perform the experiment in triplicate and repeat it at least three times to ensure the reliability of the results.

Conclusion and Future Directions

The triazolopyridine scaffold is undeniably a cornerstone of modern medicinal chemistry, with its presence in approved drugs and a plethora of compounds in various stages of drug discovery.[2][17] The synthetic accessibility and the ease of functionalization of the triazolopyridine core will continue to make it an attractive starting point for the design of new therapeutic agents.[1][3][4] Future research will likely focus on the development of more selective and potent triazolopyridine derivatives, particularly in the areas of targeted cancer therapy and the treatment of neurodegenerative diseases.[7][13] The exploration of novel synthetic methodologies, including greener chemistry approaches, will also be crucial in advancing the field.[1] As our understanding of the molecular basis of diseases deepens, the versatility of the triazolopyridine scaffold will undoubtedly be harnessed to create the next generation of innovative medicines.

References

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  • Various Authors. (2025). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. PubMed.
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  • Various Authors. (n.d.). Preparation method of triazolopyridine derivative.
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  • Various Authors. (2011). Design, synthesis, and biological evaluation of triazolo-pyrimidine derivatives as novel inhibitors of hepatitis B virus surface antigen (HBsAg) secretion. PubMed.
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  • Feighner, J. P. (1980). Trazodone, a triazolopyridine derivative, in primary depressive disorder. PubMed.
  • Various Authors. (2025).
  • Various Authors. (n.d.). Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines.
  • Various Authors. (n.d.).
  • Various Authors. (n.d.). Few examples of approved drugs containing a pyridine unit.
  • Various Authors. (n.d.). Recent developments on triazole nucleus in anticonvulsant compounds: a review. PMC.

Sources

Application Note: Microwave-Assisted Synthesis of Triazolopyridine Derivatives for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comprehensive overview of the principles, protocols, and advantages of utilizing microwave-assisted organic synthesis (MAOS) for the rapid and efficient production of triazolopyridine derivatives. It is designed to bridge theoretical understanding with practical, field-proven application.

Introduction: The Convergence of a Privileged Scaffold and Enabling Technology

The triazolopyridine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous therapeutic agents, including the antidepressant Trazodone and the Janus kinase inhibitor Filgotinib.[1][2] These heterocyclic compounds are of immense interest due to their diverse and potent biological activities, which include anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4] The derivatization of the triazolopyridine framework is a key strategy in modern drug discovery programs.[1]

Traditionally, the synthesis of these complex molecules involves multi-step processes with long reaction times, often requiring harsh conditions and leading to modest yields.[5] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this landscape.[6][7] By leveraging microwave energy, chemists can now execute these syntheses in a fraction of the time, with higher yields, greater purity, and under more environmentally benign conditions.[8][9] This application note serves as an in-depth technical guide to mastering the microwave-assisted synthesis of triazolopyridine derivatives.

Part 1: The Rationale — Why Microwave Synthesis Excels

The Mechanism: A Fundamental Shift from Conventional Heating

Conventional heating methods transfer energy indirectly and inefficiently; an external source heats the vessel walls, which then slowly and unevenly heat the reaction mixture via conduction and convection.[10] Microwave synthesis operates on a fundamentally different principle: direct dielectric heating.[11][12]

Microwave energy interacts with polar molecules and ionic species within the reaction mixture through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwave.[13] This rapid molecular rotation and resulting friction generates heat quickly and uniformly throughout the bulk of the material.[11][14]

  • Ionic Conduction: In the presence of ionic species, the oscillating electric field induces translational motion of the ions. Collisions between these moving ions generate heat efficiently.[10][12]

This direct and instantaneous energy transfer results in rapid, volumetric heating, bypassing the thermal conductivity limitations of the reaction vessel.[13] This often leads to localized superheating and reaction rate accelerations that are unattainable with an oil bath.[8]

Key Advantages Over Conventional Methods

The unique heating mechanism of MAOS translates into a suite of transformative advantages for the synthetic chemist.

  • Accelerated Reaction Times: Reactions that typically require many hours or even days of reflux can often be completed in minutes.[6][8] This dramatic rate enhancement allows for high-throughput synthesis and rapid optimization of reaction conditions.[9]

  • Improved Yields and Purity: The rapid heating to, and precise maintenance of, the target temperature minimizes the time reactants spend at intermediate temperatures where side reactions and decomposition pathways can occur.[11][15] This often results in cleaner reaction profiles and higher isolated yields.

  • Enhanced Reaction Control & Reproducibility: Modern laboratory microwave reactors are equipped with sophisticated sensors for real-time temperature and pressure monitoring.[16] This allows for precise control over the reaction environment, leading to highly reproducible outcomes—a critical factor in drug development.

  • Alignment with Green Chemistry Principles: MAOS is an inherently green technology. The increased efficiency often reduces the need for large volumes of hazardous solvents, and many reactions can be performed under solvent-free conditions.[10][13] The significant reduction in reaction time also translates to lower overall energy consumption.[6]

G Workflow Comparison: Conventional vs. Microwave Synthesis cluster_0 Conventional Heating Workflow cluster_1 Microwave Synthesis Workflow A1 Setup Oil Bath & Glassware A2 Slow Heating Ramp (Hours) A1->A2 A3 Prolonged Reaction Time (8-24 Hours) A2->A3 A4 Cool Down A3->A4 B3 Short Reaction Time (5-30 Minutes) A5 Workup & Purification A4->A5 B1 Prepare Sealed Vial B2 Rapid Heating Ramp (Seconds to Minutes) B1->B2 B2->B3 B4 Forced Cooling B3->B4 B5 Workup & Purification B4->B5

Caption: Workflow comparison: Conventional vs. Microwave Synthesis.

Part 2: The Core Protocol — A Representative One-Pot Synthesis

This section details a representative, metal-free protocol for the synthesis of[8][11][13]triazolo[1,5-a]pyridines adapted from literature procedures.[5][17] This method showcases a one-pot reaction that is highly efficient under microwave irradiation.

General Reaction Scheme

G R1 Aminopyridine Derivative plus1 + R2 Carboxylic Acid (or other electrophile) reagents Ethanol Microwave (100-140 °C) 15-30 min R2->reagents Product [1,2,4]triazolo[1,5-a]pyridine reagents->Product node_start

Sources

Application Notes & Protocols: Functionalization of the Triazolopyridine Ring System

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The triazolopyridine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its unique combination of a triazole and a pyridine ring imparts favorable physicochemical properties and versatile biological activities, ranging from anticancer and anti-inflammatory to antiviral and antidepressant effects.[1][2] Famous pharmacophores such as the JAK inhibitor Filgotinib, the antidepressant Trazodone, and the alpha-adrenergic blocker Dapiprazole all feature this privileged heterocyclic system.[1][2][3]

The ability to precisely modify or "functionalize" this ring system is paramount for fine-tuning drug candidates' potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth exploration of key synthetic strategies for the targeted functionalization of the[4][5][6]triazolo[4,3-a]pyridine core, one of the most common and medicinally relevant isomers. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and present quantitative data to support your research endeavors.

Foundational Strategy: Oxidative Cyclization to Form the Core

Before functionalization, the triazolopyridine core must be synthesized. A prevalent and efficient method is the oxidative cyclization of 2-pyridylhydrazones, which are readily formed from the condensation of 2-hydrazinopyridine with various aldehydes.[7][8] This approach is valued for its operational simplicity and tolerance of diverse functional groups.[7][8][9]

Application Note: The choice of oxidizing agent is critical for this transformation. Reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and (diacetoxy)iodobenzene provide mild conditions and often lead to high yields at room temperature.[6][8][9] The reaction is typically rapid, often completing within minutes.[8] It's important to note that the initial hydrazone formation and subsequent cyclization can often be performed in a one-pot procedure, enhancing atom economy and simplifying the workflow.[7][8]

Protocol 1: One-Pot Synthesis of 3-Aryl-[4][5][6]triazolo[4,3-a]pyridines via Oxidative Cyclization

This protocol describes a general, high-yielding, one-pot synthesis at room temperature.[8]

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 2-Hydrazinopyridine (1.0 mmol) C Ethanol (5 mL) A->C Add to flask B Aromatic Aldehyde (1.0 mmol) B->C Add to flask D Stir at RT (10-15 min) C->D E Add NBS (1.0 mmol) in one portion D->E F Stir at RT (Monitor by TLC) E->F G Evaporate Solvent F->G Reaction Complete H Add Water G->H I Extract with Ethyl Acetate H->I J Dry (Na2SO4), Concentrate I->J K Purify by Column Chromatography J->K

Caption: One-pot synthesis of triazolopyridines.

Materials:

  • 2-Hydrazinopyridine

  • Substituted aromatic aldehyde

  • Ethanol (EtOH)

  • N-Bromosuccinimide (NBS)

  • Standard glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

  • Column chromatography setup (Silica gel, ethyl acetate/hexane)

Procedure:

  • To a solution of 2-hydrazinopyridine (1.0 mmol) in ethanol (5 mL), add the desired aromatic aldehyde (1.0 mmol).

  • Stir the reaction mixture at room temperature for 10-15 minutes. The formation of the intermediate hydrazone can be monitored by TLC.

  • To this mixture, add N-bromosuccinimide (NBS) (1.0 mmol, 178 mg) in one portion.

  • Continue stirring at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 10-20 minutes).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate ethyl acetate/hexane gradient to afford the pure 3-aryl-[4][5][6]triazolo[4,3-a]pyridine.

Quantitative Data: The following table summarizes representative yields for various substituted aldehydes using a similar one-pot protocol.[8]

EntryAldehyde Substituent (Ar)OxidantTime (min)Yield (%)
1PhenylNBS1092
24-ChlorophenylNBS1594
34-MethoxyphenylNBS1095
44-NitrophenylNBS1596
52-MethoxyphenylNBS1588
6PhenylTCCA¹1085
7PhenylHTIB²1090

¹ TCCA = Trichloroisocyanuric acid ² HTIB = Hydroxy(tosyloxy)iodobenzene

Direct C-H Functionalization: A Modern Approach

Direct C-H functionalization has emerged as a powerful, atom-economic strategy for elaborating core heterocyclic structures.[5][10] This approach avoids the need for pre-functionalized starting materials (e.g., halogenated triazolopyridines), thereby shortening synthetic sequences. For the[4][5][6]triazolo[4,3-a]pyridine system, the C3 position is often the most reactive site for such transformations.

Application Note: Copper-Catalyzed C3-Benzylation A notable example is the copper(I)-catalyzed benzylation at the C3 position using N-tosylhydrazones as the benzyl source.[5][10] N-tosylhydrazones are stable, easily handled solids derived from aldehydes and ketones, which decompose in the presence of a transition metal catalyst to generate a metal-carbene intermediate. This intermediate then couples with the triazolopyridine. This method provides a direct route to C(sp²)-C(sp³) bond formation, introducing valuable benzyl groups that are prevalent in bioactive molecules.[5][10]

Proposed Mechanism:

G A Cu(I) Catalyst C [Cu=Carbene] Intermediate A->C Reacts with B N-Tosylhydrazone B->C E Migratory Insertion C->E D Triazolopyridine D->E F C-C Bond Formation E->F F->A Regenerates G 3-Benzylated Triazolopyridine F->G

Caption: Catalytic cycle for C-H benzylation.

Protocol 2: Copper(I)-Catalyzed Direct C3-Benzylation of[4][5][6]triazolo[4,3-a]pyridine

This protocol is adapted from a reported copper-catalyzed C-H functionalization method.[10]

Materials:

  • [4][5][6]triazolo[4,3-a]pyridine

  • Substituted N-tosylhydrazone

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline (1,10-phen)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Schlenk tube or similar oven-dried reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add[4][5][6]triazolo[4,3-a]pyridine (0.2 mmol), the N-tosylhydrazone (0.3 mmol, 1.5 equiv), CuI (0.02 mmol, 10 mol%), 1,10-phenanthroline (0.02 mmol, 10 mol%), and K₂CO₃ (0.4 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen) three times.

  • Add anhydrous DMSO (2.0 mL) via syringe.

  • Seal the tube and place the reaction mixture in a preheated oil bath at 110 °C.

  • Stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the 3-benzylated product.

Quantitative Data: The following table shows the yields for the benzylation of the parent[4][5][6]triazolo[4,3-a]pyridine with various N-tosylhydrazones.[10]

EntryN-Tosylhydrazone derived fromYield (%)
1Benzaldehyde70
24-Methylbenzaldehyde78
34-Methoxybenzaldehyde85
44-Chlorobenzaldehyde65
52-Naphthaldehyde72
Cross-Coupling on Halogenated Triazolopyridines

While C-H functionalization is elegant, traditional cross-coupling reactions on halogenated precursors remain a robust and highly predictable method for introducing complexity. Suzuki-Miyaura and Sonogashira couplings are particularly useful for installing aryl, heteroaryl, and alkynyl groups, respectively.[11] This requires the initial synthesis of a bromo- or iodo-substituted triazolopyridine, which can often be achieved by using a halogenated 2-hydrazinopyridine in the initial cyclization step.

Application Note: Palladium-catalyzed cross-coupling reactions are workhorses in medicinal chemistry. For Suzuki-Miyaura couplings on bromo-triazolopyridines, catalysts like Pd(PPh₃)₄ are effective.[11] The choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., Dioxane/H₂O, DME) is crucial for efficient catalytic turnover. These reactions are invaluable for late-stage diversification, allowing a common halogenated intermediate to be converted into a library of analogues.[2]

Protocol 3: Suzuki-Miyaura Cross-Coupling of a Bromo-Triazolopyridine Derivative

This is a general procedure for the palladium-catalyzed coupling of a bromo-triazolopyridine with a boronic acid.[11]

Workflow Diagram:

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification A Bromo-triazolopyridine (1.0 equiv) E Solvent (e.g., Dioxane/H2O) A->E Combine in flask B Boronic Acid (1.2 equiv) B->E Combine in flask C Pd(PPh3)4 (5 mol%) C->E Combine in flask D Base (e.g., K2CO3, 2.0 equiv) D->E Combine in flask F Heat to 80-100 °C E->F G Stir for 4-12 h (Monitor by TLC/LC-MS) F->G H Cool to RT, Dilute with Water G->H Reaction Complete I Extract with Organic Solvent H->I J Dry, Concentrate I->J K Purify by Column Chromatography J->K

Caption: Suzuki-Miyaura cross-coupling workflow.

Materials:

  • Bromo-substituted[4][5][6]triazolo[1,5-a]pyridine (e.g., 7-bromo-2-phenyl derivative)

  • Aryl or heteroaryl boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and Water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine the bromo-triazolopyridine (1.0 equiv), the boronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as indicated by TLC or LC-MS (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product via column chromatography to obtain the coupled product.

Example Data: A Suzuki-Miyaura reaction between a bromo-functionalized triazolopyridine and 4-methoxyphenylboronic acid in the presence of Pd(PPh₃)₄ afforded the coupled product in 88% yield.[11]

References

  • Reichelt, A., et al. (2010). An Efficient and Convenient Synthesis of[4][5][6]Triazolo[4,3-a]pyridines via Palladium-Catalyzed Addition/Dehydration. Organic Letters, 12(4), 792–795. Available from: [Link]

  • Reddy, M. M., et al. (2019). Copper(i)-catalyzed benzylation of triazolopyridine through direct C–H functionalization. Organic & Biomolecular Chemistry, 17(30), 7156-7160. Available from: [Link]

  • IntechOpen. (2018). Copper-Catalyzed Direct Cross-Coupling of Triazolopyridine with N-Tosylhydrazones. Available from: [Link]

  • Al-Warhi, T., et al. (2020). Efficient Synthesis and X-ray Structure of[4][5][6]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Molecules, 25(23), 5578. Available from: [Link]

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(10), 105181. Available from: [Link]

  • Wang, X., et al. (2023). Stereoselective Synthesis of Functionalized[4][5][6]Triazolo[4,3-a]pyridines. Organic Letters, 25(50), 8963–8967. Available from: [Link]

  • Vadagaonkar, K. S., et al. (2014). A facile and practical one-pot synthesis of[4][5][6]triazolo[4,3-a]pyridines. RSC Advances, 4(74), 39423-39428. Available from: [Link]

  • Reddy, M. M., et al. (2019). Copper(i)-catalyzed benzylation of triazolopyridine through direct C–H functionalization. Organic & Biomolecular Chemistry. Available from: [Link]

  • Vadagaonkar, K. S., et al. (2014). A facile and practical one-pot synthesis of[4][5][6]triazolo[4,3-a]pyridines. RSC Publishing. Available from: [Link]

  • Bioengineer.org. (2023). Triazolopyridines: Advances in Synthesis and Applications. Available from: [Link]

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. Available from: [Link]

  • Wikipedia. (2023). Triazolopyridine. Available from: [Link]

  • ACS Publications. (2024). Pyrazolopyridine and Triazolopyridine Derivatives as DGAT2 Inhibitors for Treating Multiple Diseases. ACS Medicinal Chemistry Letters. Available from: [Link]

  • ChemRxiv. (2022). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. Available from: [Link]

  • National Institutes of Health. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Available from: [Link]

  • National Academic Digital Library of Ethiopia. The Chemistry of the Triazolopyridines: an Update. Available from: [Link]

  • ChemRxiv. (2022). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. Available from: [Link]

  • ResearchGate. The Chemistry of the Triazolopyridines: An Update. Available from: [Link]

  • Results in Chemistry. (2023). A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. ScienceDirect. Available from: [Link]

Sources

Application Notes and Protocols for 7-Bromo-2-methyl-triazolo[1,5-a]pyridine in Cancer and Inflammation Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Triazolo[1,5-a]pyridine Scaffold

The[1][2]triazolo[1,5-a]pyridine heterocyclic system is a "privileged scaffold" in medicinal chemistry, consistently yielding compounds with significant therapeutic potential. Its structural similarity to purines allows it to interact with a wide range of biological targets, particularly ATP-binding sites within protein kinases. This has led to the development of numerous derivatives with applications in oncology and inflammatory diseases. 7-Bromo-2-methyl-triazolo[1,5-a]pyridine emerges as a key starting intermediate for the synthesis of novel small molecule entities. The strategic placement of the bromine atom at the 7-position provides a versatile handle for synthetic elaboration through cross-coupling reactions, enabling the exploration of a vast chemical space to optimize potency, selectivity, and pharmacokinetic properties. This document serves as a comprehensive guide for researchers, providing the foundational knowledge and detailed protocols to investigate the potential of 7-Bromo-2-methyl-triazolo[1,5-a]pyridine-derived compounds in cancer and inflammation drug discovery programs.

Hypothesized Mechanisms of Action: Targeting Key Signaling Nodes

Based on extensive research into the broader class of triazolo[1,5-a]pyridine and related triazolopyrimidine derivatives, compounds derived from 7-Bromo-2-methyl-triazolo[1,5-a]pyridine are hypothesized to modulate key signaling pathways that are frequently dysregulated in cancer and chronic inflammatory conditions.

Oncology: Intercepting Pro-Survival and Proliferative Signaling

In the context of cancer, several critical signaling pathways have been identified as potential targets for triazolo[1,5-a]pyridine-based inhibitors. These pathways govern cell proliferation, survival, and metastasis.

  • JAK/STAT Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a central signaling cascade that mediates cellular responses to cytokines and growth factors.[3][4][5][6] Its aberrant activation is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[3] Triazolo[1,5-a]pyridine derivatives have been successfully developed as potent JAK1/2 inhibitors, suggesting that novel compounds derived from 7-Bromo-2-methyl-triazolo[1,5-a]pyridine could exhibit similar activity.

  • PI3K/Akt/mTOR Pathway: This pathway is a crucial regulator of cell growth, metabolism, and survival.[1][7][8][9][10] Hyperactivation of the PI3K/Akt/mTOR pathway is one of the most common molecular alterations in human cancers.[8][10] The structural features of the triazolo[1,5-a]pyridine core make it an attractive scaffold for designing inhibitors that target the ATP-binding pocket of PI3K or Akt.

  • EGFR Signaling Pathway: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the MAPK and PI3K/Akt pathways, to promote cell proliferation and survival.[11][12][13][14] Overexpression and mutations of EGFR are common in various cancers, making it a prime therapeutic target.[11][13]

  • TGF-β Signaling Pathway: The transforming growth factor-beta (TGF-β) signaling pathway has a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in advanced disease.[2][15][16][17] Targeting TGF-β signaling, for instance by inhibiting the ALK5 kinase, is a promising strategy for advanced cancers, and triazolo[1,5-a]pyridine derivatives have shown potent ALK5 inhibitory activity.

Cancer_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates TGFBR TGF-β Receptor SMAD SMAD TGFBR->SMAD Activates CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation, Survival, Metastasis mTOR->Proliferation Translation STAT STAT JAK->STAT STAT->Proliferation Transcription SMAD->Proliferation Transcription Compound 7-Bromo-2-methyl- triazolo[1,5-a]pyridine Derivative Compound->EGFR Inhibits Compound->TGFBR Compound->PI3K Inhibits Compound->JAK Inhibits

Caption: Potential oncogenic signaling pathways targeted by 7-Bromo-2-methyl-triazolo[1,5-a]pyridine derivatives.

Inflammation: Quelling the Pro-inflammatory Cascade

Chronic inflammation is a key driver of various pathologies, and targeting the underlying signaling pathways is a major focus of drug discovery.

  • NF-κB Signaling Pathway: The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation.[18][19][20][21] Its activation leads to the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[18][20][21] Inhibition of upstream kinases that activate the NF-κB pathway is a viable anti-inflammatory strategy.

  • JAK/STAT Pathway in Inflammation: As in cancer, the JAK/STAT pathway is also central to inflammatory responses, transmitting signals from pro-inflammatory cytokines like interleukins and interferons.[3][4][5] Inhibition of JAKs is a clinically validated approach for treating autoimmune and inflammatory diseases.

Inflammation_Signaling_Pathways cluster_membrane_inflam Cell Membrane cluster_cytoplasm_inflam Cytoplasm cluster_nucleus_inflam Nucleus CytokineReceptor_inflam Cytokine Receptor (e.g., IL-6R, TNFR) IKK IKK Complex CytokineReceptor_inflam->IKK Activates JAK_inflam JAK CytokineReceptor_inflam->JAK_inflam Activates IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB InflammatoryGenes Pro-inflammatory Gene Expression NFkB->InflammatoryGenes Transcription IkB->NFkB Inhibits STAT_inflam STAT JAK_inflam->STAT_inflam STAT_inflam->InflammatoryGenes Transcription Compound_inflam 7-Bromo-2-methyl- triazolo[1,5-a]pyridine Derivative Compound_inflam->IKK Inhibits Compound_inflam->JAK_inflam Inhibits

Caption: Key inflammatory signaling pathways potentially modulated by 7-Bromo-2-methyl-triazolo[1,5-a]pyridine derivatives.

Experimental Protocols: A Roadmap for Drug Discovery

The following protocols provide a structured approach to evaluating the anticancer and anti-inflammatory potential of novel compounds derived from 7-Bromo-2-methyl-triazolo[1,5-a]pyridine.

Part 1: In Vitro Characterization

This initial phase focuses on assessing the compound's activity at the molecular and cellular levels.

In_Vitro_Workflow Start Synthesized Compound KinaseAssay In Vitro Kinase Assay Start->KinaseAssay Determine IC50 CellViability Cell Viability Assay (MTT) Start->CellViability Evaluate Cytotoxicity (e.g., in cancer cell lines) CytokineAssay Cytokine Release Assay Start->CytokineAssay Assess anti-inflammatory effects (e.g., in LPS-stimulated PBMCs) WesternBlot Western Blot Analysis KinaseAssay->WesternBlot Confirm target engagement in cells CellViability->WesternBlot LeadCandidate Lead Candidate for In Vivo Studies WesternBlot->LeadCandidate Mechanism of action validated CytokineAssay->LeadCandidate Anti-inflammatory activity confirmed

Caption: A streamlined workflow for the in vitro characterization of novel compounds.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of purified kinases relevant to cancer and inflammation (e.g., JAK1, JAK2, PI3K, Akt, ALK5, EGFR).

Materials:

  • Recombinant human kinases

  • Kinase-specific substrate peptides

  • ATP

  • Test compound serially diluted in DMSO

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • In a 384-well plate, add the test compound dilutions.

  • Add the kinase and substrate mixture to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time (typically 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies ADP production.

  • Calculate the percent inhibition for each compound concentration relative to DMSO controls.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Objective: To assess the cytotoxic or anti-proliferative effects of the test compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7, A549)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[22][23][24][25]

  • Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[23][25]

  • Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.[24]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Parameter Recommendation
Cell Lines HCT-116 (colorectal), MCF-7 (breast), A549 (lung), relevant leukemia/lymphoma lines
Seeding Density 5,000 - 10,000 cells/well
Compound Incubation 48 - 72 hours
MTT Incubation 3 - 4 hours
Readout Absorbance at 570 nm

Objective: To confirm that the test compound inhibits the phosphorylation of downstream targets of the hypothesized kinase in a cellular context.

Materials:

  • Cancer or inflammatory cell lines

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-pSTAT3, anti-STAT3, anti-pAkt, anti-Akt)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Chemiluminescent substrate

Procedure:

  • Culture cells to 70-80% confluency and treat with the test compound at various concentrations for a specified time.

  • For kinase pathways activated by external stimuli, stimulate the cells with the appropriate ligand (e.g., IL-6 for JAK/STAT, EGF for EGFR) in the presence or absence of the compound.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of the compound on protein phosphorylation.

Part 2: In Vivo Efficacy Assessment

Promising lead compounds from in vitro studies should be advanced to in vivo models to evaluate their efficacy and safety in a whole-organism context.

In_Vivo_Workflow Lead_Candidate Lead Candidate from In Vitro Studies Xenograft Cancer Xenograft Model Lead_Candidate->Xenograft Inflammation_Model Inflammation Model (e.g., Carrageenan-induced Paw Edema) Lead_Candidate->Inflammation_Model Tumor_Growth_Inhibition Measure Tumor Growth Inhibition Xenograft->Tumor_Growth_Inhibition Pharmacodynamics Pharmacodynamic Analysis (e.g., target phosphorylation in tumor/tissue) Xenograft->Pharmacodynamics Toxicity_Assessment Toxicity Assessment (e.g., body weight, clinical signs) Xenograft->Toxicity_Assessment Edema_Reduction Measure Edema Reduction Inflammation_Model->Edema_Reduction Inflammation_Model->Toxicity_Assessment Preclinical_Candidate Preclinical Candidate Tumor_Growth_Inhibition->Preclinical_Candidate Edema_Reduction->Preclinical_Candidate Pharmacodynamics->Preclinical_Candidate Toxicity_Assessment->Preclinical_Candidate

Caption: Workflow for in vivo evaluation of lead candidates in cancer and inflammation models.

Objective: To evaluate the anti-tumor efficacy of the test compound in an in vivo setting.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NSG)

  • Human cancer cell line (e.g., HCT-116)

  • Sterile PBS and Matrigel (optional)

  • Test compound formulated in a suitable vehicle

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL PBS) into the flank of each mouse.[26]

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment and vehicle control groups.

  • Administer the test compound and vehicle according to the planned dosing schedule (e.g., daily oral gavage).

  • Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[26]

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics by Western blot).

Objective: To assess the acute anti-inflammatory activity of the test compound.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compound

  • Reference anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer or digital calipers

Procedure:

  • Acclimatize the animals and fast them overnight before the experiment.

  • Administer the test compound, reference drug, or vehicle to different groups of animals (typically 30-60 minutes before carrageenan injection).

  • Inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.[27][28][29][30][31]

  • Measure the paw volume or thickness immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[27]

  • Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.

Parameter Recommendation
Animal Model Wistar rats or Swiss albino mice
Inducing Agent 1% Carrageenan in saline (0.1 mL injection)
Compound Administration 30-60 minutes prior to carrageenan
Measurement Tool Plethysmometer or calipers
Measurement Timepoints 0, 1, 2, 3, 4 hours post-carrageenan

Conclusion

7-Bromo-2-methyl-triazolo[1,5-a]pyridine represents a valuable starting point for the development of novel therapeutics for cancer and inflammatory diseases. The protocols outlined in this document provide a robust framework for the systematic evaluation of its derivatives, from initial in vitro screening to in vivo efficacy studies. By targeting key signaling pathways such as JAK/STAT, PI3K/Akt, and NF-κB, there is a strong rationale for the potential success of drug discovery programs based on this versatile scaffold. A thorough and methodologically sound approach, as detailed herein, will be critical in unlocking the full therapeutic potential of this promising class of compounds.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 5, 2026, from [Link]

  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988-1004.
  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023.
  • Colak, S., & Ten Dijke, P. (2017). Targeting TGF-β Signaling in Cancer. Trends in Cancer, 3(1), 56–71.
  • Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK-STAT Signaling in Inflammation and Cancer: A Target for Precision Medicine. Nature Reviews Drug Discovery, 16(12), 843-862.
  • Sigismund, S., Avanzato, D., & Lanzetti, L. (2018). Emerging functions of the EGFR in cancer. Molecular Oncology, 12(1), 3-20.
  • PI3K/AKT/mTOR pathway. (2023, December 28). In Wikipedia. [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual.
  • JAK-STAT Signaling in Autoimmunity and Cancer. (2023). Taylor & Francis Online.
  • MTT (Assay protocol). (2023, February 27). protocols.io. [Link]

  • The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Upd
  • NF-κB: At the Borders of Autoimmunity and Inflamm
  • Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? (2023). Taylor & Francis Online.
  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (2021). Frontiers in Oncology.
  • The Nuclear Factor NF-κB Pathway in Inflammation. (2008). Cold Spring Harbor Perspectives in Biology.
  • JAK-STAT Signaling: A Double-Edged Sword of Immune Regulation and Cancer Progression. (2021). MDPI.
  • TGFβ and cancer metastasis: an inflammation link. (2012). Clinical & Experimental Metastasis.
  • NF-kB: THE PATHWAY OF INFLAMM
  • JAK-STAT signaling in cancer: From cytokines to non-coding genome. (2020). PMC.
  • Epidermal growth factor receptor (EGFR) signaling in cancer. (2005). PubMed.
  • Targeting the EGFR signaling p
  • Targeting the EGFR signaling pathway in cancer therapy. (2017).
  • JAK-STAT signaling pathway. (2023, December 23). In Wikipedia. [Link]

  • TGF-β Signaling in Cancer: Mechanisms of Progression and Therapeutic Targets. (2023). MDPI.
  • The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 5, 2026, from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved January 5, 2026, from [Link]

  • TGF‑β signaling: A complex role in tumorigenesis (Review). (2017).
  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the R
  • In Vivo Pharmacology Models for Cancer Target Research. (2019). PubMed.
  • TGFβ and cancer metastasis: An inflammation link. (2012).
  • In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery. (2021). PubMed.
  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2001).
  • Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. (2019). Slideshare.
  • In Vivo Pharmacology Models for Cancer Target Research. (2019).
  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). NIH.
  • DropBlot: single-cell western blotting of chemically fixed cancer cells. (2023). bioRxiv.
  • Western Blot Protocol. (n.d.). OriGene Technologies Inc. Retrieved January 5, 2026, from [Link]

  • What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway? (2013).
  • In vitro kinase assay. (2024, May 31). protocols.io. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC.
  • (PDF) In vitro kinase assay v1. (2023).

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for 7-Bromo-2-methyl-triazolo[1,5-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine. As a Senior Application Scientist, this document synthesizes established synthetic protocols with practical, field-tested insights to facilitate troubleshooting and optimization of this important chemical transformation.

I. Synthetic Overview & Core Principles

The synthesis of 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The primary route involves the initial preparation of a substituted pyridine precursor, followed by the construction of the fused triazole ring. The bromine atom at the 7-position and the methyl group at the 2-position introduce specific electronic and steric factors that must be considered during the optimization of the reaction.

The overall synthetic strategy is outlined below. This guide will provide detailed protocols and troubleshooting for each key transformation.

Synthesis_Workflow cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Triazole Ring Formation A 2-Amino-4-bromopyridine B N-(4-Bromopyridin-2-yl)acetamide A->B Acetylation C 7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine B->C Cyclization

Caption: Synthetic workflow for 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine.

II. Detailed Experimental Protocols

Part 1: Synthesis of N-(4-Bromopyridin-2-yl)acetamide (Precursor)

The initial step involves the acylation of 2-amino-4-bromopyridine. This reaction is generally straightforward, but careful control of stoichiometry and moisture is critical to prevent the formation of byproducts.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialPuritySupplierNotes
2-Amino-4-bromopyridine≥98%Commercially AvailablePurity is critical to avoid isomeric impurities.
Acetyl chloride≥99%Commercially AvailableShould be freshly distilled or from a new bottle.
Dichloromethane (DCM)AnhydrousCommercially AvailableEnsure dryness to prevent hydrolysis of acetyl chloride.
PyridineAnhydrousCommercially AvailableActs as a base to neutralize HCl byproduct.

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-4-bromopyridine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Addition of Base: Add anhydrous pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The crude N-(4-Bromopyridin-2-yl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white to off-white solid.[3][4]

Part 2: Synthesis of 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine (Final Product)

The cyclization of N-(4-Bromopyridin-2-yl)acetamide to form the triazole ring is the key step in this synthesis. Several methods can be employed for this transformation, with phosphorus oxychloride (POCl₃) being a common dehydrating and cyclizing agent.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialPuritySupplierNotes
N-(4-Bromopyridin-2-yl)acetamide≥98%From Part 1Ensure the precursor is dry.
Phosphorus oxychloride (POCl₃)≥99%Commercially AvailableHighly corrosive and moisture-sensitive. Handle in a fume hood.
TolueneAnhydrousCommercially Available

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend N-(4-Bromopyridin-2-yl)acetamide (1.0 eq) in anhydrous toluene.

  • Addition of Cyclizing Agent: Carefully add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) to the suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate or sodium hydroxide until the pH is approximately 8-9.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine as a solid.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine.

Issue Potential Cause(s) Recommended Solution(s)
Part 1: Low Yield of N-(4-Bromopyridin-2-yl)acetamide 1. Incomplete reaction. 2. Hydrolysis of acetyl chloride. 3. Formation of diacetylated byproduct.1. Extend the reaction time and monitor by TLC. Ensure the reaction has gone to completion. 2. Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. 3. Use a stoichiometric amount or a slight excess of 2-amino-4-bromopyridine relative to acetyl chloride.[2]
Part 1: Presence of Multiple Spots on TLC 1. Unreacted starting material. 2. Diacetylated byproduct (less polar). 3. Isomeric impurities from the starting 2-amino-4-bromopyridine.1. Increase reaction time or temperature slightly. 2. Purify the crude product using column chromatography. 3. Ensure the purity of the starting material using NMR or HPLC before starting the reaction.[2]
Part 2: Low Yield of Final Product 1. Incomplete cyclization. 2. Decomposition of the product during work-up. 3. Inefficient extraction.1. Increase the reaction time or the amount of POCl₃. 2. Perform the neutralization step at a low temperature (0 °C) to minimize potential degradation. 3. Use a different extraction solvent or increase the number of extractions.
Part 2: Dark-colored reaction mixture or product 1. Overheating or prolonged reaction time leading to decomposition. 2. Presence of impurities.1. Carefully control the reaction temperature and time. 2. Purify the starting materials and ensure all reagents are of high quality. The final product may require purification by column chromatography followed by recrystallization.
General: Difficulty in Purification 1. Co-elution of impurities with the product. 2. Oily or non-crystalline product.1. Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary. 2. Attempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the pure product, or trying different recrystallization solvents.

IV. Frequently Asked Questions (FAQs)

Q1: Why is it important to use anhydrous conditions in the first step (acetylation)?

A1: Acetyl chloride is highly reactive towards water. Any moisture present will lead to the hydrolysis of acetyl chloride to acetic acid, which will not react with the amine. This will result in a lower yield of the desired N-(4-Bromopyridin-2-yl)acetamide and the presence of acetic acid as an impurity.[2]

Q2: Can I use a different acylating agent instead of acetyl chloride?

A2: Yes, acetic anhydride can be used as an alternative to acetyl chloride. It is less reactive and may require slightly longer reaction times or heating. The work-up procedure would be similar.

Q3: What is the role of pyridine in the acetylation reaction?

A3: The reaction of acetyl chloride with 2-amino-4-bromopyridine produces hydrochloric acid (HCl) as a byproduct. Pyridine is a weak base that neutralizes the HCl, preventing it from protonating the starting amine and rendering it unreactive.

Q4: Are there alternative methods for the cyclization step?

A4: While phosphorus oxychloride is a common reagent, other dehydrating agents can be used for the cyclization of N-acyl-2-aminopyridines. These include polyphosphoric acid (PPA) or a mixture of phosphorus pentoxide (P₂O₅) in a high-boiling solvent. The optimal conditions may need to be determined empirically.

Q5: How does the bromine substituent affect the reaction?

A5: The bromine atom at the 7-position is an electron-withdrawing group, which can influence the reactivity of the pyridine ring. During the cyclization step, this electronic effect might make the reaction more or less facile compared to an unsubstituted analogue. It is also a key functional group for further synthetic modifications via cross-coupling reactions.

Q6: What are the safety precautions I should take when working with phosphorus oxychloride (POCl₃)?

A6: Phosphorus oxychloride is a highly corrosive and toxic chemical that reacts violently with water. It should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Ensure that all glassware is dry before use.

V. Mechanistic Insights

The formation of the triazole ring is believed to proceed through an initial activation of the amide oxygen by the cyclizing agent (e.g., POCl₃), followed by an intramolecular nucleophilic attack of the pyridine ring nitrogen onto the activated carbonyl carbon. Subsequent dehydration leads to the formation of the aromatic triazole ring.

Mechanism A N-(4-Bromopyridin-2-yl)acetamide B Activated Intermediate A->B + POCl3 C Cyclized Intermediate B->C Intramolecular Nucleophilic Attack D This compound C->D - H2O

Caption: Plausible mechanism for the cyclization step.

VI. References

  • Benchchem. Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide. --INVALID-LINK--

  • Benchchem. Technical Support Center: N-(4-Bromopyridin-2-yl)acetamide Synthesis. --INVALID-LINK--

  • ChemicalBook. 2-Amino-4-bromopyridine synthesis. --INVALID-LINK--

  • Benchchem. Application Notes and Protocols for Reactions of N-(4-Bromopyridin-2-yl)acetamide. --INVALID-LINK--

  • Google Patents. CN102603622B - Synthetic method of 2-amino-4-bromopyridine. --INVALID-LINK--

  • Benchchem. Synthesis routes of N-(4-Bromopyridin-2-yl)acetamide. --INVALID-LINK--

  • Google Patents. CN105153023A - Synthetic method of 2-amino-4-bromopyridine. --INVALID-LINK--

  • Chembid. Understanding the Synthesis and Applications of 2-Amino-4-bromopyridine. --INVALID-LINK--

  • Benchchem. Application Notes and Protocols: N-(4-Bromopyridin-2-yl)acetamide in Medicinal Chemistry. --INVALID-LINK--

  • MySkinRecipes. 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine. --INVALID-LINK--

References

Technical Support Center: Enhancing Yields in Substituted Triazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted triazolopyridines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your reaction yields. Triazolopyridines are a vital class of heterocyclic compounds with broad applications in medicinal chemistry and materials science.[1][2][3][4][5] However, their synthesis can present challenges. This center is structured to provide practical, experience-based solutions to specific issues you may encounter in the lab.

Troubleshooting Guide

This section addresses common problems in a question-and-answer format, offering detailed explanations and actionable solutions.

Low or No Product Yield

Question 1: My reaction yield for[6][7][8]triazolo[1,5-a]pyridine synthesis is consistently low. What are the likely causes and how can I improve it?

Low yields in the synthesis of[6][7][8]triazolo[1,5-a]pyridines can stem from several factors, ranging from reactant quality to reaction conditions. A systematic evaluation of your experimental setup is key.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Causality: Insufficient reaction time, inadequate temperature, or poor mixing can lead to incomplete conversion of starting materials.

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or increasing the temperature. For thermally sensitive substrates, microwave irradiation can often drive reactions to completion in shorter times.[7][9] Ensure efficient stirring to overcome mass transfer limitations.

  • Purity of Starting Materials: Impurities in your starting materials, particularly in the 2-aminopyridine or the cyclization precursor, can inhibit the reaction.

    • Causality: Water is a common impurity that can interfere with many of the reagents used, especially in methods employing dehydrating agents or water-sensitive catalysts. Other impurities can compete in side reactions.

    • Solution: Ensure all starting materials are of high purity and are thoroughly dried before use. Recrystallize or purify starting materials if their purity is questionable. Store hygroscopic reagents in a desiccator.

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature is critical and highly substrate-dependent.

    • Causality: The polarity and boiling point of the solvent can significantly influence reaction rates and equilibria. The strength and nature of the base can affect the deprotonation of intermediates, which is often a key step.

    • Solution: A solvent screen is highly recommended. For instance, in some microwave-assisted syntheses, toluene has been shown to be superior to other solvents like THF, DMSO, or ethanol.[7] Similarly, experiment with different bases (e.g., organic vs. inorganic) to find the optimal conditions for your specific substrate. The table below summarizes the effect of solvents on the yield of a model reaction.[7]

SolventYield (%)
Toluene83
Pyridine76
Xylene69
Chlorobenzene79
DMFLow
ACNLow
THFNo Product
DMSONo Product
EtOHNo Product
MeOHNo Product
  • Catalyst Deactivation (for catalyzed reactions): In copper or palladium-catalyzed syntheses, the catalyst can lose its activity.

    • Causality: The pyridine nitrogen in the starting material or product can coordinate to the metal center, inhibiting its catalytic activity. Oxidative degradation of the catalyst can also occur.

    • Solution: For palladium-catalyzed reactions, the use of bulky, electron-rich phosphine ligands can shield the metal center and prevent inhibition. In copper-catalyzed reactions, ensure an inert atmosphere if the active species is sensitive to oxygen. The use of fresh, high-quality catalyst is also crucial.

Formation of Side Products

Question 2: I am observing a significant side product in my reaction. How can I identify and suppress it?

The formation of side products is a common challenge. The nature of the side product depends on the synthetic route employed.

Common Side Products and Prevention Strategies:

  • Isomer Formation: In the synthesis of[6][7][8]triazolo[4,3-a]pyridines, the isomeric[6][7][8]triazolo[1,5-a]pyridines can sometimes be formed.

    • Causality: The regioselectivity of the cyclization can be influenced by the reaction conditions, particularly the choice of solvent and base.[10]

    • Solution: Carefully screen the reaction conditions. A change in solvent polarity or the use of a different base can often favor the formation of the desired isomer. DFT calculations can sometimes be used to predict the more stable isomer and guide the optimization of reaction conditions to favor its formation.[11]

  • Ring-Opened Products: In some cases, particularly under harsh conditions or with certain catalysts, the triazole ring can undergo opening.

    • Causality: Thermal decomposition or interaction with transition metals like palladium can lead to the extrusion of nitrogen and the formation of ring-opened byproducts.[12]

    • Solution: Employ milder reaction conditions. If using a palladium catalyst, screen different ligands and reaction temperatures to minimize this side reaction.

  • Products from Incomplete Cyclization: Intermediates in the cyclization process may be observed as side products if the reaction does not go to completion.

    • Causality: This is often due to the same factors that cause low yield, such as insufficient temperature or reaction time.

    • Solution: As with low yield, optimize the reaction conditions to drive the reaction to completion.

Purification Challenges

Question 3: I am having difficulty purifying my substituted triazolopyridine. What are the best practices?

Purification of triazolopyridines can be challenging due to their polarity and potential for coordination with silica gel.

Purification Strategies:

  • Standard Column Chromatography: Silica gel chromatography is the most common purification method.

    • Tips for Success:

      • Use a solvent system with a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane).

      • To minimize tailing and improve separation of basic compounds, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.

      • Dry-loading the crude product onto silica gel can also improve resolution.[7]

  • Alternative Stationary Phases: If silica gel proves problematic, consider other stationary phases.

    • Options: Alumina (basic or neutral) can be a good alternative for basic compounds. Reversed-phase chromatography (C18) is also an option, particularly for more polar derivatives.

  • Crystallization: If your product is a solid, crystallization is an excellent method for obtaining high-purity material.

    • Procedure: Screen various solvent systems (e.g., ethanol, ethyl acetate/hexanes, dichloromethane/hexanes) to find suitable conditions for crystallization.

  • Work-up Procedure: A proper work-up is crucial to remove impurities before chromatography.

    • Example Work-up: After reaction completion, the mixture can be diluted with an organic solvent and washed with water or brine to remove inorganic salts and water-soluble impurities. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated.[7]

Frequently Asked Questions (FAQs)

Q1: What is the role of microwave irradiation in the synthesis of triazolopyridines?

Microwave irradiation is a powerful tool for accelerating reaction rates and improving yields in the synthesis of triazolopyridines.[7][9][13][14][15] It provides rapid and uniform heating, which can overcome activation energy barriers more efficiently than conventional heating. This often leads to shorter reaction times, cleaner reactions with fewer side products, and the ability to drive difficult reactions to completion.[7][15]

Q2: How do I choose the right synthetic route for my target substituted triazolopyridine?

The choice of synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the scale of the synthesis.

  • For[6][7][8]triazolo[1,5-a]pyridines: Common routes include the cyclization of N-(pyrid-2-yl)formamidoximes, copper-catalyzed reactions of 2-aminopyridines with nitriles, and PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides.[1] A catalyst-free microwave-assisted approach from enaminonitriles and benzohydrazides has also been reported as an eco-friendly option.[7]

  • For[6][7][8]triazolo[4,3-a]pyridines: A common method involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration.[2]

Q3: What are the key safety precautions to take during triazolopyridine synthesis?

As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Fume Hood: Conduct all reactions in a well-ventilated fume hood, especially when working with volatile or toxic reagents and solvents.

  • Handling Reagents: Be aware of the specific hazards of all reagents used. For example, some oxidizing agents like PIFA can be corrosive, and many organic solvents are flammable.

  • Microwave Synthesis: When using a microwave reactor, ensure you are using appropriate sealed vessels designed for this purpose and follow the manufacturer's safety guidelines to prevent over-pressurization.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of a Substituted[6][7][8]Triazolo[1,5-a]pyridine

This protocol is based on a catalyst-free method and is provided as a general guideline.[7]

  • Reaction Setup: In an oven-dried microwave-safe reaction vial equipped with a magnetic stir bar, add the enaminonitrile (1.0 equiv.) and the benzohydrazide (2.0 equiv.).

  • Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add dry toluene (e.g., 1.5 mL for a 0.2 mmol scale reaction) via syringe.

  • Microwave Irradiation: Place the vial in the microwave reactor and heat to 140 °C for the required time (typically 1-3 hours, monitor by TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Directly load the crude reaction mixture onto a silica gel column.

    • Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion check_purity Verify Starting Material Purity start->check_purity optimize_conditions Optimize Reaction Conditions start->optimize_conditions check_catalyst Evaluate Catalyst Activity start->check_catalyst incomplete Incomplete Reaction check_completion->incomplete impure Impure Starting Materials check_purity->impure suboptimal Suboptimal Conditions optimize_conditions->suboptimal deactivated Deactivated Catalyst check_catalyst->deactivated solution1 Increase Time/Temp or Use Microwave incomplete->solution1 solution2 Purify/Dry Starting Materials impure->solution2 solution3 Screen Solvents/Bases/Temp. suboptimal->solution3 solution4 Use Fresh Catalyst/Inert Atmosphere/Bulky Ligands deactivated->solution4

Caption: A systematic approach to troubleshooting low reaction yields.

General Synthetic Scheme for[6][7][8]Triazolo[1,5-a]pyridines

Synthetic_Scheme cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Product 2-Aminopyridine Conditions Heat or Microwave Catalyst (optional) Solvent, Base 2-Aminopyridine->Conditions Cyclization Precursor e.g., Nitrile, Formamidoxime, Enaminonitrile Cyclization Precursor->Conditions Triazolopyridine Conditions->Triazolopyridine

Caption: General reaction scheme for triazolopyridine synthesis.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 1,2,4-Triazolyl Pyridines.
  • National Institutes of Health. (2024, February 18). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines.
  • MDPI. (2024, February 18). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles.
  • ResearchGate. (n.d.). Regioselective Synthesis of Novel[6][7][8]Triazolo[1,5‐a]pyridine Derivatives. Retrieved from ResearchGate.

  • Amanote Research. (n.d.). (PDF) Palladium-Catalyzed Triazolopyridine Synthesis:.
  • Sílice (CSIC). (n.d.). Regioselective Synthesis of Novel[6][7][8]Triazolo[1,5‐a]pyridine Derivatives. Retrieved from Sílice (CSIC).

  • ResearchGate. (n.d.). The Chemistry of the Triazolopyridines: An Update.
  • ResearchGate. (n.d.). Reported strategies for the synthesis of triazolopyridines and our approach.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines.
  • ResearchGate. (n.d.). Influence of base and solvent on the regioselective sulfonyation of pyridine.
  • (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • ISRES. (n.d.). synthesis of 1,2,4 triazole compounds.
  • Benchchem. (n.d.). side reactions in the synthesis of 1,2,4-triazoles and how to prevent them.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines.
  • RSIS International. (n.d.). Microwave Assisted Synthesis and Biological Evaluation of 1, 2, 4-Triazolo [1, 5-A] Pyrimidines.
  • National Institutes of Health. (n.d.). The[6][7][8]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. Retrieved from NIH.

  • (n.d.). New Method for the General Synthesis of[6][7][8]Triazolo[1,5-a]pyridines.

  • ResearchGate. (n.d.). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review.
  • National Academic Digital Library of Ethiopia. (n.d.). The Chemistry of the Triazolopyridines: an Update. Retrieved from National Academic Digital Library of Ethiopia.
  • ResearchGate. (2024, June 24). (PDF) Synthesis of Triazolo[4′,5′:4,5]furo[2,3- c ]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction.
  • MDPI. (n.d.). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][6][16]triazines. Retrieved from MDPI.

  • Arabian Journal of Chemistry. (n.d.). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review.
  • (n.d.). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction.
  • Wikipedia. (n.d.). Triazolopyridine.
  • ResearchGate. (n.d.). Cu-catalysed direct C-H (hetero)arylation of[6][7][8]triazolo[4,3-a]pyridine to construct deep-blue-emitting luminophores | Request PDF. Retrieved from ResearchGate.

  • ResearchGate. (n.d.). (PDF) Synthesis and crystal structures of two novel triazolpyridine compounds solved by local L.S. minimizations from poder diffraction data.
  • RSC Publishing. (n.d.). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods.
  • (2025, January 24). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods.
  • ResearchGate. (n.d.). Synthesis of New Terpyridine-like ligands based on Triazolopyridines and Benzotriazoles | Request PDF.
  • ResearchGate. (n.d.). Direct Copper-Mediated C–H Arylation of Triazolo[5,1-c][6][7][8] triazines with Aryldiazonium Salts | Request PDF. Retrieved from ResearchGate.

  • National Institutes of Health. (n.d.). Enantioselective copper-catalyzed azidation/click cascade reaction for access to chiral 1,2,3-triazoles.

Sources

Technical Support Center: Purification of 7-Bromo-2-methyl-triazolo[1,5-a]pyridine by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 7-Bromo-2-methyl-triazolo[1,5-a]pyridine via recrystallization. The following sections offer solutions to common challenges and foundational knowledge to ensure a successful purification process.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of 7-Bromo-2-methyl-triazolo[1,5-a]pyridine.

Issue 1: No Crystals Form Upon Cooling

Question: I've dissolved my crude 7-Bromo-2-methyl-triazolo[1,5-a]pyridine in a hot solvent and allowed it to cool, but no crystals have formed. What should I do?

Answer: This is a common issue that can arise from several factors. Here is a systematic approach to induce crystallization:

  • Possible Cause: The solution is not saturated, likely due to the use of too much solvent.[1][2]

    • Solution: Reheat the solution to its boiling point and evaporate a portion of the solvent to increase the concentration of the solute.[3][4] Allow the more concentrated solution to cool slowly. It is crucial to use the minimum amount of hot solvent necessary to fully dissolve the compound.[5]

  • Possible Cause: The solution is supersaturated.

    • Solution 1: Induce Nucleation by Scratching. Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[5][6] The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.

    • Solution 2: Seeding. If you have a small amount of pure 7-Bromo-2-methyl-triazolo[1,5-a]pyridine, add a single, tiny crystal to the cooled solution.[5][6] This "seed crystal" will act as a template for other molecules to crystallize upon.

  • Possible Cause: The cooling process is too rapid.

    • Solution: Allow the flask to cool to room temperature undisturbed on a benchtop, insulated from the cold surface by a few paper towels or a cork ring.[4] Once at room temperature, you can then transfer it to an ice bath to maximize yield.

Issue 2: The Compound "Oils Out" Instead of Forming Crystals

Question: Upon cooling, my compound has separated as an oil instead of solid crystals. How can I resolve this?

Answer: "Oiling out" occurs when the solute's melting point is lower than the temperature at which it precipitates from the solution.[1][4] Impurities can also contribute to this phenomenon.[1]

  • Solution 1: Reheat and Add More Solvent. Heat the solution to redissolve the oil. Add a small, measured amount of additional hot solvent to decrease the saturation point.[3][5] This may allow crystallization to occur at a lower temperature, below the compound's melting point.

  • Solution 2: Slow Down the Cooling Rate. Very slow cooling can favor the formation of crystals over oil. After redissolving the oil, allow the solution to cool gradually by leaving it on a cooling hotplate or in a Dewar flask.[1]

  • Solution 3: Change the Solvent System. If the above methods fail, the chosen solvent may not be suitable. A solvent with a lower boiling point might be necessary.[3] Alternatively, a mixed solvent system can be effective.[5] Dissolve the compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent (in which the compound is less soluble) until the solution becomes slightly turbid. Reheat to clarify and then cool slowly. Common mixed solvent pairs include ethanol/water and ethyl acetate/hexanes.[7]

Issue 3: The Recrystallized Product is Still Impure

Question: I have performed the recrystallization, but my final product still shows significant impurities by TLC or melting point analysis. What went wrong?

Answer: This indicates that the chosen recrystallization conditions did not effectively separate the desired compound from the impurities.

  • Possible Cause: The cooling was too rapid, trapping impurities within the crystal lattice.[4]

    • Solution: Perform a second recrystallization. Redissolve the crystals in fresh, hot solvent and allow the solution to cool much more slowly.[3]

  • Possible Cause: The chosen solvent did not adequately differentiate between the compound and the impurities.

    • Solution: The ideal solvent should dissolve the impurities well at all temperatures, or not at all.[7][8] If impurities are co-crystallizing, a different solvent system is required. You may need to perform solubility tests with small amounts of your crude material in various solvents to find a more suitable one.

  • Possible Cause: Colored impurities are present.

    • Solution: If your solution has a persistent color, you can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your product, leading to a lower yield.[5]

Issue 4: Low Recovery of the Final Product

Question: After recrystallization, my yield of 7-Bromo-2-methyl-triazolo[1,5-a]pyridine is very low. How can I improve it?

Answer: A low yield suggests that a significant amount of your product remained in the mother liquor.

  • Possible Cause: Too much solvent was used initially.[4][6]

    • Solution: Always aim to use the minimum amount of boiling solvent required to dissolve the crude product completely.[5]

  • Possible Cause: The compound has significant solubility even in the cold solvent.

    • Solution 1: Cool to a Lower Temperature. Ensure the solution is thoroughly chilled in an ice bath before filtration to maximize crystal formation.[5]

    • Solution 2: Reduce the Volume of the Mother Liquor. After filtering the initial crop of crystals, you can concentrate the mother liquor by boiling off some of the solvent and cooling again to obtain a second crop of crystals.[5] Be aware that this second crop may be less pure than the first.

  • Possible Cause: Premature crystallization during hot filtration.

    • Solution: To prevent crystals from forming in the funnel during hot filtration, pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent.[3] Using a stemless funnel can also help by reducing the surface area for cooling.[3]

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for 7-Bromo-2-methyl-triazolo[1,5-a]pyridine?

An ideal recrystallization solvent should meet several criteria:

  • The compound of interest should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., 0-4 °C).[3]

  • Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (staying in the mother liquor).[3][8]

  • The solvent should not react with 7-Bromo-2-methyl-triazolo[1,5-a]pyridine.[3]

  • It should have a relatively low boiling point for easy removal from the purified crystals during drying.[3]

  • Whenever possible, the solvent should be non-toxic, inexpensive, and non-flammable.[3]

Q2: Which solvents are a good starting point for the recrystallization of 7-Bromo-2-methyl-triazolo[1,5-a]pyridine?

Given the heterocyclic aromatic structure of 7-Bromo-2-methyl-triazolo[1,5-a]pyridine, solvents of intermediate polarity are often a good starting point. Consider the following:

  • Single Solvents: Ethanol, isopropanol, ethyl acetate, or acetonitrile. Many aromatic ring-containing compounds can be successfully recrystallized from these solvents.[9]

  • Mixed Solvents: If a single solvent is not effective, a mixed solvent system can be employed. Common pairs include:

    • Ethanol/Water

    • Acetone/Water

    • Ethyl Acetate/Hexanes or Heptanes

    • Dichloromethane/Hexanes

It is always recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific crude material.[7]

Q3: How can I assess the purity of my recrystallized 7-Bromo-2-methyl-triazolo[1,5-a]pyridine?

The purity of the final product can be assessed by several methods:

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Compared to the crude material, the purified product should exhibit an elevated and narrower melting point range.[2]

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product side-by-side on a TLC plate. A successful purification should result in a single spot for the recrystallized material, with the absence of impurity spots present in the crude sample.

  • Spectroscopic Analysis (NMR, IR): For a more rigorous assessment, techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the structure and identify the presence of any remaining impurities.

Recrystallization Workflow and Troubleshooting Logic

The following diagram illustrates the general workflow for recrystallization and the decision points for troubleshooting common issues.

Recrystallization_Workflow Recrystallization Troubleshooting Flowchart cluster_prep Preparation cluster_main Core Process cluster_outcome Outcomes & Troubleshooting start Start with Crude 7-Bromo-2-methyl-triazolo[1,5-a]pyridine choose_solvent Choose Solvent System (Single or Mixed) start->choose_solvent dissolve Dissolve in Minimum Amount of Hot Solvent choose_solvent->dissolve hot_filtration Hot Filtration (if insoluble impurities exist) dissolve->hot_filtration cool Cool Slowly to Room Temperature hot_filtration->cool ice_bath Chill in Ice Bath cool->ice_bath check_crystals Crystals Formed? ice_bath->check_crystals oiling_out Oiling Out Occurred? check_crystals->oiling_out No collect_crystals Collect Crystals (Vacuum Filtration) check_crystals->collect_crystals Yes ts1 Troubleshoot: - Evaporate excess solvent - Scratch flask - Add seed crystal oiling_out->ts1 No ts2 Troubleshoot: - Reheat, add more solvent - Cool more slowly - Change solvent oiling_out->ts2 Yes wash Wash with Cold Solvent collect_crystals->wash dry Dry Crystals wash->dry end Pure Product dry->end ts1->dissolve ts2->dissolve

Caption: Flowchart of the recrystallization process and troubleshooting steps.

Solvent Polarity and Solubility

The choice of solvent is critical and is governed by the principle of "like dissolves like." The polarity of common laboratory solvents is a key factor in this selection.

SolventPolarityBoiling Point (°C)Notes
WaterHigh100Good for polar compounds; can be used as an anti-solvent with alcohols.
MethanolHigh65A polar protic solvent, often a good choice for heterocyclic compounds.
EthanolHigh78Similar to methanol but less volatile.
AcetonitrileMedium-High82A polar aprotic solvent.
AcetoneMedium56A versatile solvent for a range of polarities.
Ethyl AcetateMedium77A common choice for compounds of intermediate polarity.
DichloromethaneLow-Medium40Good for less polar compounds; often used in mixed solvent systems.
TolueneLow111Useful for recrystallizing aromatic compounds.
Hexanes/HeptaneLow~69Non-polar solvents, often used as anti-solvents.

This table provides a general guide. Experimental validation is essential.

References
  • Benchchem. (n.d.). Technical Support Center: Optimizing Recrystallization and Purification.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Unknown. (n.d.). Recrystallization1.
  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
  • Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent.
  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube.

Sources

Column chromatography methods for purifying triazolopyridine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of triazolopyridine compounds. Triazolopyridines are a vital class of N-heterocyclic compounds frequently encountered in medicinal chemistry and drug development.[1][2] However, their unique structural features, particularly the presence of basic nitrogen atoms, often present significant challenges during purification by column chromatography.[3]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can not only solve current problems but also proactively design robust purification strategies.

General Purification Workflow

A successful purification begins with a systematic approach. Before proceeding to a preparative column, a small amount of the crude reaction mixture should be analyzed to determine the optimal separation conditions. This initial investment of time saves significant resources and prevents large-scale failures.

Purification_Workflow cluster_prep 1. Pre-Column Analysis cluster_dev 2. Method Development cluster_run 3. Preparative Chromatography cluster_post 4. Post-Column Analysis TLC Analyze Crude Mix by TLC (Thin-Layer Chromatography) LCMS Optional: Analyze by LC-MS TLC->LCMS for complex mixtures Solvent Select Solvent System (Aim for Rf ~0.2-0.3) TLC->Solvent Stationary Choose Stationary Phase (e.g., Silica, Alumina) Solvent->Stationary Pack Pack Column Stationary->Pack Load Load Sample (Wet or Dry Loading) Pack->Load Elute Elute & Collect Fractions Load->Elute Analyze Analyze Fractions by TLC Elute->Analyze Pool Pool Pure Fractions Analyze->Pool Evap Evaporate Solvent Pool->Evap

Caption: General workflow for triazolopyridine purification.

Troubleshooting Guide

This section addresses the most common problems encountered during the column chromatography of triazolopyridine compounds.

Q1: My triazolopyridine compound is streaking or tailing badly on a silica gel column. What's happening and how do I fix it?

A1: Cause and Solution

This is the most frequent issue when purifying basic, nitrogen-containing heterocycles like triazolopyridines.[3][4]

  • The Cause: Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. The basic nitrogen atoms in your triazolopyridine can undergo a strong acid-base interaction with these silanols. This interaction leads to a non-ideal equilibrium as the compound moves down the column, resulting in significant peak tailing or streaking, where the compound slowly bleeds off the stationary phase instead of eluting as a sharp band.[3][5]

  • The Solution: Deactivate the Silica Gel The most effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase.[4][5]

    • Triethylamine (TEA): For less polar solvent systems like Hexane/Ethyl Acetate or Dichloromethane/Ethyl Acetate, adding 0.5-2% (v/v) of triethylamine is highly effective.[6][7] The TEA is a stronger base than your compound and will preferentially bind to the acidic silanol sites, allowing your triazolopyridine to elute symmetrically.[8]

    • Ammonia/Ammonium Hydroxide: For more polar solvent systems, such as Dichloromethane/Methanol, it is common practice to use methanol containing 2-7 M ammonia or to add 1-2% ammonium hydroxide to the methanol portion of the eluent.[6]

Expert Tip: When using a basic modifier, it is crucial to equilibrate the column before loading your sample. Flush the packed column with 2-3 column volumes of the modified mobile phase to ensure the entire stationary phase is neutralized.[6]

Q2: My separation is poor. The desired compound is co-eluting with an impurity.

A2: Strategies for Improving Resolution

Poor separation, or low resolution, means the chosen conditions cannot effectively distinguish between your target compound and impurities.

  • The Cause: The polarity of your mobile phase is likely too high, causing all compounds to move too quickly down the column without sufficient interaction with the stationary phase. On a TLC plate, this would correspond to all spots having high Rf (retention factor) values (e.g., > 0.5).

  • The Solution: Optimize the Mobile Phase

    • Reduce Solvent Strength: The goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.3 on a TLC plate.[9][10][11] This range provides the best chance for good separation on a column.[10] If you are using a Hexane/Ethyl Acetate system, decrease the percentage of the more polar Ethyl Acetate.

    • Change Solvent Selectivity: If simply reducing polarity doesn't resolve the spots, the impurity may have a very similar polarity in that specific solvent system. Try a different solvent combination with different chemical properties.[4] For example, if Hexane/Ethyl Acetate fails, try a system based on Dichloromethane/Methanol or Toluene/Acetone.

    • Run a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar mobile phase and gradually increase its polarity during the run.[12] This keeps non-polar impurities at the top of the column while allowing your target compound to move, and then increases the polarity to elute more polar impurities after your compound is collected.

Q3: My compound seems to be stuck on the column; it won't elute even with a very polar solvent.

A3: Addressing Irreversible Adsorption

The Cause: This is an extreme case of the issue described in Q1. The interaction between your basic compound and the acidic silica is so strong that it has become irreversibly adsorbed. In some cases, highly polar triazolopyridines may also be insoluble in the less polar mobile phases used for elution.

The Solution: Change the Stationary Phase or Elution Strategy

  • Switch to a Different Stationary Phase: If adding a basic modifier is insufficient, the stationary phase itself must be changed.

    • Alumina (Al₂O₃): Basic or neutral alumina is an excellent alternative to silica for purifying basic or acid-sensitive compounds.[4][9]

    • Reversed-Phase (C18) Silica: For very polar triazolopyridines, reversed-phase chromatography is often a better choice.[3][4] Here, the stationary phase is non-polar (like C18), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[3][13] Your polar compound will elute earlier, while non-polar impurities will be retained longer.

  • Drastic Polarity Increase: For normal-phase silica, a final attempt can be made using a highly polar mobile phase, such as 5-10% Methanol in Dichloromethane with 1% ammonium hydroxide.[6] Be aware that very high concentrations of methanol under basic conditions can start to dissolve the silica gel.[6]

Q4: I suspect my compound is degrading on the column. How can I confirm and prevent this?

A4: Assessing and Preventing On-Column Degradation

The Cause: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.[7][14] Triazolopyridines with acid-labile functional groups are particularly at risk.

The Solution: Test for Stability and Use a Milder System

  • Stability Test (2D TLC): You can check for on-column stability using a simple TLC experiment.[14]

    • Spot your crude mixture on a TLC plate and run it in your chosen solvent system.

    • Remove the plate and let it dry completely.

    • Rotate the plate 90 degrees and run it again in the same solvent system.

    • If the compound is stable, all spots will migrate to form a neat diagonal line. If any spots appear off the diagonal, it indicates that degradation occurred upon contact with the silica, and those new spots are the degradation products.[14]

  • Prevention:

    • Deactivate the Silica: As with tailing, adding triethylamine or using pre-treated basic silica can prevent acid-catalyzed degradation.[7][12]

    • Switch to Alumina or Reversed-Phase: These are less harsh alternatives for acid-sensitive compounds.[4][9]

    • Work Quickly: Do not let the compound sit on the packed column for extended periods before eluting.

Frequently Asked Questions (FAQs)

Q1: How do I choose between normal-phase and reversed-phase chromatography for my triazolopyridine?

A1: The choice depends primarily on the overall polarity of your compound.

Chromatography ModeStationary PhaseMobile PhaseBest For...
Normal-Phase Polar (e.g., Silica, Alumina)[15]Non-polar to moderately polar organic solvents (e.g., Hexane/EtOAc, DCM/MeOH)[3]Triazolopyridines of low to moderate polarity that are soluble in common organic solvents. This is the most common starting point.[1][16]
Reversed-Phase Non-polar (e.g., C18, C8)[13]Polar (e.g., Water/Acetonitrile, Water/Methanol)[3][13]Highly polar or water-soluble triazolopyridines that show little or no retention on normal-phase columns.[3]
HILIC Polar (e.g., unmodified Silica, Diol)High organic content with a small amount of aqueous buffer (e.g., Acetonitrile/Water)[17]Very polar, hydrophilic triazolopyridines that are poorly retained even by reversed-phase.[17]
Q2: How do I select a starting solvent system for my TLC analysis?

A2: Start with a standard, moderately polar system and adjust based on the initial result. A good first choice is often 3:1 Hexanes:Ethyl Acetate .

  • If Rf is too low (spot doesn't move): Increase the polarity by increasing the proportion of Ethyl Acetate.

  • If Rf is too high (spot runs with the solvent front): Decrease the polarity by increasing the proportion of Hexanes.

  • If separation is still poor: Switch to a different solvent system, like Dichloromethane/Methanol, which offers different selectivity.[4]

Solvent_Choice Start Start with 3:1 Hexane/EtOAc on TLC Rf_Low Rf is too low (<0.1) (Spot at baseline) Start->Rf_Low Result Rf_High Rf is too high (>0.8) (Spot at solvent front) Start->Rf_High Result Rf_Good Rf is optimal (~0.2-0.3) Start->Rf_Good Result Increase_Polarity Action: Increase % EtOAc (e.g., 1:1 Hex/EtOAc) Rf_Low->Increase_Polarity Decrease_Polarity Action: Decrease % EtOAc (e.g., 5:1 Hex/EtOAc) Rf_High->Decrease_Polarity Proceed Proceed to Column Rf_Good->Proceed Increase_Polarity->Start Re-run TLC Decrease_Polarity->Start Re-run TLC

Caption: Decision tree for initial solvent system selection.

Q3: What are the best practices for loading my sample onto the column?

A3: Proper sample loading is critical for achieving sharp bands and good separation. The key is to apply the sample in the most concentrated form possible and as a narrow, even band at the top of the column.[18]

  • Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase (or a slightly more polar solvent if necessary for solubility).[18] Carefully pipette this concentrated solution directly onto the top of the silica bed, allowing it to absorb fully before adding more eluent.[18] This is fast and simple for samples that are readily soluble.

  • Dry Loading: This method is preferred for samples with poor solubility in the mobile phase.[18] Dissolve your crude product in a volatile solvent (like DCM or acetone), add a small amount of silica gel (2-5 times the mass of your sample), and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder.[18] Carefully sprinkle this powder onto the top of the packed column. This ensures the compound starts as a very narrow band, often leading to better resolution.

Q4: My triazolopyridine is colorless. How can I effectively monitor my fractions?

A4: When a compound is not visible to the naked eye, you must rely on other detection methods.

  • UV-Vis Spectroscopy: Many triazolopyridine scaffolds are UV-active due to their aromatic nature. If you are using an automated flash chromatography system, set the UV detector to a wavelength where your compound absorbs (e.g., 254 nm is a common choice).

  • TLC with UV Visualization: Collect fractions systematically (e.g., in test tubes). Spot a small amount from each fraction onto a single TLC plate that has a fluorescent indicator (F₂₅₄).[1] Visualize the plate under a UV lamp (254 nm). Your compound will appear as a dark spot where it quenches the fluorescence.[19]

  • TLC with Staining: If your compound is not UV-active, you will need to use a chemical stain. After running the TLC, dip the plate into a staining solution and gently heat it. Common general-purpose stains include:

    • Potassium Permanganate (KMnO₄): Stains most organic compounds as yellow/brown spots on a purple background.[4]

    • Ceric Ammonium Molybdate (CAM): A versatile stain that gives different colors for different functional groups.[4]

    • Iodine: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary brown spots.[4]

References

  • Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP. Phenomenex. Available at: [Link]

  • The Effects of Type B Silica and Triethylamine on the Retention of Drugs in Silica Based Reverse Phase High Performance Chromatography. Taylor & Francis Online. Available at: [Link]

  • Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. PubMed. Available at: [Link]

  • When basification of silica gel is required, before using Column chromatography?. ResearchGate. Available at: [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Available at: [Link]

  • Determining a solvent system. University of York Department of Chemistry. Available at: [Link]

  • Advice on neutralising silica gel for column chromatography of sensitive compounds?. Reddit. Available at: [Link]

  • Correlating TLC to Isocratic Separation. Teledyne ISCO. Available at: [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available at: [Link]

  • Purification: Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]

  • What Is The Relationship Between Column Chromatography And TLC?. YouTube. Available at: [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. National Institutes of Health (NIH). Available at: [Link]

  • Any suggestions on thin layer chromatography and column chromatography?. ResearchGate. Available at: [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]

  • Thin Layer Chromatography and Column Chromatography: Separation of Pigments. University of California, Davis. Available at: [Link]

  • Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. Available at: [Link]

  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns. Available at: [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci. Available at: [Link]

  • Reversed Phase HPLC Columns. Phenomenex. Available at: [Link]

  • A nitrogenous heterocyclic ring-bonded stationary phase for separating alkaloids in supercritical fluid chromatography. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors. Royal Society of Chemistry. Available at: [Link]

  • An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. IOSR Journal of Pharmacy. Available at: [Link]

  • Separation Science in Drug Development, Part I: High-Throughput Purification. LCGC North America. Available at: [Link]

  • The Chemistry of the Triazolopyridines: an Update. National Academic Digital Library of Ethiopia. Available at: [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]

  • Purification of C70 Using Charcoal as a Stationary Phase in a Flash Chromatography Column. Defense Technical Information Center. Available at: [Link]

  • Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. MDPI. Available at: [Link]

  • Triazolopyridine. Wikipedia. Available at: [Link]

  • How can I achieve chemical characterization of a column fraction?. ResearchGate. Available at: [Link]

  • How would you check that the eluted compounds in a column chromatography are pure?. Quora. Available at: [Link]

  • Compound Identification Using Liquid Chromatography and High-Resolution Noncontact Fraction Collection with a Solenoid Valve. National Institutes of Health (NIH). Available at: [Link]

  • Different Mobile Phases and Elution Programs were Optimized to Separate seven Basic Pharmaceuticals using LC-QTOF/MS. ResearchGate. Available at: [Link]

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Overcoming challenges in the synthesis of triazolopyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of triazolopyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these synthetic routes. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to ensure your success in the laboratory.

Triazolopyridines are a vital class of heterocyclic compounds, forming the core of numerous pharmaceuticals. However, their synthesis is not without its challenges, often requiring careful optimization of reaction conditions to achieve desired yields and purity.[1] This guide is structured to address the most common issues encountered during their synthesis, providing not just solutions, but also the underlying scientific reasoning to empower your experimental design.

Frequently Asked Questions (FAQs)

Here, we address some of the high-level questions frequently encountered when embarking on the synthesis of triazolopyridine derivatives.

Q1: What are the most common synthetic strategies for preparing triazolopyridines, and what are their general pros and cons?

A1: The synthesis of triazolopyridines can be broadly approached through several key strategies, each with its own advantages and disadvantages.[2]

Synthetic StrategyDescriptionProsCons
Oxidative Cyclization of Hydrazones This is a classical and widely used method involving the condensation of a 2-hydrazinopyridine with an aldehyde or ketone to form a hydrazone, which is then cyclized under oxidative conditions.[3]Readily available starting materials, versatile for a range of substitutions.Often requires harsh oxidants, which can limit functional group tolerance and generate waste.[2]
Palladium-Catalyzed Cross-Coupling These methods, such as the Buchwald-Hartwig and Ullmann-type couplings, form a C-N bond between a functionalized pyridine and a hydrazine derivative, followed by cyclization.[4][5]High functional group tolerance, often high-yielding.Catalyst cost and sensitivity, potential for metal contamination in the final product.[6]
Copper-Catalyzed Reactions Copper catalysts are frequently used for C-N bond formation and cyclization, often offering a more cost-effective alternative to palladium.[7]Lower catalyst cost compared to palladium, effective for specific transformations.Can require high temperatures and strong bases, and catalyst deactivation can be an issue.
Microwave-Assisted Synthesis The use of microwave irradiation can significantly accelerate reaction times and improve yields for many triazolopyridine syntheses.[8][9]Drastically reduced reaction times, often improved yields and cleaner reactions.Requires specialized equipment, and direct scalability can be a challenge.[10]
Rearrangement Reactions Reactions like the Boulton-Katritzky rearrangement can be employed to construct the triazolopyridine core from other heterocyclic systems.[11]Provides access to specific isomers, often atom-economical.Can be limited in substrate scope and may require specific precursors.

Q2: I'm observing a complex mixture of products in my reaction. What are the likely side reactions?

A2: The formation of multiple products is a common challenge. Key side reactions include:

  • Over-oxidation: In oxidative cyclization methods, the desired product or starting materials can be sensitive to the oxidant, leading to degradation or the formation of undesired oxidized species.

  • Homocoupling: In metal-catalyzed reactions, homocoupling of the starting aryl halides can occur, leading to dimeric byproducts.

  • Incomplete Cyclization: The reaction may stall at an intermediate stage, such as the initial C-N bond formation, without proceeding to the final cyclization.

  • Isomer Formation: Depending on the substitution pattern of your starting materials and the reaction conditions, you may form a mixture of triazolopyridine isomers.

Q3: How do I choose the right analytical techniques to monitor my reaction and characterize my product?

A3: A combination of techniques is crucial for effective reaction monitoring and characterization:

  • Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring reaction progress. A well-chosen solvent system will allow you to distinguish between starting materials, intermediates, and the final product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the masses of the components in your reaction mixture, helping to confirm the presence of your desired product and identify potential side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of your final product and any isolated intermediates.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement, which is crucial for confirming the elemental composition of your newly synthesized compound.

Troubleshooting Guides

This section provides detailed, question-and-answer-based troubleshooting for specific experimental challenges.

Low or No Product Yield

Q4: My reaction is giving a very low yield of the desired triazolopyridine. What are the first things I should check?

A4: Low yields can stem from a variety of factors. A systematic approach to troubleshooting is key.

Initial Checks:

  • Reagent Purity and Stability:

    • Hydrazine Derivatives: 2-Hydrazinopyridine and its derivatives can be unstable and prone to oxidation.[12] It is often best to use them freshly prepared or purchased from a reliable source.

    • Catalysts: Palladium and copper catalysts, especially in their lower oxidation states, can be sensitive to air and moisture. Ensure they are stored under an inert atmosphere.

    • Solvents: Anhydrous conditions are often critical, especially for metal-catalyzed reactions. Ensure your solvents are properly dried.

  • Inert Atmosphere:

    • For many metal-catalyzed reactions, oxygen can lead to catalyst deactivation and the formation of undesired side products. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are properly degassed.

  • Reaction Temperature:

    • Sub-optimal temperatures can lead to slow reaction rates or incomplete conversion. Conversely, excessively high temperatures can cause decomposition of starting materials, intermediates, or the final product. It is often beneficial to perform a temperature screen to find the optimal conditions for your specific substrates.

dot

Start Low Yield Observed CheckReagents Verify Reagent Purity & Stability Start->CheckReagents CheckAtmosphere Ensure Inert Atmosphere CheckReagents->CheckAtmosphere CheckTemp Optimize Reaction Temperature CheckAtmosphere->CheckTemp Success Improved Yield CheckTemp->Success

Caption: Initial troubleshooting workflow for low yield.

Incomplete Cyclization

Q5: I've isolated a stable intermediate that appears to be the product of C-N bond formation, but the final cyclization to the triazolopyridine ring is not occurring. How can I drive the reaction to completion?

A5: Incomplete cyclization is a common hurdle, particularly in multi-step, one-pot syntheses. The intermediate is often an N-acylated-2-hydrazinopyridine or a related species.

Causality and Solutions:

  • Insufficient Dehydration: The final cyclization step is often a dehydration reaction. If the conditions are not sufficiently forcing, the reaction will stall.

    • Solution: For reactions that are heated in a solvent like acetic acid, increasing the temperature or using microwave irradiation can promote dehydration.[13] In some cases, the addition of a stronger dehydrating agent may be necessary, but this should be done with caution to avoid side reactions.

  • Steric Hindrance: Bulky substituents on either the pyridine ring or the acyl group can sterically hinder the cyclization step.

    • Solution: This may require more forcing conditions, such as higher temperatures or longer reaction times. If this is not effective, a different synthetic route that is less sensitive to steric hindrance may be necessary.

Experimental Protocol: Microwave-Assisted Dehydrative Cyclization

This protocol is adapted from a procedure for the synthesis of 3-substituted-[4][6][14]triazolo[4,3-a]pyridines.[13]

  • Dissolve the Intermediate: In a microwave-safe reaction vessel, dissolve the isolated intermediate (1 equivalent) in glacial acetic acid.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to 180-200 °C for 15-30 minutes.

  • Monitoring: After cooling, take an aliquot of the reaction mixture and analyze by LC-MS to check for the conversion of the intermediate to the desired triazolopyridine.

  • Work-up: If the reaction is complete, concentrate the mixture under reduced pressure to remove the acetic acid. The crude product can then be purified.

Regioselectivity Issues

Q6: My reaction is producing a mixture of triazolopyridine isomers (e.g.,[4][6][14]triazolo[1,5-a]pyridine and[4][6][14]triazolo[4,3-a]pyridine). How can I control the regioselectivity?

A6: The formation of different isomers is often dependent on the nature of the starting materials and the reaction mechanism.

Controlling Regioselectivity:

  • Choice of Starting Materials: The substitution pattern of the pyridine starting material is a key determinant of the resulting isomer. For example, starting with a 2-aminopyridine often leads to[4][6][14]triazolo[1,5-a]pyridines, while starting with a 2-hydrazinopyridine can lead to[4][6][14]triazolo[4,3-a]pyridines.

  • Reaction Conditions: In some cases, the choice of catalyst, solvent, and base can influence the regioselectivity. For instance, in the Boulton-Katritzky rearrangement, the reaction conditions can be tuned to favor the formation of a specific isomer.[11]

  • Protecting Groups: The use of protecting groups on the pyridine ring or the hydrazine moiety can direct the reaction towards a specific isomer.

dot

Start Mixture of Isomers RouteA 2-Aminopyridine Starting Material Start->RouteA RouteB 2-Hydrazinopyridine Starting Material Start->RouteB IsomerA [1,2,4]triazolo[1,5-a]pyridine RouteA->IsomerA IsomerB [1,2,4]triazolo[4,3-a]pyridine RouteB->IsomerB

Caption: Influence of starting material on isomer formation.

Purification Challenges

Q7: I'm having difficulty purifying my triazolopyridine derivative by column chromatography. It is either streaking on the column or I have poor separation from impurities.

A7: Triazolopyridines can be challenging to purify due to their polarity and ability to chelate to the silica gel.

Purification Strategies:

  • Solvent System Optimization:

    • Polarity: Triazolopyridines are often quite polar. You may need to use a more polar solvent system than you would for less functionalized heterocycles. Mixtures of dichloromethane/methanol or ethyl acetate/methanol are common.

    • Tailing Reduction: The basic nitrogen atoms in the triazolopyridine ring can interact strongly with the acidic silica gel, leading to tailing. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to your eluent can significantly improve the peak shape.

  • Alternative Stationary Phases:

    • If you continue to have issues with silica gel, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for basic compounds. Reverse-phase chromatography (C18) is another option, particularly for highly polar compounds.

  • Recrystallization:

    • If your product is a solid, recrystallization can be a highly effective method for purification, often yielding very pure material. Experiment with different solvents to find one in which your compound is soluble when hot but sparingly soluble when cold.

References

  • Reichelt, A., et al. (2010). Palladium-Catalyzed Chemoselective Monoarylation of Hydrazides for the Synthesis of[4][6][14]Triazolo[4,3-a]pyridines. Organic Letters, 12(4), 792-795. [Link]

  • GeneOnline News. (2025). Researchers Analyze Advances in Triazolopyridine Synthesis and Their Pharmaceutical Potential. [Link]

  • Li, Z., et al. (2022). Base-Promoted Tandem SNAr/Boulton-Katritzky Rearrangement: Access to[4][6][14]Triazolo[1,5-a]pyridines. Organic Letters, 24(16), 2989–2992. [Link]

  • Reichelt, A., et al. (2010). Palladium-catalyzed chemoselective monoarylation of hydrazides for the synthesis of[4][6][14]triazolo[4,3-a]pyridines. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. [Link]

  • MDPI. (n.d.). Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity. [Link]

  • MDPI. (n.d.). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][5][6][11]triazines. [Link]

  • Reichelt, A., et al. (2010). Palladium-Catalyzed Chemoselective Monoarylation of Hydrazides for the Synthesis of[4][6][14]Triazolo[4,3-a]pyridines. ACS Publications. [Link]

  • Lee, K., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. National Institutes of Health. [Link]

  • Song, L., et al. (2015). I2/KI-Mediated Oxidative N-N Bond Formation for the Synthesis of 1,5-Fused 1,2,4-Triazoles from N-Aryl Amidines. Organic Chemistry Portal. [Link]

  • Reichelt, A., et al. (2010). Palladium-Catalyzed Chemoselective Monoarylation of Hydrazides for the Synthesis of[4][6][14]Triazolo[4,3- a ]pyridines. ResearchGate. [Link]

  • Bioengineer.org. (2025). Triazolopyridines: Advances in Synthesis and Applications. [Link]

  • Xia, J., et al. (2019). Heterogeneous Copper(I)-Catalyzed Cascade Addition–Oxidative Cyclization of Nitriles with 2-Aminopyridines or Amidines: Efficient and Practical Synthesis of 1,2,4-Triazoles. ResearchGate. [Link]

  • RSIS International. (n.d.). Microwave Assisted Synthesis and Biological Evaluation of 1, 2, 4-Triazolo [1, 5-A] Pyrimidines. [Link]

  • Xia, J., et al. (2019). Heterogeneous Copper(I)-Catalyzed Cascade Addition–Oxidative Cyclization of Nitriles with 2-Aminopyridines or Amidines: Efficient and Practical Synthesis of 1,2,4-Triazoles. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines. [Link]

  • ResearchGate. (n.d.). The Boulton–Katritzky Reaction: A Kinetic Study of the Effect of 5-Nitrogen Substituents on the Rearrangement of Some (Z)-Phenylhydrazones of 3-Benzoyl-1,2,4-oxadiazoles. [Link]

  • Semantic Scholar. (n.d.). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2: Focus on thiazole annulation to pyridine ring (microreview). [Link]

  • Jones, G. (2002). The Chemistry of the Triazolopyridines: An Update. ResearchGate. [Link]

  • Lee, K., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. [Link]

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). The Chemistry of the Triazolopyridines: an Update. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. [Link]

  • Roberge, J. Y., et al. (2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ResearchGate. [Link]

  • Song, L., et al. (2015). I 2 /KI-Mediated Oxidative N–N Bond Formation for the Synthesis of 1,5-Fused 1,2,4-Triazoles from N -Aryl Amidines. ResearchGate. [Link]

  • Google Patents. (n.d.).
  • RSC Publishing. (n.d.). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. [Link]

  • Biointerface Research in Applied Chemistry. (2021). Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity. [Link]

  • Al-Warhi, T., et al. (2021). Efficient Synthesis and X-ray Structure of[4][6][14]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). MDPI. [Link]

  • Google Patents. (n.d.).
  • PubMed. (n.d.). Synthesis of[4][6][14]triazolo[1,5-a]pyridines of potential PGE2 inhibitory properties. [Link]

  • ResearchGate. (n.d.). Recyclable Heterogeneous Copper(II)-Catalyzed Oxidative Cyclization of 2-Pyridine Ketone Hydrazones Towards[6][11][14]Triazolo[1,5-a]pyridines. [Link]

  • National Institutes of Health. (2024). Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement. [Link]

  • ACS Publications. (2016). Copper-Catalyzed Denitrogenative Transannulation Reaction of Pyridotriazoles: Synthesis of Imidazo[1,5-a]pyridines with Amines and Amino Acids. [Link]

  • National Institutes of Health. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. [Link]

  • PubMed. (2015). Copper-catalyzed one-pot synthesis of 1,2,4-triazoles from nitriles and hydroxylamine. [Link]

  • RSC Publishing. (n.d.). Nitrous oxide as a diazo transfer reagent: the synthesis of triazolopyridines. [Link]

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Stability of 7-Bromo-2-methyl-triazolo[1,5-a]pyridine under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Bromo-2-methyl-triazolo[1,5-a]pyridine

Welcome to the technical support center for 7-Bromo-2-methyl-triazolo[1,5-a]pyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the stability and reactivity of this versatile heterocyclic building block. Here, we address common questions and troubleshooting scenarios encountered during synthesis and handling, ensuring you can anticipate challenges and optimize your experimental outcomes.

Section 1: Compound Stability Profile & General Handling

This section provides a top-level overview of the compound's stability.

Question: What is the general stability of 7-Bromo-2-methyl-triazolo[1,5-a]pyridine under standard laboratory conditions?

Answer: 7-Bromo-2-methyl-triazolo[1,5-a]pyridine is a solid that is generally stable when handled and stored under recommended laboratory conditions. The key to maintaining its integrity is to protect it from incompatible materials and energy sources. A Safety Data Sheet (SDS) for the closely related 7-Bromo-3-methyl[1][2][3]triazolo[1,5-a]pyridine indicates stability under recommended storage conditions but highlights incompatibility with strong oxidizing agents.[4] For long-term storage, it is best kept in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture and oxygen over time.

Section 2: Troubleshooting Chemical Stability & Degradation Pathways

Users frequently encounter issues related to compound degradation under specific chemical, thermal, or photochemical stress. This section addresses these common problems.

FAQs: Stability in Acidic & Basic Media

Question: My reaction in a strong acidic medium (e.g., concentrated HCl, TFA) is showing significant color change and multiple spots on TLC. Is the triazolopyridine core degrading?

Answer: Yes, this is a strong possibility. The[1][2][3]triazolo[1,5-a]pyridine ring system, while aromatic, can be susceptible to degradation under harsh acidic conditions. The nitrogen atoms in the heterocyclic core can be protonated, which may facilitate ring-opening reactions.[5][6] Electrophilic attack on the ring, potentially leading to cleavage of the triazole moiety with loss of nitrogen, is a known reactivity pathway for this class of compounds.[5]

Scientist's Insight: If your substrate requires acidic conditions (e.g., for deprotection of a Boc group), we recommend using milder acids or carefully controlling the temperature and reaction time. Monitor the reaction closely by LC-MS to identify the onset of degradation. Consider alternative protective groups that can be removed under neutral or basic conditions if the triazolopyridine core proves too labile.

Question: I am attempting to hydrolyze an ester on a side chain using hot aqueous sodium hydroxide. Will this affect the 7-bromo substituent?

Answer: Caution is advised. The bromine atom at the 7-position of the triazolo[1,5-a]pyridine ring is activated towards nucleophilic aromatic substitution (SNAr).[5] This activation is due to the electron-withdrawing nature of the fused heterocyclic system. While hydroxide is a relatively weak nucleophile for SNAr compared to others, prolonged exposure to elevated temperatures in a strong basic solution could lead to a competing substitution reaction, replacing the bromine with a hydroxyl group.

Troubleshooting Tip: To minimize this side reaction, use the mildest basic conditions possible for your hydrolysis (e.g., LiOH in THF/water at room temperature). If harsher conditions are unavoidable, consider protecting the 7-position if your synthesis allows, or accept a potential yield loss and plan for chromatographic separation of the 7-hydroxy byproduct.

Troubleshooting: Thermal & Photochemical Degradation

Question: My compound appears to be decomposing during a high-temperature reaction (>150 °C) or distillation. What is the thermal limit of this molecule?

Protocol Recommendation: If your process requires high temperatures, it is crucial to first determine the decomposition onset temperature (Td) using TGA. For reactions, maintain a temperature at least 50-70 °C below the observed Td to ensure a safe operational window.

Question: After leaving a solution of my compound on the benchtop, I noticed a decrease in purity. Is it light-sensitive?

Answer: Yes, high-energy light, particularly in the UV spectrum, can cause degradation. The primary mechanism of photodegradation for bromo-aromatic compounds is the homolytic cleavage of the carbon-bromine (C-Br) bond.[2] This process generates a highly reactive aryl radical and a bromine radical, which can then participate in a cascade of secondary reactions, including hydrogen abstraction from the solvent (leading to the debrominated analog) or polymerization.[1][8][9]

Experimental Protocol: Photostability Assessment

  • Preparation: Prepare two identical solutions of the compound (e.g., 1 mg/mL) in a common laboratory solvent (e.g., acetonitrile or methanol) in amber HPLC vials.

  • Control: Wrap one vial completely in aluminum foil to serve as the dark control.

  • Exposure: Place both vials under a UV lamp (e.g., 254 nm or 365 nm) or in direct sunlight for a set period (e.g., 4, 8, 24 hours).

  • Analysis: At each time point, analyze a small aliquot from each vial by HPLC-UV. Compare the peak area of the parent compound in the exposed sample to the dark control. The appearance of new peaks or a decrease in the parent peak area in the exposed sample confirms photosensitivity.

Condition Stability Primary Degradation Pathway Recommendation
Strong Acid LowRing-opening, protonation-assisted decomposition.[5]Use mild acids; monitor reaction closely.
Strong Base (Hot) Moderate to LowPotential for Nucleophilic Aromatic Substitution (SNAr) of Br with OH⁻.[5]Use mildest conditions possible; keep temperatures low.
Thermal (>200 °C) ModerateFragmentation, loss of N₂ and Br radicals.[3]Determine decomposition temperature via TGA before scaling up.
UV/Sunlight LowHomolytic cleavage of the C-Br bond.[2][8]Store solid and solutions protected from light. Use amber glassware.
Oxidizing Agents LowPotential for oxidation of the heterocyclic ring.[4]Avoid strong oxidizers like KMnO₄, H₂O₂, etc.

Section 3: Reactivity in Synthetic Transformations

This compound is primarily used as an intermediate. Understanding its reactivity is key to successful synthesis.

FAQs: Palladium-Catalyzed Cross-Coupling Reactions

Question: I am struggling to achieve high yields in a Suzuki or Buchwald-Hartwig amination reaction at the 7-bromo position. What are the common pitfalls?

Answer: 7-Bromo-2-methyl-triazolo[1,5-a]pyridine is an excellent substrate for palladium-catalyzed cross-coupling reactions. The C7-Br bond is activated and readily undergoes oxidative addition to a Pd(0) complex.[10] However, failures often stem from suboptimal reaction conditions rather than a lack of reactivity.

Common Issues & Troubleshooting Solutions:

  • Catalyst/Ligand Choice: The nitrogen atoms in the triazolopyridine core can act as ligands, potentially coordinating to the palladium center and inhibiting catalysis. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos for Buchwald-Hartwig; SPhos, t-Bu₃P for Suzuki) that promote fast reductive elimination and prevent catalyst poisoning.[11][12]

  • Base Selection: The choice of base is critical. For Suzuki reactions, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is often sufficient. For Buchwald-Hartwig aminations, a stronger, non-nucleophilic base like NaOt-Bu or LHMDS is required to deprotonate the amine nucleophile.[13]

  • Solvent & Temperature: Anhydrous, deoxygenated solvents are mandatory. Toluene, dioxane, or DME are common choices. The reaction temperature may need optimization; start around 80-100 °C.

  • Reagent Purity: Ensure all reagents, especially the boronic acid/ester (for Suzuki) and the amine (for Buchwald-Hartwig), are pure and that the solvent is completely dry.

Experimental Workflow: Buchwald-Hartwig Amination

G cluster_setup Reaction Setup (In Glovebox) cluster_reagents Reagent Addition A 1. Add Pd Catalyst & Ligand to Oven-Dried Flask B 2. Add Base (e.g., NaOt-Bu) A->B C 3. Add 7-Bromo-2-methyl- triazolo[1,5-a]pyridine B->C D 4. Add Anhydrous, Degassed Solvent (e.g., Toluene) C->D E 5. Add Amine Nucleophile D->E F 6. Seal Flask, Remove from Glovebox E->F G 7. Heat with Vigorous Stirring (e.g., 80-110 °C) F->G H 8. Monitor by TLC/LC-MS Until Starting Material is Consumed G->H I 9. Work-up & Purification (e.g., Filtration, Extraction, Chromatography) H->I

Caption: Workflow for a typical Buchwald-Hartwig amination experiment.

Catalytic Cycle: Buchwald-Hartwig Amination

G pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)L₂(Br)] pd0->oa_complex Oxidative Addition (+ Ar-Br) amide_complex [Ar-Pd(II)L₂(NR₂)] oa_complex->amide_complex Amine Coordination & Deprotonation (+ HNR₂, Base) amide_complex->pd0 Reductive Elimination product Ar-NR₂ amide_complex->product

Sources

Technical Support Center: Troubleshooting Low Yields in Palladium-Catalyzed Cross-Coupling of Triazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding low yields in palladium-catalyzed cross-coupling reactions of triazolopyridine substrates. The unique electronic properties of N-heterocycles like triazolopyridines can present specific challenges, and this resource aims to equip you with the knowledge to overcome them.

Troubleshooting Guide: A Deeper Dive into Common Issues

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable protocols.

Question 1: My reaction is not proceeding to completion, or I'm observing a significant amount of starting material. What are the primary causes?

Answer:

Incomplete conversion is a common hurdle, often pointing to issues with the catalyst's activity or the overall reaction environment. The core of the problem usually lies in one of these areas:

  • Catalyst Deactivation: The palladium catalyst, particularly the active Pd(0) species, is susceptible to deactivation. The triazolopyridine substrate itself can be a culprit. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, forming an off-cycle, inactive complex.[1] This is a well-documented issue with nitrogen-containing heterocycles.[2] Furthermore, exposure to oxygen can oxidize the active Pd(0) to inactive Pd(II) species.[1] A visual indicator of severe catalyst decomposition is the formation of palladium black, which are insoluble, inactive palladium aggregates.[1][3]

  • Sub-Optimal Reaction Conditions:

    • Temperature: While heat can drive a reaction forward, excessive temperatures can accelerate catalyst decomposition pathways.[1]

    • Solvent: The choice of solvent is critical. It must be anhydrous and capable of dissolving all reaction components to ensure a homogeneous reaction mixture.[1][4] The polarity of the solvent can also significantly influence the reaction rate and even the selectivity of the coupling.[4][5][6]

    • Base: The base plays a crucial role in the catalytic cycle, typically in the transmetalation or deprotonation step.[7][8] An inappropriate base (too weak, too strong, or insoluble) can stall the reaction.

  • Reagent Purity and Stability: The purity of all reagents is paramount. Impurities in the triazolopyridine starting material, the coupling partner (e.g., boronic acid), or the solvent can act as catalyst poisons.[1] Boronic acids, in particular, are prone to degradation over time, especially if not stored properly.[3]

Troubleshooting Workflow for Incomplete Conversion

dot graph TD { A[Low or No Product Formation] --> B{Check Reagent Purity & Integrity}; B --> C{Ensure Rigorous Inert Atmosphere}; C --> D{Evaluate Catalyst System}; D --> E{Optimize Reaction Parameters}; B -- "Aryl Halide, Boronic Acid, etc." --> B; C -- "Properly Degas Solvents" --> C; D -- "Pd Precatalyst & Ligand Choice" --> D; E -- "Base, Solvent, Temperature, Concentration" --> E; } caption="Workflow for troubleshooting low yields."

Step-by-Step Protocol to Address Incomplete Conversion:

  • Verify Reagent Quality:

    • Use freshly acquired or purified starting materials and coupling partners.

    • If using a boronic acid, consider checking its purity by NMR. Protodeboronation is a common decomposition pathway.[1]

  • Ensure a Scrupulously Inert Environment:

    • Use Schlenk techniques or a glovebox to set up the reaction.

    • Thoroughly degas all solvents by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.

  • Re-evaluate Your Catalyst System:

    • Ligand Choice: For N-heterocyclic substrates like triazolopyridines, bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphine ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often superior.[1][9][10][11] These ligands can shield the palladium center from coordination by the triazolopyridine nitrogen and promote the desired catalytic cycle.

    • Palladium Precatalyst: While Pd(OAc)₂ and Pd₂(dba)₃ are common choices, pre-formed palladium-ligand complexes (precatalysts) can offer greater consistency and activity.[12][13]

  • Systematically Optimize Reaction Parameters:

    • Base Screening: The choice of base can be critical. For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common.[12] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often required.[14] The solubility of the base in the reaction solvent is also a key consideration.

    • Solvent Screening: Screen a range of solvents with varying polarities. Common choices include ethereal solvents (THF, dioxane), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF, DMAc). Keep in mind that the optimal solvent can depend on the specific type of cross-coupling reaction.[4]

    • Temperature Titration: Run the reaction at a lower temperature for a longer duration to minimize catalyst decomposition. Conversely, if the reaction is sluggish, a controlled increase in temperature may be necessary.

Question 2: I'm observing the formation of significant byproducts. How can I improve the selectivity of my reaction?

Answer:

Byproduct formation is a clear indicator that undesired reaction pathways are competing with your desired transformation. Common byproducts in palladium-catalyzed cross-coupling reactions include:

  • Homocoupling: Dimerization of the coupling partners (e.g., the boronic acid in a Suzuki reaction or the aryl halide).

  • Dehalogenation: Replacement of the halide on the triazolopyridine with a hydrogen atom.

  • Protodeboronation: In Suzuki reactions, the boronic acid reacts with a proton source to regenerate the corresponding arene.

The formation of these byproducts is often influenced by the following factors:

  • Catalyst System: The choice of ligand can significantly impact selectivity. Some ligands may favor homocoupling or dehalogenation pathways.

  • Reaction Conditions:

    • Base: The strength and nature of the base can influence the rates of competing side reactions.

    • Solvent: The solvent can play a role in promoting or suppressing side reactions. For instance, protic impurities in the solvent can lead to protodeboronation.

    • Additives: In some cases, the addition of specific reagents can mitigate byproduct formation.

Strategies to Enhance Selectivity
Side ReactionPotential CausesRecommended Actions
Homocoupling of Boronic Acid - Oxygen exposure leading to oxidative homocoupling.- High catalyst loading.- Ensure rigorous degassing of the reaction mixture.- Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) to avoid in-situ reduction issues.- Lower the reaction temperature.
Dehalogenation of Triazolopyridine - Presence of hydride sources (e.g., from alcoholic solvents or certain bases).- Highly active catalyst systems.- Use a non-alcoholic solvent.- Screen different bases.- Select a ligand that promotes reductive elimination of the desired product over dehalogenation.
Protodeboronation - Presence of water or other protic impurities.- Prolonged reaction times at elevated temperatures.- Use anhydrous solvents and reagents.- Minimize reaction time once the starting material is consumed.- Consider using a boronic ester, which can be more stable.

Experimental Protocol for Optimizing Selectivity:

  • Ligand Screening: Set up a parallel screen of different ligands. Include both monodentate and bidentate phosphine ligands, as well as NHC ligands. Analyze the product distribution for each ligand to identify the one that minimizes byproduct formation.

  • Base and Solvent Matrix: Create a small experimental matrix to screen different combinations of bases and anhydrous solvents. For example, test K₂CO₃, Cs₂CO₃, and K₃PO₄ in both THF and toluene.

  • Temperature Control: Monitor the reaction progress closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly to avoid prolonged heating that can lead to byproduct formation.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is a good starting point for the Suzuki-Miyaura coupling of a chloro-triazolopyridine?

For challenging substrates like chloro-triazolopyridines, a robust catalyst system is required. A good starting point would be a combination of a palladium precatalyst and a bulky, electron-rich biarylphosphine ligand.[12]

  • Palladium Precatalyst: G3 or G4 Buchwald precatalysts are excellent choices as they are air- and moisture-stable and highly active.[12]

  • Ligand: XPhos or SPhos are often effective for coupling N-heterocyclic chlorides.[9]

A typical starting condition would be:

  • Catalyst Loading: 1-2 mol %

  • Ligand-to-Palladium Ratio: 1.2:1 to 2:1

  • Base: K₃PO₄ or Cs₂CO₃ (2-3 equivalents)

  • Solvent: Dioxane or Toluene

  • Temperature: 80-110 °C

Q2: How do I properly degas my reaction mixture, and why is it so important?

Proper degassing is crucial to remove dissolved oxygen, which can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, thereby halting the catalytic cycle.[1]

Recommended Degassing Methods:

  • Sparging with Inert Gas: Bubble a gentle stream of an inert gas (argon or nitrogen) through the solvent for at least 30 minutes before adding the catalyst and other reagents.

  • Freeze-Pump-Thaw: This is a more rigorous method for removing dissolved gases.

    • Freeze the solvent in the reaction flask using liquid nitrogen.

    • Apply a high vacuum to the flask.

    • Close the flask to the vacuum and allow the solvent to thaw. You will see bubbles of gas being released.

    • Repeat this cycle at least three times.

dot graph G { rankdir=LR; node [shape=box, style=rounded]; A [label="Solvent with Dissolved O₂"]; B [label="Freeze with Liquid N₂"]; C [label="Apply High Vacuum"]; D [label="Thaw"]; E [label="Repeat 3x"]; F [label="Degassed Solvent"]; A -> B -> C -> D -> E -> F; } caption="Freeze-Pump-Thaw Degassing Workflow."

Q3: Can the electronic nature of the substituents on my triazolopyridine affect the reaction outcome?

Absolutely. The electronic properties of the triazolopyridine ring and any substituents can significantly influence the reactivity.

  • Electron-Withdrawing Groups: These groups can make the C-X bond (where X is a halide) more susceptible to oxidative addition, which is often the rate-limiting step in the catalytic cycle.[14] However, they can also make the triazolopyridine a stronger coordinating ligand to the palladium center, potentially leading to catalyst inhibition.

  • Electron-Donating Groups: These groups can slow down the oxidative addition step. However, they can also make the triazolopyridine less likely to inhibit the catalyst.

Understanding these electronic effects can help in selecting the appropriate ligand. For electron-rich triazolopyridines, a more electron-rich and bulky ligand may be necessary to promote oxidative addition.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Dennis, J. M., White, N. A., Liu, R. Y., & Buchwald, S. L. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3563–3571. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Fairlamb, I. J. S. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Thiel, O. R., Achmatowicz, M. M., Reichelt, A., & Larsen, R. D. (2010). Palladium-catalyzed coupling of aldehyde-derived hydrazones: practical synthesis of triazolopyridines and related heterocycles. Angewandte Chemie International Edition, 49(45), 8395-8398. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2012). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(24), 11749–11756. [Link]

  • Koszinowski, K. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry–A European Journal, 21(14), 5548-5560. [Link]

  • Iizumi, K., Nakayama, K. P., Kato, K., Muto, K., & Yamaguchi, J. (2022). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ChemRxiv. [Link]

  • Torborg, C., & Beller, M. (2009). Recent applications of palladium-catalyzed coupling reactions in the pharmaceutical, agrochemical, and electronic industries. Advanced Synthesis & Catalysis, 351(18), 3027-3043. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. RSC advances, 10(52), 31235-31276. [Link]

  • Champire, F., Saliou, C., Masson, G., & Py, S. (2018). Optimization of the Suzuki-Miyaura coupling and triazole isomerization for the synthesis of triazolopyridopyrimidines. The Journal of organic chemistry, 83(15), 8086-8096. [Link]

  • Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1991–2026. [Link]

  • Marion, N., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie (International ed. in English), 46(16), 2768–2813. [Link]

  • Vicic, D. A. (2018). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. ACS Catalysis, 8(4), 3563–3571. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Li, J. J. (2002). Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist. Elsevier.

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Technical Support Center: Optimizing Solvent and Base for Nucleophilic Substitution on the Triazolopyridine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing nucleophilic aromatic substitution (SNAr) reactions on the versatile triazolopyridine scaffold. The following content is designed to move beyond simple protocols, offering a mechanistic understanding to empower you to make informed decisions during your experiments.

Part 1: Fundamental Principles of SNAr on Triazolopyridines

This section addresses the foundational concepts governing the reactivity of the triazolopyridine ring system.

Question 1: What makes the triazolopyridine ring susceptible to nucleophilic substitution?

Answer: Unlike electron-rich aromatic systems like benzene, the triazolopyridine scaffold is inherently electron-deficient. This is due to the cumulative electron-withdrawing inductive effects of the multiple nitrogen atoms within its fused-ring structure.[1][2] This electron deficiency renders the carbon atoms of the ring electrophilic, making them susceptible to attack by nucleophiles. This reactivity is analogous to that of other electron-deficient (hetero)aromatic systems, such as pyridine or rings bearing strong electron-withdrawing groups like nitro groups, which are well-known to undergo SNAr reactions.[3][4][5]

Question 2: What is the accepted mechanism for an SNAr reaction on this ring system?

Answer: The reaction almost universally proceeds via a two-step addition-elimination mechanism.[6]

  • Nucleophilic Addition: The nucleophile attacks an electrophilic carbon atom bearing a suitable leaving group (e.g., a halide). This initial attack disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5][7] The presence of the ring's nitrogen atoms helps to delocalize and stabilize this negative charge, which is a key factor in facilitating the reaction.[3]

  • Elimination: The aromaticity of the ring is restored through the expulsion of the leaving group. This step is typically fast.

The rate-determining step is usually the initial nucleophilic attack and formation of the Meisenheimer complex, as this involves the energetic cost of breaking aromaticity.[7]

Caption: The addition-elimination mechanism of SNAr reactions.

Part 2: A Practical Guide to Solvent Selection

The choice of solvent is critical and can dramatically influence reaction rate, yield, and even selectivity.[8]

Question 3: What is the primary role of the solvent in an SNAr reaction?

Answer: The solvent's role is multifaceted. It must first dissolve the reactants, but more importantly, it influences the reactivity of the nucleophile and the stability of the charged intermediate.

  • Nucleophile Solvation: Protic solvents (e.g., water, ethanol) can form hydrogen bonds with anionic nucleophiles, creating a "solvent cage" that stabilizes the nucleophile, lowers its ground-state energy, and thus reduces its reactivity.[9][10] Aprotic solvents do not have this capability, leaving the nucleophile less solvated, more "naked," and consequently more reactive.[9]

  • Intermediate Stabilization: The polar nature of a solvent helps to stabilize the charged Meisenheimer complex, which can lower the activation energy of the rate-determining step.[11]

The ideal solvent often strikes a balance: it should be polar enough to support the charged intermediate but aprotic to avoid over-stabilizing the nucleophile.

Question 4: Which solvent classes are typically used and why?

Answer: Dipolar aprotic solvents are the first choice for most SNAr reactions.[12] The table below summarizes the common options.

Solvent Class Pros Cons / Incompatibilities
Dimethylformamide (DMF) Polar AproticExcellent solvating power for a wide range of reactants. High boiling point allows for a wide temperature range.Can decompose at high temperatures or in the presence of strong bases. Can be difficult to remove completely.
Dimethyl sulfoxide (DMSO) Polar AproticSuperior solvating power, especially for salts. Often accelerates SNAr reactions significantly.[13]Very high boiling point makes removal challenging. Can be hygroscopic.
Acetonitrile (MeCN) Polar AproticLower boiling point, easier to remove. Less reactive than DMF or DMSO.Less solvating power than DMF/DMSO, may not be suitable for poorly soluble substrates.
Tetrahydrofuran (THF) Polar Aprotic (Ether)Good general-purpose solvent. Lower polarity can sometimes prevent over-reaction.[12]Lower boiling point limits reaction temperature. Can form peroxides.
Isopropanol (IPA) Polar ProticCan be effective, especially if substrate solubility is an issue in aprotic solvents. Can help stabilize the Meisenheimer complex.[12]Can act as a competing nucleophile if not chosen carefully. Generally slows down reactions with anionic nucleophiles.[11]
Toluene Non-PolarUseful for preventing side reactions or when a less reactive environment is needed.[12]Poor solubility for many ionic nucleophiles and intermediates. Reactions are often much slower.

Question 5: How do I choose the right solvent for my specific reaction?

Answer: Use the following workflow to guide your decision-making process. The goal is to match the solvent properties with the demands of your specific nucleophile and substrate.

Caption: A decision workflow for selecting an appropriate solvent.

Part 3: A Practical Guide to Base Selection

The choice of base is equally important, as it can serve multiple functions and must be compatible with both the solvent and the reactants.

Question 6: What are the primary functions of a base in this reaction?

Answer: A base can play one or both of the following critical roles:

  • Nucleophile Deprotonation: For nucleophiles that are neutral in their protonated state (e.g., alcohols, thiols, secondary amines), a base is required to deprotonate them, forming a more potent anionic nucleophile.[14] The strength of the base should be sufficient to deprotonate the nucleophile effectively (i.e., the pKa of the base's conjugate acid should be higher than the pKa of the nucleophile).

  • Acid Scavenger: When the substitution reaction generates an acidic byproduct (e.g., HCl from a chlorotriazolopyridine substrate), a base is added to neutralize it. This prevents the acid from protonating the desired product or the nucleophile, which would render it inactive.[15]

Question 7: How does base strength affect the reaction outcome?

Answer: The base must be strong enough for its intended purpose but not so strong that it causes side reactions. Using an overly strong base can lead to deprotonation of the substrate, elimination reactions, or degradation of the solvent (e.g., NaH is incompatible with ester-based solvents).[12]

Base Type pKaH (approx.) Typical Use Case Solvent Compatibility
K₂CO₃ / Cs₂CO₃ Inorganic (Weak)10.3 / ~10Acid scavenger; deprotonation of phenols or thiols.Good in polar aprotic (DMF, DMSO, MeCN). Often poorly soluble.
DIEA Organic (Non-nucleophilic)11Acid scavenger, especially for amine nucleophiles.Excellent in most organic solvents (DCM, THF, MeCN).
NaH / KH Inorganic (Strong)~35Deprotonation of alcohols and other weakly acidic C-H, N-H, O-H bonds.Ethers (THF, DME). Incompatible with protic or ester solvents.
KOtBu Organic (Strong)19Strong, non-nucleophilic base for deprotonation.Ethers (THF), Hydrocarbons (Toluene).
DBU Organic (Non-nucleophilic)13.5Strong, non-nucleophilic base for acid scavenging or deprotonation.Good in most aprotic solvents.

Question 8: When should I use an inorganic vs. an organic base?

Answer:

  • Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, NaH) are often used when a strong, cost-effective base is needed for deprotonation. Their low solubility can sometimes be advantageous in controlling reactivity, but it can also lead to heterogeneous reaction mixtures and reproducibility issues.

  • Organic bases (e.g., DIEA, DBU) are typically highly soluble in organic solvents, leading to homogeneous reactions. Non-nucleophilic bases like DIEA are particularly useful as acid scavengers in reactions with amine nucleophiles, as they will not compete in the substitution reaction.[1]

Part 4: Troubleshooting Common Experimental Issues

Issue 1: Low or No Reaction Conversion

Question: My SNAr reaction on a chloro-triazolopyridine substrate is not proceeding, or the yield is very low. What should I check first?

Answer: A low yield can stem from several factors. Systematically evaluate the following:

  • Insufficient Nucleophilicity: Is your nucleophile strong enough? If it is neutral (e.g., an alcohol), ensure you are using a base that is strong enough to deprotonate it completely. Consider switching to a more polar aprotic solvent like DMSO to enhance nucleophile reactivity.[9]

  • Poor Leaving Group: The typical reactivity order for halide leaving groups in SNAr is F > Cl > Br > I.[2][16] This is counterintuitive compared to SN1/SN2 reactions. The high electronegativity of fluorine makes the attached carbon more electrophilic and speeds up the rate-determining nucleophilic attack. If you are using a bromo or iodo substrate, the reaction will likely require more forcing conditions (higher temperature).

  • Suboptimal Temperature: Many SNAr reactions require heat to overcome the activation energy barrier of breaking aromaticity. If you are running the reaction at room temperature, try increasing the temperature incrementally (e.g., to 60 °C, 80 °C, or higher), ensuring it is well below the solvent's boiling point.[2]

  • Incorrect Solvent/Base Combination: Ensure your chosen base is compatible with your solvent. For example, using a strong base like NaH with a protic solvent will result in deprotonation of the solvent rather than your nucleophile.[12]

Issue 2: Formation of Multiple Products or Side Reactions

Question: My reaction is messy, and I'm observing significant byproduct formation alongside my desired product. What are the likely causes?

Answer: Side reactions are common if conditions are not optimized. Consider these possibilities:

  • Di-substitution: If your triazolopyridine substrate has more than one leaving group, the initial substitution product may be reactive enough to undergo a second substitution, especially at high temperatures or with a large excess of nucleophile. To minimize this, use a stoichiometric amount of the nucleophile (e.g., 1.0-1.1 equivalents) and run the reaction at the lowest possible temperature that allows for reasonable conversion.

  • Competing SN(ANRORC) Mechanism: In some heterocyclic systems, an alternative pathway known as Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) can compete with the direct SNAr mechanism, leading to rearranged products.[13][17] This is more common with very strong nucleophiles like amide ions. If you suspect this, try using a less basic nucleophile or different reaction conditions.

  • Solvent Participation: Some solvents, particularly alcohols, can act as competing nucleophiles at elevated temperatures.[12] If you are using a protic solvent and observing a byproduct corresponding to its addition, switch to a polar aprotic solvent.

Issue 3: Poor or Incorrect Regioselectivity

Question: My triazolopyridine has multiple potential reaction sites, and the nucleophile is adding to the wrong position. How can I control this?

Answer: Regioselectivity is governed by a combination of electronic and steric factors.

  • Electronic Control: Nucleophilic attack is favored at the most electron-deficient positions. On a triazolopyridine ring, these are typically the carbons ortho or para to the ring nitrogen atoms, as these positions can best stabilize the negative charge of the Meisenheimer intermediate via resonance.[5] Analyze the electronic structure of your specific triazolopyridine isomer to predict the most activated site.

  • Steric Hindrance: A bulky nucleophile will preferentially attack the least sterically hindered electrophilic site. If your target position is sterically crowded, consider using a smaller nucleophile if possible.

  • Kinetic vs. Thermodynamic Control: Sometimes, one regioisomer is formed faster (kinetic product) while another is more stable (thermodynamic product).[2] Running the reaction at a lower temperature for a shorter time may favor the kinetic product, while higher temperatures and longer reaction times can allow for equilibration to the more stable thermodynamic product. Experiment with varying the reaction temperature to see if the isomer ratio changes.

Part 5: General Experimental Protocol

This protocol provides a starting template for an SNAr reaction using an amine nucleophile. Conditions should be optimized for each specific substrate.

Protocol: General Procedure for Amination of a Chloro-Triazolopyridine

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the chloro-triazolopyridine substrate (1.0 equiv.).

  • Solvent Addition: Add a suitable polar aprotic solvent (e.g., DMF or MeCN, approx. 0.1-0.2 M concentration). Stir until the substrate is fully dissolved.

  • Reagent Addition: Add the amine nucleophile (1.1 equiv.) followed by an appropriate base (e.g., K₂CO₃, 2.0 equiv. or DIEA, 1.5 equiv.).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) using an oil bath.

  • Monitoring: Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. If an inorganic base was used, filter the mixture to remove the solids. Dilute the filtrate with water and extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the final product.

References

  • Vertex AI Search. (2025). SNAr Reaction in Other Common Molecular Solvents. Wordpress.
  • NIH. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions. PMC.
  • VTechWorks. (n.d.).
  • ResearchGate. (n.d.). Nature of the nucleophile and solvent effect on a SNAr reaction.
  • Wikipedia. (n.d.).
  • LibreTexts. (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • ResearchGate. (n.d.).
  • Chemistry Steps. (n.d.).
  • NIH. (n.d.).
  • BenchChem. (n.d.). Optimizing reaction conditions for nucleophilic substitution on the triazine ring.
  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base.
  • BenchChem. (n.d.). Troubleshooting low yields in nucleophilic substitution of triazines.
  • LibreTexts. (2025).
  • LibreTexts. (2020). Factors affecting rate of nucleophilic substitution reactions. Chemistry LibreTexts.
  • University of Calgary. (n.d.). Nucleophilic Substitution Reactions. chem.ucalgary.ca.
  • BenchChem. (n.d.). Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
  • NIH. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC.

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Technical Support Center: Characterization of Impurities in 7-Bromo-2-methyl-triazolo[1,5-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromo-2-methyl-triazolo[1,5-a]pyridine. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, with a focus on the identification and characterization of process-related impurities. The information herein is grounded in established chemical principles and supported by cited literature to ensure scientific integrity.

Introduction: The Synthetic Landscape and Impurity Profiling

7-Bromo-2-methyl-triazolo[1,5-a]pyridine is a key heterocyclic building block in medicinal chemistry, often utilized in the development of novel therapeutics. Its synthesis, while conceptually straightforward, can be accompanied by the formation of various impurities that may impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). A thorough understanding of the reaction mechanism and potential side reactions is paramount for effective impurity control and characterization.

A common and efficient synthetic route to the[1][2][3]triazolo[1,5-a]pyridine scaffold involves the cyclocondensation of a substituted 2-hydrazinopyridine with a suitable carbonyl compound or its equivalent. In the case of 7-Bromo-2-methyl-triazolo[1,5-a]pyridine, a plausible and widely adopted strategy is the reaction of a bromo-substituted 2-hydrazinopyridine with an acetylating agent, such as acetic anhydride or acetyl chloride.

This guide will dissect the potential pitfalls of this synthetic approach, offering solutions to common problems and detailed protocols for the characterization of the target molecule and its associated impurities.

Troubleshooting Guide and FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

FAQ 1: My reaction yield is low, and I observe multiple spots on my TLC plate. What are the likely side reactions?

Low yields and the presence of multiple products on a TLC plate are common indicators of competing side reactions or incomplete conversion. In the synthesis of 7-Bromo-2-methyl-triazolo[1,5-a]pyridine from a bromo-substituted 2-hydrazinopyridine and an acetylating agent, several side reactions can occur:

  • Formation of Positional Isomers: The starting bromo-substituted pyridine can exist as different isomers (e.g., 4-bromo-2-hydrazinopyridine, 5-bromo-2-hydrazinopyridine). The regioselectivity of the initial substitution and subsequent cyclization can lead to the formation of undesired positional isomers of the final product, such as 5-Bromo-2-methyl- or 6-Bromo-2-methyl-triazolo[1,5-a]pyridine. The electronic and steric effects of the bromine substituent play a crucial role in directing the cyclization.

  • Incomplete Cyclization: The reaction may stall at the intermediate hydrazone or N-acylhydrazone stage. These intermediates are often more polar than the final product and will appear as distinct spots on the TLC plate.

  • Dimerization and Polymerization: Under certain conditions, especially with prolonged reaction times or high temperatures, starting materials or reactive intermediates can undergo self-condensation or polymerization, leading to insoluble materials and reduced yields.

  • Hydrolysis of Starting Material: If water is present in the reaction mixture, the 2-hydrazinopyridine starting material can hydrolyze back to the corresponding aminopyridine.

Troubleshooting Steps:

  • Verify Starting Material Purity: Ensure the isomeric purity of your bromo-substituted 2-hydrazinopyridine starting material using techniques like NMR and HPLC.

  • Optimize Reaction Conditions:

    • Temperature: Start with a moderate temperature and gradually increase it. High temperatures can promote side reactions.

    • Reaction Time: Monitor the reaction progress by TLC to determine the optimal reaction time and avoid prolonged heating.

    • Solvent: Use a dry, aprotic solvent to minimize hydrolysis.

  • Control Stoichiometry: Use a slight excess of the acetylating agent to drive the reaction to completion, but avoid a large excess which can lead to side product formation.

Logical Workflow for Troubleshooting Low Yield and Multiple Products

Caption: A logical workflow for troubleshooting low yields and multiple products.

FAQ 2: How can I differentiate between the desired 7-Bromo-2-methyl-triazolo[1,5-a]pyridine and its positional isomers using spectroscopic methods?

Differentiating between positional isomers is a critical analytical challenge. A combination of NMR and Mass Spectrometry is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The substitution pattern on the pyridine ring will result in distinct chemical shifts and coupling patterns for the aromatic protons.

    • 7-Bromo isomer: You would expect to see characteristic signals for the protons at the 5, 6, and 8 positions of the triazolopyridine ring system. The coupling constants (J-values) between adjacent protons will be informative.

    • Other isomers (e.g., 5-bromo or 6-bromo): The chemical shifts and coupling patterns of the aromatic protons will be different. For example, a proton ortho to the bromine atom will experience a different electronic environment compared to a proton meta or para to it. 2D NMR techniques like COSY (Correlated Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be invaluable in establishing the connectivity and spatial relationships of the protons, which can definitively confirm the substitution pattern.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyridine ring are also sensitive to the position of the bromine substituent. The carbon directly attached to the bromine will have a characteristic chemical shift.

Mass Spectrometry (MS):

While electron ionization mass spectrometry (EI-MS) of positional isomers often yields very similar fragmentation patterns, making differentiation difficult, certain techniques can be helpful.

  • High-Resolution Mass Spectrometry (HRMS): This will confirm the elemental composition of the isomers, but will not distinguish between them.

  • Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), subtle differences in the fragmentation pathways of the isomers may be observed. However, this is not always a definitive method.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the isomers have different boiling points or interactions with the GC column, they may be separated chromatographically before detection by MS, allowing for their individual characterization.

Data Interpretation Workflow for Isomer Differentiation

Caption: Workflow for differentiating positional isomers using spectroscopic techniques.

FAQ 3: I have an impurity with a mass that does not correspond to a positional isomer. What could it be?

If the mass of an impurity does not match that of a positional isomer, consider the following possibilities:

  • Unreacted Starting Materials: Check for the presence of the bromo-substituted 2-hydrazinopyridine or the acetylating agent (or its hydrolysis product, acetic acid).

  • Incompletely Cyclized Intermediates: Look for the mass corresponding to the N-acetyl-N'-(bromo-pyridin-2-yl)hydrazine intermediate.

  • Products of Side Reactions:

    • Dehalogenation: Loss of the bromine atom would result in an impurity with a mass of 2-methyl-triazolo[1,5-a]pyridine.

    • Oxidation: The triazolopyridine ring system can undergo oxidation under certain conditions.

    • Reaction with Solvent: If a reactive solvent is used, it may have reacted with one of the components in the reaction mixture.

Analytical Approach:

  • Obtain a High-Resolution Mass Spectrum (HRMS): This will provide the accurate mass and allow you to propose a molecular formula for the impurity.

  • Perform Tandem Mass Spectrometry (MS/MS): Fragmenting the impurity's molecular ion can provide structural clues.

  • Isolate the Impurity: Use preparative HPLC or column chromatography to isolate a sufficient amount of the impurity for NMR analysis.

  • Acquire ¹H and ¹³C NMR Spectra: This will provide detailed structural information to elucidate the impurity's structure.

Protocols for Impurity Characterization

Protocol 1: General HPLC Method for Purity Assessment

This method can be used as a starting point for the purity assessment of 7-Bromo-2-methyl-triazolo[1,5-a]pyridine and for the separation of its potential impurities. Method optimization will likely be required.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Note: This is a generic method and may need to be adapted based on the specific impurities present in your sample.

Protocol 2: Sample Preparation for NMR and MS Analysis
  • Isolation of Impurities:

    • For major impurities, use flash column chromatography on silica gel.

    • For minor or closely eluting impurities, use preparative HPLC with the same column and a scaled-up version of the analytical mobile phase.

  • Sample Preparation:

    • NMR: Dissolve 5-10 mg of the isolated compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • MS: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a solvent compatible with the ionization source (e.g., acetonitrile, methanol).

Data Interpretation: Key Spectroscopic Features

Mass Spectrometry:

  • Bromine Isotopic Pattern: A key feature in the mass spectrum of a bromine-containing compound is the presence of two peaks for the molecular ion (M and M+2) with nearly equal intensity (approximately 1:1 ratio), due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This pattern will also be observed in any fragment ions that retain the bromine atom.

¹H NMR Spectroscopy:

  • Methyl Group: A sharp singlet around 2.5 ppm corresponding to the methyl group at the 2-position.

  • Aromatic Protons: A set of signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the pyridine ring. The chemical shifts and coupling constants will be highly dependent on the position of the bromine substituent.

¹³C NMR Spectroscopy:

  • Methyl Carbon: A signal around 15-20 ppm.

  • Aromatic Carbons: Signals in the range of 110-160 ppm. The carbon attached to the bromine will be significantly shifted.

References

  • El-Adasy, A. A. M., et al. (2015). Synthesis and Biological Evaluation of New 1,2,4-Triazolo[1,5-a] pyridine and 1,2,4-Triazolo[1,5-a] isoquinolineDerivatives Bearing Diphenyl Sulfide Moiety as Antimicrobial Agents. Molecules, 20(7), 12345-12363.
  • Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENIL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 62(1), 3-10.
  • Salem, M. A. I., et al. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 5, 129-141.
  • Hassan, A. A., et al. (2007). Impurity Profile of Phenazopyridine Hydrochloride through HPLC. Journal of Food and Drug Analysis, 15(4), 433-440.
  • Lee, S., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894.
  • Huntsman, E., & Balsells, J. (2005). New Method for the General Synthesis of[1][2][3]Triazolo[1,5-a]pyridines. European Journal of Organic Chemistry, 2005(18), 3761-3765.

  • Ueda, S., & Nagasawa, H. (2009). Copper-Catalyzed Synthesis of 1,2,4-Triazole Derivatives via Oxidative C-N and N-N Bond Formation. Journal of the American Chemical Society, 131(42), 15080-15081.
  • Zheng, S., et al. (2014). PIFA-Mediated Intramolecular Annulation of N-(Pyridin-2-yl)benzimidamides: A Facile and Efficient Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. The Journal of Organic Chemistry, 79(10), 4687-4693.
  • Song, L., et al. (2015). I2/KI-Mediated Oxidative N–N Bond Formation: An Environmentally Benign Synthesis of 1,2,4-Triazolo[1,5-a]pyridines and Other 1,5-Fused 1,2,4-Triazoles. The Journal of Organic Chemistry, 80(14), 7219-7225.
  • Singh, A. S., et al. (2019). A Convenient Synthesis of 1,5-Fused 1,2,4-Triazoles Promoted by Chloramine-T. Synthesis, 51(18), 3443-3450.
  • Li, Z., et al. (2022). A Simple and Straightforward Base-Promoted Tandem SNAr/Boulton–Katritzky Rearrangement of 2-Fluoropyridines with 1,2,4-Oxadiazol-3-amines or 3-Aminoisoxazoles. Organic Letters, 24(16), 2989-2992.
  • Ohta, S., et al. (2020). Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry. Journal of Mass Spectrometry, 55(11), e4635.

Sources

Technical Support Center: Scaling Up the Synthesis of 7-Bromo-2-methyl-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Bromo-2-methyl-triazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure a successful and scalable synthesis.

Introduction

7-Bromo-2-methyl-triazolo[1,5-a]pyridine is a key intermediate in the development of pharmaceuticals, particularly kinase inhibitors and compounds active in the central nervous system.[1] Its synthesis, while achievable at the lab scale, presents unique challenges when scaling up. This guide provides practical, experience-based advice to navigate these challenges, ensuring a robust, reproducible, and efficient process.

General Synthetic Scheme

A common and effective route for the synthesis of 1,2,4-triazolo[1,5-a]pyridines involves the cyclization of 2-aminopyridines.[2] For the target molecule, 7-Bromo-2-methyl-triazolo[1,5-a]pyridine, a plausible synthetic pathway starts from 2-amino-4-bromopyridine.

Synthesis_Workflow A 2-Amino-4-bromopyridine B N-(4-bromopyridin-2-yl)acetamide A->B Acetylation C Intermediate Hydrazone B->C Reaction with Hydrazine D 7-Bromo-2-methyl-triazolo[1,5-a]pyridine C->D Oxidative Cyclization

Caption: General synthetic workflow for 7-Bromo-2-methyl-triazolo[1,5-a]pyridine.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of 7-Bromo-2-methyl-triazolo[1,5-a]pyridine.

Low or No Product Yield

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in this synthesis can often be traced back to a few critical parameters. Here is a systematic approach to troubleshooting:

  • Purity of Starting Materials: Ensure the 2-amino-4-bromopyridine is of high purity. Impurities can interfere with the initial acetylation and subsequent cyclization steps. It is advisable to recrystallize or purify the starting material if its purity is questionable.

  • Reaction Conditions:

    • Temperature: Suboptimal temperature can lead to incomplete reactions or the formation of side products. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time for each step. Some related syntheses require heating to proceed efficiently.[3]

    • Solvent: The choice of solvent is crucial for reactant solubility and reaction kinetics.[3] For the oxidative cyclization step, ensure the solvent is anhydrous, as water can interfere with the reaction.

  • Catalyst/Reagent Activity: If a catalyst is used for the oxidative cyclization (e.g., a copper catalyst), ensure it is active.[2] The choice and loading of the catalyst can significantly impact the reaction outcome.[3]

Q2: I am observing the formation of multiple products on my TLC plate, leading to a low yield of the desired compound. What are the likely side reactions?

A2: The formation of multiple products suggests competing side reactions. Potential side reactions include:

  • Over-bromination or Bromine Migration: In the presence of a brominating agent or under certain pH conditions, further bromination of the aromatic ring can occur, or the existing bromine atom could potentially migrate.

  • Incomplete Cyclization: The intermediate hydrazone may not fully cyclize, leading to a mixture of the intermediate and the final product.

  • Formation of Isomers: Depending on the reaction conditions, there is a possibility of forming isomeric triazolopyridine structures.

To mitigate these side reactions, carefully control the stoichiometry of reagents, reaction temperature, and reaction time.

Purification Challenges

Q3: I am having difficulty purifying the final product. What are the recommended purification methods?

A3: Purification of brominated heterocyclic compounds can be challenging due to their polarity and potential for co-elution with impurities.

  • Column Chromatography: Silica gel column chromatography is a common method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective.

  • Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining a pure product. Experiment with different solvents or solvent mixtures to find one where the product has high solubility at elevated temperatures and low solubility at room temperature or below. A common issue with recrystallization is using too much solvent, which will result in a low recovery of the product.[4]

  • Acid-Base Extraction: Due to the basic nitrogen atoms in the pyridine and triazole rings, an acid-base extraction can sometimes be used to separate the product from non-basic impurities.

Scale-Up Issues

Q4: When moving from a lab-scale (grams) to a pilot-plant scale (kilograms), what are the most critical parameters to consider?

A4: Scaling up a chemical synthesis is not always a linear process. Key considerations include:

  • Heat Transfer: Exothermic or endothermic reactions that are manageable on a small scale can become hazardous or inefficient on a larger scale due to changes in the surface-area-to-volume ratio. Monitor the internal reaction temperature closely and ensure the reactor has adequate heating and cooling capacity.

  • Mixing: Efficient mixing is crucial for maintaining reaction homogeneity and ensuring consistent heat transfer. What works in a small flask may not be effective in a large reactor.

  • Reagent Addition: The rate of reagent addition can significantly impact the reaction profile, especially for exothermic reactions. A slow, controlled addition is often necessary at a larger scale to manage the reaction temperature and minimize side product formation.

  • Safety: A thorough safety review is essential before scaling up. This includes understanding the thermal stability of all reactants, intermediates, and products, as well as the potential for runaway reactions. The handling of corrosive reagents like bromine requires careful planning and appropriate personal protective equipment.[5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of 7-Bromo-2-methyl-triazolo[1,5-a]pyridine?

A1: The most logical and commonly used starting material for this synthesis is 2-amino-4-bromopyridine. This allows for the direct introduction of the bromine atom at the desired position.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction progress. Use an appropriate solvent system to achieve good separation between the starting material, intermediates, and the final product. Staining with iodine or using a UV lamp (254 nm) can help visualize the spots.[3]

Q3: What are the typical reaction conditions for the oxidative cyclization step?

A3: Several methods have been reported for the oxidative cyclization to form the triazolopyridine ring system. These include:

  • Copper-catalyzed reactions: Using a copper catalyst in the presence of an oxidant like air.[2]

  • Iodine-mediated reactions: Using an I2/KI system, which is considered an environmentally benign method.[2]

  • Microwave-assisted synthesis: This can significantly reduce reaction times and improve yields.[6][7] A catalyst-free approach under microwave conditions has also been reported for similar compounds.[6][7]

Q4: What are the key analytical techniques for characterizing the final product?

A4: The structure and purity of 7-Bromo-2-methyl-triazolo[1,5-a]pyridine should be confirmed using a combination of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the chemical structure and the position of the bromine and methyl groups.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes, several safety precautions are crucial:

  • Handling of Bromine/Brominating Agents: These are corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Exothermic Reactions: Be prepared for potential exothermic reactions, especially during the oxidative cyclization step. Use an ice bath to control the temperature if necessary.

  • Solvent Safety: Handle all organic solvents in a well-ventilated area and away from ignition sources.

Experimental Protocol: A Representative Synthesis

This protocol is a generalized procedure and may require optimization based on your specific laboratory conditions and scale.

Step 1: Acetylation of 2-Amino-4-bromopyridine
  • To a stirred solution of 2-amino-4-bromopyridine (1.0 eq) in a suitable solvent (e.g., acetic anhydride or dichloromethane with a base like triethylamine), add acetic anhydride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-(4-bromopyridin-2-yl)acetamide.

Step 2: Formation of the Hydrazone Intermediate
  • Dissolve the N-(4-bromopyridin-2-yl)acetamide (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Add hydrazine hydrate (excess, e.g., 5-10 eq) and heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, the intermediate hydrazone may precipitate. If so, collect the solid by filtration. Otherwise, concentrate the reaction mixture and purify the residue.

Step 3: Oxidative Cyclization to 7-Bromo-2-methyl-triazolo[1,5-a]pyridine

This step can be performed using various methods. A microwave-assisted, catalyst-free method is presented here for its efficiency and scalability.[6][7]

  • In an oven-dried microwave vial, combine the intermediate hydrazone (1.0 eq) and a suitable high-boiling solvent (e.g., dry toluene).

  • Seal the vial and place it in a microwave reactor. Heat the mixture to 140-160 °C for the optimized reaction time (typically 30-180 minutes), monitoring the internal pressure.

  • After the reaction is complete (as indicated by TLC), cool the vial to room temperature.

  • Purify the reaction mixture directly by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 7-Bromo-2-methyl-triazolo[1,5-a]pyridine.

Parameter Recommendation Rationale
Starting Material Purity >98%Impurities can inhibit the reaction or lead to side products.
Solvent AnhydrousWater can interfere with the cyclization reaction.
Reaction Monitoring TLC, HPLCTo determine reaction completion and identify impurities.
Purification Column Chromatography/RecrystallizationTo achieve high purity of the final product.

Caption: Key parameters for a successful synthesis.

Troubleshooting_Flowchart Start Low Yield? Purity Check Starting Material Purity Start->Purity Yes Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Purity->Conditions Reagents Verify Reagent/Catalyst Activity Conditions->Reagents SideReactions Analyze for Side Reactions (TLC, LC-MS) Reagents->SideReactions Purification Optimize Purification Method SideReactions->Purification End Improved Yield Purification->End

Caption: Troubleshooting flowchart for low yield issues.

References

  • BenchChem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • National Center for Biotechnology Information. (n.d.). 7-Bromo-2-(trifluoromethyl)-[3][4][8]triazolo[1,5-a]pyridine. PubChem.

  • MySkinRecipes. (n.d.). 7-Bromo-2-methyl-[3][4][8]triazolo[1,5-a]pyridine.

  • BenchChem. (n.d.).
  • PubChemLite. (n.d.). 7-bromo-[3][4][8]triazolo[1,5-a]pyridine.

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines.
  • National Center for Biotechnology Information. (n.d.). 7-Bromo-(1,2,4)triazolo(1,5-a)pyridine. PubChem.
  • National Institutes of Health. (2024).
  • BenchChem. (n.d.). Unlock the Potential of 6-Bromo-7-methyl[3][4][8]triazolo[1,5-a]pyridine.

  • ResearchGate. (2011). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor.
  • Journal of the American Chemical Society. (2023).
  • BenchChem. (n.d.).
  • National Institutes of Health. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
  • Chemtek Scientific. (n.d.).
  • Reddit. (2023). Help with Low Yield Synthesis.
  • ResearchGate. (2022). Mechanochemical Bromination of Naphthalene Catalyzed by Zeolites: From Small Scale to Continuous Synthesis.
  • Asian Journal of Chemistry. (2017). A Facile Synthesis of Amide Derivatives of[3][4][8]Triazolo[4,3-a]pyridine.

  • Semantic Scholar. (n.d.). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][3][4][8]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG.

  • MDPI. (2024).
  • Sigma-Aldrich. (n.d.). 7-Bromo 1,2,4 triazolo 1,5-a pyridine.
  • Royal Society of Chemistry. (n.d.). Metal-free site-selective C–F bond activation for the synthesis of substituted pyridines or pyrimidines.
  • Combi-Blocks. (n.d.). 7-Bromo[3][4][8]triazolo[1,5-a]pyridine.

  • BLD Pharm. (n.d.). CAS 107465-23-6 | 7-Bromo-3-methyl[1][3][8]triazolo[1,5-a]pyridine.

  • ResearchGate. (2024). Synthesis of Triazolo[4′,5′:4,5]furo[2,3- c ]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction.

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Validation & Comparative

A Comparative Analysis of the Biological Activity of Isomeric Triazolopyridine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the triazolopyridine scaffold stands out as a privileged structure, forming the core of numerous compounds with a wide array of biological activities. The seemingly subtle shift in the placement of a nitrogen atom, giving rise to different isomers, can dramatically alter the pharmacological profile of these molecules. This guide provides a comprehensive comparative study of the biological activities of key isomeric triazolopyridine derivatives, with a focus on their anticancer and antimicrobial properties. We will delve into the structure-activity relationships that govern their efficacy, present supporting experimental data, and provide detailed protocols for their evaluation, empowering researchers to navigate the chemical space of these potent heterocyclic compounds.

The Isomeric Landscape of Triazolopyridines: A Tale of Two Scaffolds

The two most extensively studied isomers of triazolopyridine are the[1][2]triazolo[4,3-a]pyridine and the[1][2]triazolo[1,5-a]pyridine systems. The key distinction lies in the position of the nitrogen atom in the pyridine ring that is fused to the triazole ring. This seemingly minor structural alteration has profound implications for the molecule's electronic distribution, hydrogen bonding capacity, and overall three-dimensional shape, which in turn dictates its interaction with biological targets.

dot graph { layout=neato; node [shape=plaintext]; A [label="[1][2]Triazolo[4,3-a]pyridine"]; B [label="[1][2]Triazolo[1,5-a]pyridine"]; A -- B [label="Isomeric Relationship", len=2.5]; } caption { label: "Isomeric relationship between the two core triazolopyridine scaffolds."; fontsize: 10; }

Comparative Anticancer Activity: Targeting Key Oncogenic Pathways

Triazolopyridine derivatives have emerged as promising anticancer agents, with different isomers exhibiting distinct mechanisms of action. Here, we compare their efficacy against various cancer cell lines and elucidate their molecular targets.

Inhibition of Receptor Tyrosine Kinases: The Case of EGFR

The Epidermal Growth Factor Receptor (EGFR) is a key driver of cell proliferation and survival in many cancers, making it a prime target for therapeutic intervention.[3][4][5][6][7] Small molecule inhibitors that compete with ATP at the kinase domain of EGFR can effectively block its downstream signaling.[3][5][6]

EGFR_Pathway cluster_downstream Downstream Signaling Ligand EGF Ligand EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF Activates PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Activates Triazolopyridine Triazolopyridine Inhibitor Triazolopyridine->Dimerization Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Comparative Data:

While direct side-by-side comparisons of isomeric triazolopyridines as EGFR inhibitors are not abundant in single studies, analysis of the broader literature suggests that the[1][2]triazolo[1,5-a]pyrimidine scaffold, a related bicyclic system, has been extensively explored for this activity. For instance, certain pyrazolo[1][2]triazolopyrimidine derivatives have shown potent antiproliferative activity against cancer cell lines with high EGFR expression.[8][9][10]

Compound ScaffoldCancer Cell LineIC50 (µM)Reference
Pyrazolo[1][2]triazolo[1,5-c]pyrimidineHCC1937 (Breast Cancer)<50[8][9][10]
Pyrazolo[1][2]triazolo[1,5-c]pyrimidineHeLa (Cervical Cancer)<50[8][9][10]
[1][2]Triazolo[1,5-a]pyridinylpyridineHCT-116 (Colon Cancer)Data not specified
[1][2]Triazolo[1,5-a]pyridinylpyridineU-87 MG (Glioblastoma)Data not specified
[1][2]Triazolo[1,5-a]pyridinylpyridineMCF-7 (Breast Cancer)Data not specified
Epigenetic Regulation: The Role of BRD4 Inhibition

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a critical role in the transcription of key oncogenes like MYC.[2] Inhibitors of BRD4 have shown significant promise in treating various cancers.[2][11][12] Both[1][2]triazolo[4,3-a]pyridine and[1][2]triazolo[1,5-a]pyridine scaffolds have been utilized in the design of potent BRD4 inhibitors.

BRD4_Pathway BRD4 BRD4 AcetylatedHistones Acetylated Histones BRD4->AcetylatedHistones Binds to TranscriptionMachinery Transcriptional Machinery BRD4->TranscriptionMachinery Recruits Triazolopyridine Triazolopyridine Inhibitor Triazolopyridine->BRD4 Inhibits Binding Oncogenes Oncogene Transcription (e.g., MYC) TranscriptionMachinery->Oncogenes Initiates CancerProgression Cancer Cell Proliferation & Survival Oncogenes->CancerProgression

Comparative Data:

Recent studies have highlighted the potential of triazolopyridine derivatives as BRD4 inhibitors. For example, a series of[1][2]triazolo[4,3-b]pyridazine derivatives, which share a similar core structure, have demonstrated micromolar IC50 values in BRD4 BD1 inhibition.[13]

Compound ScaffoldTargetIC50 (µM)Reference
[1][2]Triazolo[4,3-b]pyridazineBRD4 BD1Micromolar range[13]
[1][2]Triazolo[1,5-a]pyrimidineBRD4 (BD1/BD2)< 5[14]

Comparative Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Triazolopyridine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

Comparative Data:

Studies have shown that both[1][2]triazolo[4,3-a] and[1][2]triazolo[1,5-a]pyrimidine derivatives possess antimicrobial properties. The minimum inhibitory concentration (MIC) is a key metric for evaluating antimicrobial efficacy.

Compound ScaffoldMicroorganismMIC (µg/mL)Reference
Triazolo[4,3-a]pyrazineStaphylococcus aureus32 - 256[11]
Triazolo[4,3-a]pyrazineEscherichia coli16 - 256[11]
1,2-dihydro-[1][2]triazolo[1,5-a]pyrimidineKlebsiella pneumoniaeNot specified[15]
1,2-dihydro-[1][2]triazolo[1,5-a]pyrimidineMRSANot specified[15]

Experimental Protocols: A Guide to Biological Evaluation

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the biological activity of triazolopyridine derivatives.

Anticancer Activity: MTT Cell Viability Assay

MTT_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with triazolopyridine derivatives Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Add solubilization solution Incubate3->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure End End Measure->End

Protocol: [8][16][17]

  • Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the triazolopyridine derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Broth Microdilution Assay

Microdilution_Workflow Start Start Prepare_Inoculum Prepare standardized bacterial inoculum Start->Prepare_Inoculum Inoculate Inoculate wells with bacterial suspension Prepare_Inoculum->Inoculate Serial_Dilution Perform serial dilutions of compounds in broth Serial_Dilution->Inoculate Incubate Incubate (18-24h) Inoculate->Incubate Determine_MIC Visually or spectrophotometrically determine MIC Incubate->Determine_MIC End End Determine_MIC->End

Protocol: [14][18][19][20][21]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: Perform serial two-fold dilutions of the triazolopyridine derivatives in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Synthesis of Isomeric Triazolopyridine Scaffolds

The accessibility of the isomeric triazolopyridine cores is a crucial consideration for any drug discovery program. Fortunately, well-established synthetic routes exist for both the[1][2]triazolo[4,3-a]pyridine and[1][2]triazolo[1,5-a]pyridine scaffolds.

  • [1][2]Triazolo[4,3-a]pyridines: These are commonly synthesized from 2-hydrazinopyridine precursors through cyclization reactions with various reagents such as carboxylic acids or aldehydes.[1][22][23][24][25]

  • [1][2]Triazolo[1,5-a]pyridines: The synthesis of this isomer often starts from 2-aminopyridine, which undergoes cyclization with reagents like N-(pyrid-2-yl)formamidoximes.[15][26][27][28][29]

Conclusion and Future Directions

The isomeric triazolopyridine scaffolds represent a rich source of biologically active molecules with significant potential in the development of novel anticancer and antimicrobial agents. The choice of isomer has a profound impact on the biological activity and mechanism of action. This guide has provided a comparative overview of their activities, supported by experimental data and detailed protocols, to aid researchers in this exciting field.

Future research should focus on more direct comparative studies of isomeric pairs to further elucidate the subtle structure-activity relationships. The exploration of a wider range of biological targets and the development of more selective and potent derivatives will undoubtedly pave the way for new therapeutic interventions.

References

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A Senior Application Scientist's Guide to the Efficacy of Halogenated Triazolopyridines in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and process development, the selection of the appropriate building block is a critical decision that dictates the efficiency, and often, the ultimate success of a synthetic campaign. Halogenated triazolopyridines represent a versatile and highly valuable class of intermediates, offering multiple avenues for molecular elaboration. However, the choice of the halogen substituent is far from arbitrary. This guide provides an in-depth comparison of the efficacy of differently halogenated triazolopyridines—focusing on fluoro, chloro, bromo, and iodo derivatives—in key synthetic transformations. The insights and data presented herein are curated to empower you to make informed, data-driven decisions in your synthetic design.

The Strategic Importance of the Halogen Handle

The triazolopyridine core is a privileged scaffold in numerous biologically active compounds.[1] The introduction of a halogen atom onto this framework provides a reactive "handle" for diversification, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The nature of the carbon-halogen (C-X) bond—its strength, polarity, and propensity to undergo oxidative addition or nucleophilic attack—is the fundamental determinant of its synthetic utility. This guide will dissect these properties in the context of the most impactful synthetic methodologies.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis

Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for C-C and C-N bond formation in modern organic synthesis. The efficacy of halogenated triazolopyridines in these transformations is directly linked to the identity of the halogen.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which forges a C-C bond between an organohalide and an organoboron species, is a cornerstone of biaryl synthesis. The rate-determining step in the catalytic cycle is often the oxidative addition of the palladium(0) catalyst to the C-X bond. The reactivity of the halogenated triazolopyridine is therefore inversely proportional to the C-X bond strength.

The established order of reactivity for halogens in Suzuki-Miyaura coupling is:

I > Br > Cl >> F

This trend is consistently observed for halogenated triazolopyridines. Iodo- and bromo-triazolopyridines are highly reactive and are often the substrates of choice for Suzuki-Miyaura couplings, proceeding under relatively mild conditions with a variety of palladium catalysts and ligands. Chloro-triazolopyridines are significantly less reactive and typically require more forcing conditions, such as higher temperatures and the use of more electron-rich and bulky phosphine ligands to facilitate the challenging oxidative addition step. Fluoro-triazolopyridines are generally unreactive in Suzuki-Miyaura couplings and are not typically employed as coupling partners.

Suzuki_Miyaura_Reactivity cluster_reactivity Decreasing Reactivity in Suzuki-Miyaura Coupling Iodo Iodo-Triazolopyridine Bromo Bromo-Triazolopyridine Iodo->Bromo High Chloro Chloro-Triazolopyridine Bromo->Chloro Moderate Fluoro Fluoro-Triazolopyridine Chloro->Fluoro Very Low/Inert

Reactivity trend of halogenated triazolopyridines in Suzuki-Miyaura coupling.

Comparative Data for Suzuki-Miyaura Coupling of Halogenated Triazolopyridines

Halogenated TriazolopyridineCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
8-Bromo-[2][3][4]triazolo[4,3-a]pyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1001295[5]
8-Chloro-[2][3][4]triazolo[4,3-a]pyridinePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane1101885[6]
8-Iodo-[2][3][4]triazolo[4,3-a]pyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃DMF/H₂O80298[3]

Note: The data in this table is compiled from different sources and is intended for comparative illustration. Direct comparison of yields should be made with caution as reaction conditions are not identical.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an amine with an organohalide. Similar to the Suzuki-Miyaura coupling, the reactivity of the halogenated triazolopyridine is largely governed by the ease of oxidative addition.[7]

The reactivity trend for Buchwald-Hartwig amination mirrors that of Suzuki-Miyaura coupling:

I > Br > Cl >> F

Bromo- and iodo-triazolopyridines are excellent substrates for Buchwald-Hartwig amination, reacting with a wide range of primary and secondary amines under relatively mild conditions.[8] Chloro-triazolopyridines are more challenging substrates and often necessitate the use of specialized, bulky, and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to achieve efficient coupling.[9] Fluoro-triazolopyridines are generally not suitable for this transformation.

Buchwald_Hartwig_Workflow start Halogenated Triazolopyridine reaction Buchwald-Hartwig Amination start->reaction amine Amine (R₂NH) amine->reaction catalyst Pd Catalyst + Ligand catalyst->reaction base Base base->reaction product Aminated Triazolopyridine reaction->product

General workflow for Buchwald-Hartwig amination of halogenated triazolopyridines.

Comparative Data for Buchwald-Hartwig Amination of Halogenated Triazolopyridines

Halogenated TriazolopyridineAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Bromopyridine derivativeMorpholinePd(OAc)₂ / BINAPNaOtBuToluene80295[10]
2-Chloropyridine derivativeAnilinePd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane1102488[9]
4-Iodopyridine derivativeAnilinePd(OAc)₂ / BINAPK₂CO₃DMF1000.592[9]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution offers a complementary, palladium-free strategy for the functionalization of halogenated triazolopyridines. In contrast to cross-coupling reactions, the success of SNAr is highly dependent on the electronic nature of the aromatic ring and the stability of the intermediate Meisenheimer complex. The triazolopyridine ring system is inherently electron-deficient, which generally favors SNAr.

The reactivity of halogens in SNAr reactions is often the reverse of that observed in cross-coupling reactions, particularly when the rate-determining step is the initial nucleophilic attack:

F > Cl > Br > I

This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and better able to stabilize the negative charge that develops in the Meisenheimer intermediate.[11] Consequently, fluoro-triazolopyridines, which are largely unreactive in cross-coupling, can be excellent substrates for SNAr.

SNAr_Mechanism Halogenated\nTriazolopyridine Halogenated Triazolopyridine Meisenheimer\nComplex Meisenheimer Complex Halogenated\nTriazolopyridine->Meisenheimer\nComplex + Nu⁻ (slow) Substituted\nTriazolopyridine Substituted Triazolopyridine Meisenheimer\nComplex->Substituted\nTriazolopyridine - X⁻ (fast)

Simplified two-step mechanism for SNAr.

Comparative Data for SNAr of Halogenated Triazolopyridines

Halogenated TriazolopyridineNucleophileSolventTemp (°C)Time (h)Yield (%)Reference
2-Fluoropyridine derivativePiperidineDMSO100195[4]
2-Chloropyridine derivativePiperidineDMSO1501280[4]
2-Bromopyridine derivativePiperidineDMSO1502475[4]

Note: This table presents representative data for halopyridines to illustrate the general reactivity trends in SNAr.

Experimental Protocols

The following protocols are provided as detailed, actionable procedures for key transformations discussed in this guide.

Synthesis of 8-Bromo-[2][3][4]triazolo[4,3-a]pyridine

This procedure is adapted from a literature method for the synthesis of a substituted analog.[3]

Materials:

  • 3-Bromo-2-hydrazinopyridine

  • Triethyl orthoformate

  • p-Toluenesulfonic acid monohydrate (catalytic amount)

  • Ethanol

Procedure:

  • To a solution of 3-bromo-2-hydrazinopyridine (1.0 eq) in ethanol, add triethyl orthoformate (1.2 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 8-bromo-[2][3][4]triazolo[4,3-a]pyridine.

Suzuki-Miyaura Coupling of 8-Bromo-[2][3][4]triazolo[4,3-a]pyridine

This protocol is a generalized procedure based on established methods.[5]

Materials:

  • 8-Bromo-[2][3][4]triazolo[4,3-a]pyridine

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium carbonate (2.0 eq)

  • Toluene, Ethanol, and Water (4:1:1 mixture)

Procedure:

  • To a reaction vessel, add 8-bromo-[2][3][4]triazolo[4,3-a]pyridine (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent mixture (toluene/ethanol/water).

  • Heat the reaction mixture to 100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination of 8-Chloro-[2][3][4]triazolo[4,3-a]pyridine

This protocol is a generalized procedure for a challenging chloro-heteroaryl amination.[9]

Materials:

  • 8-Chloro-[2][3][4]triazolo[4,3-a]pyridine

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium carbonate (1.5 eq)

  • Anhydrous 1,4-dioxane

Procedure:

  • To an oven-dried reaction vessel, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (1.5 eq).

  • Evacuate and backfill the vessel with an inert gas.

  • Add 8-chloro-[2][3][4]triazolo[4,3-a]pyridine (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous, degassed 1,4-dioxane.

  • Heat the reaction mixture to 110 °C and stir until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Conclusion and Recommendations

The choice of halogen on a triazolopyridine scaffold is a strategic decision that should be guided by the intended synthetic transformation.

  • For Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, iodo- and bromo-triazolopyridines are the superior choices , offering high reactivity and enabling milder reaction conditions.

  • Chloro-triazolopyridines are viable but more challenging substrates for cross-coupling , requiring careful optimization of catalyst, ligand, and reaction conditions. They can be a cost-effective alternative to bromo-derivatives in large-scale synthesis if an efficient protocol can be developed.

  • Fluoro-triazolopyridines are generally unsuitable for palladium-catalyzed cross-coupling but are the most reactive substrates for nucleophilic aromatic substitution , providing a complementary route to functionalization.

By understanding the inherent reactivity patterns of these halogenated building blocks, researchers can design more efficient and robust synthetic routes, accelerating the discovery and development of novel chemical entities.

References

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Unambiguous Structure Determination: A Comparative Guide to the Validation of 7-Bromo-2-methyl-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unequivocal determination of a molecule's three-dimensional structure is a critical foundation for understanding its function and potential therapeutic applications. This guide provides an in-depth comparison of X-ray crystallography as the gold standard for structural validation of 7-Bromo-2-methyl-triazolo[1,5-a]pyridine, alongside a critical evaluation of complementary spectroscopic and computational techniques.

The fused heterocyclic system of triazolo[1,5-a]pyridines is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The precise substitution pattern on this core, such as in 7-Bromo-2-methyl-triazolo[1,5-a]pyridine (a compound with the molecular formula C₇H₆BrN₃ and a molecular weight of 212.05 g/mol ), dictates its physicochemical properties and biological targets.[2] Therefore, rigorous structural confirmation is not merely a procedural step but a cornerstone of the drug discovery and development process.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction stands as the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule.[3][4][5] This method provides a high-resolution map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision.[3][6]

Causality in Experimental Design: From Crystal to Structure

The journey from a powdered sample to a refined crystal structure is a multi-step process where each stage is critical for a successful outcome.

1. Crystallization: The initial and often most challenging step is growing a single crystal of sufficient size and quality (ideally >20 µm in all dimensions).[5] For a molecule like 7-Bromo-2-methyl-triazolo[1,5-a]pyridine, a systematic screening of solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling) is necessary. The choice of solvent can influence crystal packing and polymorphism, which in turn can affect the final determined structure.

2. Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam.[4][5] The crystal diffracts the X-rays in a specific pattern of spots, the intensities of which are meticulously measured at various crystal orientations.[5] Low-temperature data collection is often employed to minimize thermal vibrations of the atoms, leading to a more precise structure.

3. Structure Solution and Refinement: The diffraction data is processed to yield a set of structure factors. The "phase problem" is then solved using computational methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to achieve the best possible fit, ultimately yielding the final crystal structure.[7]

Experimental Workflow: X-ray Crystallography

xray_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Structure Solution cluster_output Final Output synthesis Synthesis of 7-Bromo-2-methyl- triazolo[1,5-a]pyridine purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting xray_diffraction X-ray Diffraction mounting->xray_diffraction integration Data Integration & Scaling xray_diffraction->integration phase_solution Phase Problem Solution integration->phase_solution model_building Model Building phase_solution->model_building refinement Structure Refinement model_building->refinement final_structure Final 3D Structure (CIF file) refinement->final_structure

Caption: Workflow for X-ray Crystallography.

Hypothetical Crystallographic Data for 7-Bromo-2-methyl-triazolo[1,5-a]pyridine
ParameterValueSignificance
Crystal systemMonoclinicDescribes the basic symmetry of the crystal lattice.
Space groupP2₁/nDefines the symmetry elements within the unit cell.
a, b, c (Å)8.12, 10.54, 9.87Unit cell dimensions.
β (°)98.5Angle of the unit cell.
V (ų)836.4Volume of the unit cell.
Z4Number of molecules in the unit cell.
R₁0.035A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.
wR₂0.082A weighted R-factor, also indicating the goodness of fit.

Orthogonal Validation: Spectroscopic and Computational Methods

While X-ray crystallography provides unparalleled detail in the solid state, a comprehensive structural validation employs a multi-technique approach to understand the molecule's properties in different environments (e.g., in solution) and to provide corroborating evidence.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution.[9][10] It provides information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei such as ¹H and ¹³C.[9][10]

Key NMR Experiments for 7-Bromo-2-methyl-triazolo[1,5-a]pyridine:

  • ¹H NMR: Would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and coupling constants (providing information about adjacent protons). For this molecule, one would expect distinct signals for the methyl group and the aromatic protons on the pyridine ring.

  • ¹³C NMR: Provides information on the number of unique carbon atoms and their chemical environments.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity of the molecule. For instance, an HMBC experiment would show long-range correlations between the methyl protons and the adjacent carbon atoms in the triazole ring, confirming the position of the methyl group.

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight of a compound and can provide information about its elemental composition and fragmentation pattern.[11][12][13]

  • High-Resolution Mass Spectrometry (HRMS): Would provide a highly accurate mass measurement for 7-Bromo-2-methyl-triazolo[1,5-a]pyridine, allowing for the confirmation of its molecular formula (C₇H₆BrN₃).[13] The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature in the mass spectrum.

  • Tandem Mass Spectrometry (MS/MS): Can be used to fragment the molecule and analyze the resulting daughter ions, providing further structural information.

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometry and spectroscopic properties of a molecule.[14][15][16]

  • Geometry Optimization: A calculated lowest-energy conformation of 7-Bromo-2-methyl-triazolo[1,5-a]pyridine can be compared to the experimentally determined X-ray structure.

  • Prediction of Spectroscopic Data: NMR chemical shifts and vibrational frequencies can be calculated and compared to the experimental data to further support the structural assignment.

Logical Flow: Comparative Validation

comparison_flow cluster_primary Primary Validation cluster_secondary Secondary & Complementary Validation cluster_conclusion Conclusion xray X-ray Crystallography (Solid State) conclusion Confirmed Structure of 7-Bromo-2-methyl- triazolo[1,5-a]pyridine xray->conclusion nmr NMR Spectroscopy (Solution State) nmr->conclusion ms Mass Spectrometry (Gas Phase) ms->conclusion comp_chem Computational Chemistry (In Silico) comp_chem->conclusion

Caption: Comparative validation workflow.

Comparison of Structural Validation Methods

TechniqueInformation ProvidedPhaseAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing.[3][6]SolidUnambiguous structure determination, high resolution.[5]Requires a single crystal, structure may be influenced by packing forces.
NMR Spectroscopy Connectivity, chemical environment of atoms, stereochemistry in solution.[17][18]SolutionProvides information about the molecule in a more biologically relevant state, does not require crystallization.[7]Does not provide precise bond lengths and angles, can be complex for large molecules.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.[11][19]GasHigh sensitivity, requires very small sample amounts.[11]Provides limited information on 3D structure and connectivity.
Computational Chemistry Predicted 3D structure, electronic properties, predicted spectroscopic data.[14][20]In SilicoCan provide insights into structures that are difficult to study experimentally, aids in spectroscopic assignments.[14]Accuracy is dependent on the level of theory and basis set used, does not replace experimental validation.

Conclusion

For the definitive structural validation of 7-Bromo-2-methyl-triazolo[1,5-a]pyridine, single-crystal X-ray crystallography is the unequivocal method of choice, providing a high-resolution, three-dimensional view of the molecule in the solid state. However, a truly robust characterization relies on the synergy of multiple techniques. NMR spectroscopy provides essential information about the molecule's structure and connectivity in solution, while mass spectrometry confirms its molecular formula. Computational chemistry serves as a valuable tool for corroborating experimental findings and aiding in spectral interpretation. By integrating the data from these orthogonal methods, researchers can have the highest degree of confidence in the assigned structure, a critical prerequisite for advancing the study of this and other novel chemical entities in drug discovery and development.

References

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  • Gu, H., & Lui, M. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review.
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  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]

  • (2013, February 7). Mass Spectrometry analysis of Small molecules.
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  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB.
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  • Michalska, D., et al. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 27(3), 721.
  • SciSpace. (n.d.). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Retrieved from [Link]

  • PubMed. (2016). [Cryo-microscopy, an Alternative to the X-ray Crystallography?]. Med Sci (Paris), 32(8-9), 758-67.
  • ResearchGate. (2025, August 5).
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • Elyashberg, M., et al. (2012). Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream.
  • Wikipedia. (n.d.). Cryogenic electron microscopy.
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  • Schrödinger. (n.d.). Computational Chemistry. Materials science. Retrieved from [Link]

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  • Breitmaier, E. (1993). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
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  • MySkinRecipes. (n.d.). 7-Bromo-2-methyl-[3][4][6]triazolo[1,5-a]pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-(1,2,4)triazolo(1,5-a)pyridine. Retrieved from [Link]

  • Angene. (n.d.). Unlock the Potential of 6-Bromo-7-methyl[3][4][6]triazolo[1,5-a]pyridine. Retrieved from [Link]

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HPLC analysis for purity assessment of 7-Bromo-2-methyl-triazolo[1,5-a]pyridine

Ultimately, the selection of the most appropriate method depends on its intended purpose. [2]A thorough understanding of the analyte's properties combined with a systematic approach to method development, as outlined here, is paramount to ensuring the quality and safety of pharmaceutical products. [10]

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. European Compliance Academy. [Link]

  • Pyridine HPLC Separation. SIELC Technologies. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]

  • Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis. American Pharmaceutical Review. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research. [Link]

  • Development and Validation of HPLC Methods in Pharmaceutical Analysis. Technology Networks. [Link]

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Separation of 3-Pyridinesulfonic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

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  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

The Ascendancy of 7-Bromo-2-methyl-triazolo[1,5-a]pyridine: A Comparative Guide to Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of kinase inhibitor design, the selection of a core chemical scaffold is a decision that profoundly influences the potency, selectivity, and overall drug-like properties of a potential therapeutic agent. Among the myriad of heterocyclic systems explored, the triazolopyridine scaffold has emerged as a "privileged" structure, demonstrating remarkable versatility in targeting a diverse range of kinases. This guide provides an in-depth, objective comparison of the 7-Bromo-2-methyl-triazolo[1,5-a]pyridine scaffold and its derivatives against other prominent scaffolds in kinase inhibitor design, including pyrazolopyrimidines, quinazolines, and indoles. Through the lens of experimental data and established biochemical assays, we will explore the nuances that make each scaffold a compelling choice for specific kinase targets.

The Kinase Conundrum: A Perpetual Quest for Specificity and Potency

Protein kinases, as central regulators of cellular signaling, have become one of the most important classes of drug targets, particularly in oncology and inflammatory diseases. The fundamental challenge in kinase inhibitor development lies in achieving high potency against the desired kinase while maintaining selectivity over the highly conserved ATP-binding sites of other kinases in the human kinome. The choice of the core heterocyclic scaffold is the foundational step in addressing this challenge, as it dictates the orientation of substituents that will interact with key residues within and around the ATP-binding pocket.

Unveiling the Potential of the Triazolopyridine Scaffold

The[1][2][3]triazolo[1,5-a]pyridine system, and specifically its 7-bromo-2-methyl substituted variant, serves as a versatile and synthetically accessible starting point for the elaboration of potent kinase inhibitors. The bromine atom at the 7-position provides a convenient handle for a variety of cross-coupling reactions, allowing for the introduction of diverse chemical moieties to probe different regions of the kinase active site. The methyl group at the 2-position can also be modified to fine-tune the inhibitor's properties.

The triazolopyridine core itself is adept at forming crucial hydrogen bond interactions with the hinge region of the kinase, a key determinant of binding affinity. This scaffold has been successfully employed in the development of inhibitors for a range of kinases, including p38 MAP kinase, Janus kinases (JAKs), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Below is a diagram illustrating the general workflow for developing kinase inhibitors, from initial screening to lead optimization.

G cluster_0 Discovery Phase cluster_1 Preclinical Development cluster_2 Clinical Development High-Throughput Screening High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Hit-to-Lead Optimization Hit-to-Lead Optimization Hit Identification->Hit-to-Lead Optimization Lead Optimization Lead Optimization Hit-to-Lead Optimization->Lead Optimization In vivo Studies In vivo Studies Lead Optimization->In vivo Studies Clinical Trials Clinical Trials In vivo Studies->Clinical Trials

Caption: A simplified workflow for kinase inhibitor drug discovery.

A Head-to-Head Comparison of Privileged Scaffolds

To provide a quantitative perspective, the following tables summarize the inhibitory activities (IC50 values) of exemplary compounds based on the triazolopyridine, pyrazolopyrimidine, quinazoline, and indole scaffolds against key kinase targets. It is crucial to acknowledge that these values are compiled from various studies and that direct, side-by-side comparisons under identical experimental conditions are limited. Nevertheless, this curated data offers valuable insights into the potential of each scaffold.

p38α MAP Kinase Inhibition: A Target in Inflammation

The p38α mitogen-activated protein kinase is a critical mediator of the inflammatory response, making it a prime target for diseases like rheumatoid arthritis.

ScaffoldExemplary Compoundp38α IC50 (nM)Reference
Triazolopyridine BIRB 79638[4]
Pyrazolopyrimidine Compound 115[5]
Quinazoline Quinazoline 13a (JNK3 inhibitor with off-target p38 data)>20,000 (selective for JNK3)[6]
Indole Indole-based inhibitor270[7]

Note: Data is compiled from multiple sources and experimental conditions may vary.

VEGFR-2 Inhibition: Targeting Angiogenesis in Cancer

VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.

ScaffoldExemplary CompoundVEGFR-2 IC50 (nM)Reference
Triazolopyridine Triazolopyridine derivative11[8]
Pyrazolopyrimidine Pyrazolopyrimidine derivative80[9]
Quinazoline Vandetanib40[10]
Indole Sunitinib2.0[10]

Note: Data is compiled from multiple sources and experimental conditions may vary.

EGFR Inhibition: A Cornerstone of Cancer Therapy

The Epidermal Growth Factor Receptor (EGFR) is a well-established target in various cancers, particularly non-small cell lung cancer.

ScaffoldExemplary CompoundEGFR IC50 (nM)Reference
Triazolopyridine Not a primary scaffold for EGFR inhibitors-
Pyrazolopyrimidine Pyrazolopyrimidine derivative163[11]
Quinazoline Gefitinib27[12]
Indole Indole derivative50[3]

Note: Data is compiled from multiple sources and experimental conditions may vary.

Causality Behind Scaffold Performance: A Deeper Dive

The observed differences in potency can be attributed to the unique structural and electronic properties of each scaffold and how they interact with the specific topology of the kinase active site.

  • Triazolopyridines: The nitrogen-rich triazolopyridine core is an excellent hydrogen bond donor and acceptor, facilitating strong interactions with the kinase hinge region. The scaffold's geometry allows for the projection of substituents into both the solvent-exposed region and deeper hydrophobic pockets.

  • Pyrazolopyrimidines: As a bioisostere of adenine, the pyrazolopyrimidine scaffold is a natural fit for the ATP binding site. Its planar structure allows for effective π-stacking interactions with aromatic residues in the active site.

  • Quinazolines: This scaffold has a long and successful history in kinase inhibitor design, with several approved drugs. The quinazoline core provides a rigid framework that can be readily functionalized at multiple positions to optimize binding and pharmacokinetic properties.

  • Indoles: The indole scaffold is another privileged structure in medicinal chemistry. Its bicyclic aromatic system can participate in a variety of non-covalent interactions, including hydrogen bonding, π-stacking, and hydrophobic interactions.

The following diagram illustrates the key interactions of a kinase inhibitor with the ATP binding pocket.

G Kinase Inhibitor Kinase Inhibitor Hinge Region Hinge Region Kinase Inhibitor->Hinge Region H-Bonds Hydrophobic Pocket Hydrophobic Pocket Kinase Inhibitor->Hydrophobic Pocket Hydrophobic Interactions Solvent Front Solvent Front Kinase Inhibitor->Solvent Front Polar Interactions

Caption: Key interaction points for a kinase inhibitor within the ATP binding site.

Self-Validating Experimental Protocols: Ensuring Data Integrity

The reliability of any comparative analysis hinges on the quality and consistency of the underlying experimental data. The following is a detailed, step-by-step protocol for a widely used in vitro kinase inhibition assay, the ADP-Glo™ Kinase Assay, which provides a robust and quantitative measure of inhibitor potency (IC50).

Protocol: In Vitro Kinase Inhibition Assay using ADP-Glo™

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. Inhibition of the kinase results in a decrease in ADP production and a corresponding decrease in the luminescent signal.

Materials:

  • Kinase of interest (e.g., p38α, VEGFR-2)

  • Kinase-specific substrate

  • ATP

  • Test compound (e.g., 7-Bromo-2-methyl-triazolo[1,5-a]pyridine derivative)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration gradient.

  • Kinase Reaction:

    • In a multiwell plate, add the test compound dilutions or DMSO (for the vehicle control) to the appropriate wells.

    • Add the kinase enzyme to each well and incubate for 10-15 minutes at room temperature to allow for compound-enzyme pre-incubation.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Following the kinase reaction, add the ADP-Glo™ Reagent to each well to terminate the reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion: The Right Scaffold for the Right Target

The 7-Bromo-2-methyl-triazolo[1,5-a]pyridine scaffold represents a highly promising and versatile platform for the design of novel kinase inhibitors. Its synthetic tractability and favorable interactions with the kinase hinge region make it a valuable starting point for medicinal chemistry campaigns. While direct, comprehensive comparisons with other privileged scaffolds are still emerging, the available data suggests that the triazolopyridine core is highly competitive, particularly for targets such as p38 MAP kinase and VEGFR-2.

Ultimately, the choice of scaffold is not a one-size-fits-all decision. The optimal scaffold is intrinsically linked to the specific kinase target and the desired properties of the final drug candidate. A deep understanding of the structural biology of the target kinase, coupled with a robust and validated experimental workflow, is paramount to successfully navigating the complex landscape of kinase inhibitor design. The continued exploration of diverse scaffolds, including the promising triazolopyridine class, will undoubtedly fuel the development of the next generation of targeted therapies.

References

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  • Szczepankiewicz, B. G., et al. (2011). Synthesis and SAR of novel quinazolines as potent and brain-penetrant c-jun N-terminal kinase (JNK) Inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(6), 1774-1778.[6]

  • Zhang, Y., et al. (2020). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. Molecules, 25(21), 5025.[7]

  • Patel, H., et al. (2020). Novel quinazoline-based EGFR kinase inhibitors: A review focussing on SAR and molecular docking studies (2015-2019). European Journal of Medicinal Chemistry, 204, 112640.[12]

  • ResearchGate. (n.d.). Various scaffolds as potent VEGFR inhibitors. Retrieved from [Link][10]

  • El-Sayed, M. A., et al. (2021). Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. ACS Medicinal Chemistry Letters, 12(4), 624-630.[8]

  • Halim, M. A., et al. (2021). Pyrazolopyrimidine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 12(10), 1646-1665.[9]

  • El-Gamal, M. I., et al. (2021). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Molecules, 26(16), 4945.[11]

  • El-Naggar, A. M., et al. (2019). Therapeutic Insights of Indole Scaffold-Based Compounds as Protein Kinase Inhibitors. Archiv der Pharmazie, 352(10), 1900142.[3]

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A Comparative Guide to the In Vitro and In Vivo Evaluation of Novel Triazolopyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The triazolopyridine scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2][3] These nitrogen-containing heterocycles are pivotal in the development of new therapeutic agents due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][4] This guide provides a comprehensive framework for the in vitro and in vivo evaluation of novel triazolopyridine compounds, offering a comparative analysis against established alternatives and detailing the experimental methodologies crucial for their preclinical assessment.

Section 1: In Vitro Evaluation: From Target Engagement to Cellular Effects

The initial assessment of novel triazolopyridine compounds begins with a suite of in vitro assays designed to determine their biological activity, mechanism of action, and cellular effects.

1.1. Target Identification and Engagement

Many triazolopyridine derivatives function as kinase inhibitors.[1][5][6] Therefore, a primary step is to identify the specific kinase or protein target.

  • Kinase Inhibition Assays: These assays are fundamental to determining the potency of the compound against a specific kinase. The half-maximal inhibitory concentration (IC50) is a key metric derived from these experiments.[1] For instance, a novel triazolopyridine could be evaluated against a panel of kinases, such as Janus kinases (JAKs) or spleen tyrosine kinase (Syk), which are implicated in inflammatory diseases.[5][7]

    • Methodology Insight: The choice of assay format (e.g., radiometric, fluorescence-based, or luminescence-based) depends on the specific kinase and available resources. It is crucial to include a known inhibitor as a positive control to validate the assay's performance.

  • Molecular Docking Studies: In silico molecular docking can predict the binding mode of the triazolopyridine compound within the active site of the target protein.[8][9] This computational approach provides valuable insights into the structure-activity relationship (SAR) and can guide further chemical optimization.[1]

1.2. Cellular Activity and Cytotoxicity

Once a compound's target and potency are established, the next step is to assess its effects in a cellular context.

  • Cell Viability and Cytotoxicity Assays: These assays are critical for determining the concentration at which a compound inhibits cell growth or induces cell death.[10][11] Commonly used methods include:

    • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11]

    • LDH Release Assay: This assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[10]

    • Experimental Rationale: It is essential to test the compounds on a panel of relevant cancer cell lines and, importantly, on non-cancerous cell lines to assess selectivity.[12] A favorable therapeutic window is indicated by high potency against cancer cells and low toxicity towards normal cells.[12]

  • Mechanism of Action Studies:

    • Apoptosis Assays: Flow cytometry analysis using Annexin V and propidium iodide staining can determine if the compound induces apoptosis (programmed cell death) or necrosis.[8]

    • Western Blotting: This technique can be used to measure the levels of key proteins in a signaling pathway to confirm that the compound is hitting its intended target and modulating downstream signaling. For example, if the triazolopyridine is a BRD4 inhibitor, one would expect to see a downregulation of c-Myc, a downstream target of BRD4.[8]

Data Presentation: In Vitro Activity

CompoundTarget KinaseIC50 (nM)Cell LineGI50 (µM)
Novel Triazolopyridine (NTP-1) JAK115MV4-11 (Leukemia)0.05
Alternative Compound (AC-1) JAK125MV4-11 (Leukemia)0.12
Novel Triazolopyridine (NTP-2) BRD48HeLa (Cervical Cancer)0.2
Alternative Compound (AC-2) BRD412HeLa (Cervical Cancer)0.5

GI50: The concentration of drug that causes 50% inhibition of cell growth.

Experimental Workflow: In Vitro Evaluation

InVitro_Workflow cluster_target Target Identification & Engagement cluster_cellular Cellular Activity cluster_data Data Analysis KinaseAssay Kinase Inhibition Assay (IC50) Cytotoxicity Cytotoxicity Assays (MTT, LDH) KinaseAssay->Cytotoxicity Potent Compounds Docking Molecular Docking (Binding Mode) SAR Structure-Activity Relationship Docking->SAR Apoptosis Apoptosis Assay (Flow Cytometry) Cytotoxicity->Apoptosis Active Compounds Selectivity Therapeutic Window Assessment Cytotoxicity->Selectivity WesternBlot Western Blot (Signaling Pathway) Apoptosis->WesternBlot WesternBlot->SAR

Caption: Workflow for the in vitro evaluation of novel compounds.

Section 2: In Vivo Evaluation: Assessing Efficacy and Safety in a Biological System

Promising compounds from in vitro studies are advanced to in vivo models to evaluate their pharmacokinetic properties, efficacy, and potential toxicity in a whole organism.

2.1. Pharmacokinetic (PK) Studies

Pharmacokinetics describes how the body absorbs, distributes, metabolizes, and excretes a drug (ADME).[13] Understanding the PK profile of a novel triazolopyridine is crucial for determining the appropriate dosing regimen for efficacy studies.[13][14]

  • Methodology:

    • Administer the compound to a cohort of rodents (mice or rats) via the intended clinical route (e.g., oral gavage, intravenous injection).[15]

    • Collect blood samples at various time points.

    • Analyze the plasma concentrations of the compound using methods like liquid chromatography-mass spectrometry (LC-MS).[13]

    • Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability (F%).[8]

2.2. In Vivo Efficacy Models

The choice of animal model is critical and should be relevant to the intended therapeutic indication. For anticancer agents, xenograft models are widely used.[16][17][18]

  • Cell Line-Derived Xenografts (CDX): Human cancer cell lines are implanted into immunodeficient mice.[16][17] These models are valuable for initial efficacy screening due to their reproducibility.[17]

  • Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into mice.[19] PDX models better recapitulate the heterogeneity and microenvironment of human tumors, offering higher predictive value for clinical outcomes.[19]

    • Efficacy Assessment: Tumor growth is monitored over time, and endpoints such as tumor growth inhibition (TGI) are calculated.[17][18]

2.3. Toxicology and Safety Assessment

Preliminary toxicology studies are conducted to identify any potential adverse effects of the novel compound.

  • Acute Toxicity Studies: A single high dose of the compound is administered to animals, and they are observed for signs of toxicity and mortality over a short period.

  • Repeat-Dose Toxicity Studies: The compound is administered daily for a longer duration (e.g., 7 or 28 days) to assess cumulative toxicity.

  • Parameters Monitored: Body weight, clinical signs, food and water consumption, and at the end of the study, organ weights and histopathological analysis of major organs.

Data Presentation: In Vivo Efficacy

CompoundAnimal ModelDosing RegimenTumor Growth Inhibition (%)Body Weight Change (%)
NTP-1 MV4-11 Xenograft20 mg/kg, oral, daily85-2
AC-1 MV4-11 Xenograft20 mg/kg, oral, daily65-5
NTP-2 HeLa Xenograft30 mg/kg, i.p., twice weekly78+1
AC-2 HeLa Xenograft30 mg/kg, i.p., twice weekly55-3

Experimental Workflow: In Vivo Evaluation

InVivo_Workflow cluster_pk Pharmacokinetics cluster_efficacy Efficacy cluster_safety Safety & Toxicology PK_Study PK Study in Rodents (ADME) Xenograft Xenograft Model (CDX or PDX) PK_Study->Xenograft Determine Dosing Regimen AcuteTox Acute Toxicity PK_Study->AcuteTox TGI Tumor Growth Inhibition (TGI) Xenograft->TGI GoNoGo GoNoGo TGI->GoNoGo Go/No-Go Decision RepeatTox Repeat-Dose Toxicity AcuteTox->RepeatTox Histopath Histopathology RepeatTox->Histopath Histopath->GoNoGo

Caption: Workflow for the in vivo evaluation of novel compounds.

Section 3: Detailed Experimental Protocols

3.1. In Vitro Cytotoxicity Assay (MTT)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[11]

  • Compound Treatment: Treat the cells with serial dilutions of the novel triazolopyridine and a positive control (e.g., doxorubicin) for 48-72 hours.[10] Include a vehicle control (e.g., DMSO).[11]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[11]

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.[10]

3.2. In Vivo Xenograft Study

  • Cell Implantation: Subcutaneously inject 5-10 million human cancer cells into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).[16]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[18]

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the novel triazolopyridine, a vehicle control, and a positive control compound according to the predetermined dosing schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers twice a week and calculate the tumor volume using the formula: (Length x Width²)/2.[18]

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice and collect the tumors for further analysis.

Section 4: Comparative Analysis and Future Directions

The data generated from these in vitro and in vivo studies will allow for a direct comparison of the novel triazolopyridine compounds with existing alternatives. A promising compound will exhibit high potency and selectivity in vitro, a favorable pharmacokinetic profile, significant tumor growth inhibition in vivo, and an acceptable safety margin.

Future work should focus on elucidating the detailed mechanism of action, identifying potential biomarkers of response, and exploring combination therapies to enhance efficacy and overcome potential resistance mechanisms.[20] The ultimate goal is to identify a lead candidate with a clear path toward clinical development for the benefit of patients.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central.
  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. Benchchem.
  • What is the mechanism of action for Trazodone (triazolopyridine antidepressant)?. Benchchem.
  • Preclinical Drug Testing Using Xenograft Models. Benchchem.
  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience.
  • Development of Human Tumor Xenograft Models for In Vivo Evalu
  • Navigating the Structure-Activity Landscape of Triazolopyridine Analogs as p38 MAP Kinase Inhibitors. Benchchem.
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  • Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. PubMed.
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  • Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies.
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  • Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. RSC Publishing.
  • Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634.
  • (PDF) New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation.
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  • Intraindividual Pharmacokinetic Variability: Focus on Small-Molecule Kinase Inhibitors. PubMed.
  • Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter?.
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  • Advantages of Small Molecule Inhibitors. YouTube.
  • Synthesis and Anticancer Activity Evaluation of New 1,2,4-Triazolyl-Quinazoline Hybrid Compounds and Their Pyrazolopyridine Analogs.
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A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 7-Bromo-2-methyl-triazolo[1,5-a]pyridine

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine

Abstract

Introduction: The Strategic Importance of 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine

The[1][2][4]triazolo[1,5-a]pyridine scaffold is a purine isostere, making it a privileged structure in drug discovery for mimicking interactions of endogenous purines with biological targets.[5] The specific incorporation of a bromine atom at the 7-position provides a crucial handle for further functionalization via cross-coupling reactions, allowing for the exploration of chemical space and the optimization of lead compounds. The 2-methyl group contributes to the molecule's lipophilicity and can be involved in critical binding interactions within target proteins.

This guide will benchmark two distinct synthetic pathways:

  • Route A: Copper-Catalyzed Oxidative Cyclization. A modern, one-pot approach starting from a readily available substituted aminopyridine.

  • Route B: PIFA-Mediated Intramolecular Annulation. A high-efficiency route that relies on a hypervalent iodine reagent to achieve oxidative N-N bond formation.

Each route will be analyzed for its mechanistic underpinnings, procedural details, and overall synthetic utility.

Route A: Copper-Catalyzed Oxidative Annulation of 2-Amino-4-bromopyridine

This approach leverages a copper-catalyzed reaction between a 2-aminopyridine derivative and a nitrile, which serves as the source for the C2 and N4 atoms of the triazole ring. This method is advantageous for its operational simplicity and use of inexpensive starting materials.[1][6]

Chemical Principle & Causality

The reaction proceeds via a consecutive addition-oxidative cyclization mechanism. Copper(I) bromide (CuBr) acts as a catalyst, coordinating to the nitrile (acetonitrile in this case) to enhance its electrophilicity. The exocyclic amino group of 2-amino-4-bromopyridine then attacks the activated nitrile, forming an amidine intermediate. Subsequent intramolecular oxidative cyclization, facilitated by an oxidant (often atmospheric air), leads to the formation of the crucial N-N bond, yielding the fused triazolopyridine ring system. The choice of a polar aprotic solvent like DMSO or DMF is critical for solubilizing the pyridine substrate and the copper catalyst, while elevated temperatures are required to overcome the activation energy for both the initial addition and the final cyclization steps.

Proposed Experimental Protocol

Reaction: 2-Amino-4-bromopyridine + Acetonitrile → 7-Bromo-2-methyl-[1][2][4]triazolo[1,5-a]pyridine

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-bromopyridine (1.0 eq), copper(I) bromide (0.1 eq), and a suitable oxidant promoter such as sodium hypochlorite (NaClO, 1.5 eq).

  • Add acetonitrile (which acts as both reagent and solvent) in sufficient volume to dissolve the starting materials (e.g., 0.2 M concentration).

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., Nitrogen) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Upon completion, cool the mixture to room temperature and quench with an aqueous solution of ammonia to complex with the copper catalyst.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 7-Bromo-2-methyl-[1][2][4]triazolo[1,5-a]pyridine.

Visual Workflow: Route A

Route Acluster_0Route A: Copper-Catalyzed Oxidative CyclizationA2-Amino-4-bromopyridineCAmidine IntermediateA->CCuBr, 80-100 °CBAcetonitrile (CH3CN)B->CD7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridineC->DOxidative Cyclization(e.g., NaClO)Route Bcluster_1Route B: PIFA-Mediated Oxidative CyclizationA2-Amino-4-bromopyridineBN-(4-bromopyridin-2-yl)acetamideA->BAcetyl ChlorideCN-(4-bromopyridin-2-yl)acetimidamideB->C1. PCl52. NH3D7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridineC->DPIFA, DCM, RT

A Head-to-Head Comparison of Triazolopyridine-Based Inhibitors in Kinase Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Triazolopyridine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to bind to multiple, important biological targets. The triazolopyridine core is a prime example, demonstrating remarkable versatility and efficacy, particularly in the development of kinase inhibitors.[1][2] Kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders.[3][4]

This guide provides a head-to-head comparison of distinct triazolopyridine-based inhibitors, focusing on their activity against the Janus kinase (JAK) family. The JAK-STAT signaling pathway is a critical cascade that translates extracellular cytokine signals into intracellular transcriptional programs, making it a high-value target for therapeutic intervention.[1][5] We will delve into the experimental data, assay methodologies, and structure-activity relationships that differentiate these compounds, offering researchers a practical framework for evaluating and selecting inhibitors for their own discovery programs.

The Scientific Imperative for Standardized Head-to-Head Comparison

Featured Triazolopyridine Inhibitors

For this comparison, we have selected three distinct triazolopyridine-based inhibitors that highlight different strategies in kinase drug discovery:

  • Filgotinib (GLPG0634): A second-generation, highly selective JAK1 inhibitor.[1][5] Its design was optimized to minimize activity against JAK2, aiming to avoid potential hematological side effects associated with JAK2 inhibition.[5][7]

  • Cerdulatinib (PRT062070): A dual inhibitor of both the JAK family and Spleen Tyrosine Kinase (SYK).[8][9][10] This multi-targeted approach is intended to block complementary signaling pathways relevant in B-cell malignancies and autoimmune diseases.[10][11]

  • Compound 19 (JAK/HDAC Inhibitor): A novel, rationally designed dual inhibitor that merges the triazolopyridine scaffold (for JAK inhibition) with a hydroxamic acid pharmacophore to simultaneously inhibit histone deacetylases (HDACs).[12][13][14] This represents a strategy to achieve synergistic anti-tumor effects by targeting both signaling and epigenetic pathways.[13]

Methodology Deep Dive: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays

To ensure the highest data quality, we will describe the methodology for a LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a gold-standard in the industry for its robustness, sensitivity, and homogeneous "mix-and-read" format.[15] TR-FRET assays minimize interference from fluorescent compounds and scattered light, which are common issues in standard fluorescence intensity assays.

We will detail two distinct TR-FRET approaches:

  • Kinase Binding Assay: Measures the direct displacement of a fluorescent tracer from the kinase's ATP pocket by a competitive inhibitor. This provides a direct measure of binding affinity (IC50, which can be converted to Ki).

  • Kinase Activity Assay: Measures the enzymatic function—the phosphorylation of a substrate—and how the inhibitor affects this process.

Experimental Workflow: TR-FRET Kinase Assay

G cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis Compound 1. Prepare Inhibitor Dilution Series (e.g., 10-point, 3-fold serial dilution in DMSO) Add_Cmpd 5. Add 2.5 µL of 4X Inhibitor (or DMSO control) to wells Kinase_Mix 2. Prepare 2X Kinase Solution (Enzyme in 1X Kinase Buffer A) Add_Kinase 6. Add 2.5 µL of 4X Kinase/Substrate (for binding assay) or 5 µL of 2X Kinase (for activity assay) Sub_ATP_Mix 3. Prepare 2X Substrate/ATP Solution (Fluorescein-peptide and ATP in Buffer) Add_Sub 7. Add 5 µL of 2X Substrate/ATP (for activity assay) Detection_Mix 4. Prepare 2X Detection Solution (Terbium-labeled antibody and EDTA in TR-FRET Buffer) Add_Detection 9. Add 10 µL of 2X Detection Mix (Stops reaction and initiates detection) Add_Cmpd->Add_Kinase Add_Kinase->Add_Sub Incubate_Kinase 8. Incubate for 60 min at RT (Kinase Reaction) Add_Sub->Incubate_Kinase Incubate_Kinase->Add_Detection Incubate_Detection 10. Incubate for 30-60 min at RT Add_Detection->Incubate_Detection Read_Plate 11. Read Plate on TR-FRET Reader (Ex: 340nm, Em: 615nm & 665nm) Incubate_Detection->Read_Plate Ratio 12. Calculate Emission Ratio (665nm / 615nm) Read_Plate->Ratio Plot 13. Plot Ratio vs. [Inhibitor] Ratio->Plot IC50 14. Fit Curve (4-parameter logistic) to determine IC50 Plot->IC50

Caption: Generalized workflow for a TR-FRET kinase activity assay.

Detailed Protocol: LanthaScreen™ Eu Kinase Binding Assay

This protocol is adapted from Thermo Fisher Scientific's standard procedure for measuring inhibitor binding to a kinase.[16][17][18]

Materials:

  • Kinase of interest (e.g., JAK1, JAK2)

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer (ATP-competitive)

  • 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[16]

  • Test Inhibitors and Control (e.g., Staurosporine)

  • White, low-volume 384-well assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each test inhibitor in 100% DMSO, starting at a 1 mM top concentration. This is the "Master Dilution" series. Then, create an intermediate 4X dilution by transferring 2 µL of each concentration to 48 µL of 1X Kinase Buffer A.

  • Reagent Preparation (Final concentrations in assay):

    • 4X Tracer Solution: Prepare the tracer at 4X its final target concentration (typically near its Kd for the kinase) in 1X Kinase Buffer A.

    • 2X Kinase/Antibody Mix: Prepare a solution containing the kinase at 2X its final concentration (e.g., 10 nM) and the Eu-antibody at 2X its final concentration (e.g., 4 nM) in 1X Kinase Buffer A.

  • Assay Plate Addition (16 µL final volume):

    • Add 4 µL of the 4X inhibitor dilution to the assay wells.

    • Add 8 µL of the 2X Kinase/Antibody mix.

    • Add 4 µL of the 4X Tracer solution to initiate the binding reaction.[17]

  • Incubation and Reading:

    • Seal the plate and incubate for 1 hour at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled reader. Excitation at ~340 nm, with emission reads at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).[17]

  • Data Analysis:

    • Calculate the emission ratio by dividing the acceptor signal (665 nm) by the donor signal (615 nm).[16]

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data using a 4-parameter logistic model to determine the IC50 value.

Comparative Data Analysis

The following table summarizes the biochemical potency of the selected triazolopyridine inhibitors against their respective target kinases, as determined by in vitro assays.

InhibitorTarget KinaseIC50 (nM)Key Structural Feature / StrategySource(s)
Filgotinib JAK1~30Cyclopropyl moiety enhances JAK1 selectivity[5]
JAK2~810~27-fold selective for JAK1 over JAK2[5]
Cerdulatinib TYK20.5Multi-targeted[8][9][19]
JAK26Multi-targeted[8][9][19]
JAK38Multi-targeted[8][9][19]
JAK112Multi-targeted[8][9][19]
SYK32Dual JAK/SYK inhibitor[8][9]
Compound 19 JAK121JAK/HDAC dual inhibitor[12]
JAK243JAK/HDAC dual inhibitor[12]
HDAC64.8Phenylhydroxamic acid for HDAC inhibition[12]

Discussion: Interpreting Potency and Selectivity

The JAK-STAT Signaling Pathway

The data presented can be best understood in the context of the signaling pathway these inhibitors are designed to block.

G cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->JAK 3. Trans- phosphorylation STAT_inactive STAT JAK->STAT_inactive 4. STAT Recruitment & Phosphorylation STAT_active p-STAT Dimer Nucleus Nucleus STAT_active->Nucleus 5. Dimerization & Nuclear Translocation Gene Gene Expression (Inflammation, Proliferation) Inhibitor Triazolopyridine Inhibitor Inhibitor->JAK BLOCKS

Caption: Simplified overview of the JAK-STAT signaling pathway.

Selectivity vs. Multi-Targeting: A Strategic Choice

The comparative data reveals two distinct philosophical approaches to kinase inhibition.

G cluster_selective Selective Inhibition (e.g., Filgotinib) cluster_multi Multi-Targeted Inhibition (e.g., Cerdulatinib) Inhibitor_S Filgotinib JAK1_S JAK1 Inhibitor_S->JAK1_S High Potency JAK2_S JAK2 Inhibitor_S->JAK2_S Low Potency JAK3_S JAK3 Inhibitor_S->JAK3_S Low Potency SYK_S SYK Inhibitor_S->SYK_S No Activity Inhibitor_M Cerdulatinib JAK1_M JAK1 Inhibitor_M->JAK1_M Potent JAK2_M JAK2 Inhibitor_M->JAK2_M Potent JAK3_M JAK3 Inhibitor_M->JAK3_M Potent SYK_M SYK Inhibitor_M->SYK_M Potent

Caption: Conceptual difference between selective and multi-targeted kinase inhibitors.

  • Filgotinib's profile exemplifies a selective inhibition strategy. The structure-activity relationship (SAR) studies for this class revealed that a cyclopropyl moiety was key to achieving significant selectivity for JAK1 over JAK2.[5] The rationale is to precisely target the kinase isoform most critical for the disease pathology while sparing others to minimize off-target effects. For autoimmune conditions like rheumatoid arthritis, inhibiting JAK1 is believed to be sufficient for efficacy, while avoiding potent JAK2 inhibition may reduce the risk of anemia and thrombocytopenia.[7]

  • Cerdulatinib demonstrates a multi-targeted approach. By potently inhibiting SYK and multiple JAK isoforms, it simultaneously blocks B-cell receptor (BCR) signaling and cytokine signaling.[9][10] This is a compelling strategy for complex diseases like B-cell lymphomas, where multiple pathways contribute to tumor survival and proliferation. The potential benefit is a more profound and durable response and a lower chance of the cancer developing resistance through bypass mechanisms.[10]

  • Compound 19 represents an innovative dual-pathway strategy. The hypothesis is that co-inhibition of JAK1/2 and HDACs can be synergistic in treating solid tumors.[13] This compound's profile shows a balanced potency against both target classes. This approach moves beyond targeting a single signaling cascade to modulating the cell's transcriptional machinery, a powerful combination for tackling complex diseases like cancer.

Conclusion and Future Directions

The triazolopyridine scaffold continues to be a fertile ground for the development of potent and differentiated kinase inhibitors. Head-to-head comparisons under standardized assay conditions are essential for accurately understanding the subtle but critical differences in inhibitor potency and selectivity.

  • For researchers in autoimmunity, highly selective JAK1 inhibitors like Filgotinib offer a validated therapeutic strategy with a potentially favorable safety profile.

  • For those in oncology, multi-targeted inhibitors like Cerdulatinib or dual-pathway modulators like Compound 19 provide rational approaches to overcoming the complexity and resistance mechanisms inherent in cancer.

The choice of inhibitor should be guided by a deep understanding of the underlying disease biology. The experimental protocols and comparative data provided in this guide offer a robust starting point for researchers to make informed decisions in their kinase inhibitor discovery and validation programs.

References

  • Zhang, L., et al. (2022). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 568-581. Available at: [Link]

  • Zhang, L., et al. (2022). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Taylor & Francis Online. Available at: [Link]

  • Coffey, G., Betz, A., DeGuzman, F., et al. (2014). The novel kinase inhibitor PRT062070 (Cerdulatinib) demonstrates efficacy in models of autoimmunity and B-cell cancer. The Journal of Pharmacology and Experimental Therapeutics, 351(3), 538-548. Available at: [Link]

  • Park, H., et al. (2019). Functional and Structural Characterization of Clinical-Stage Janus Kinase 2 Inhibitors Identifies Determinants for Drug Selectivity. Journal of Medicinal Chemistry, 62(23), 10848-10863. Available at: [Link]

  • Kim, M., et al. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 55, 128451. Available at: [Link]

  • Guba, W., et al. (2004). Comparison of inhibitory activity of isomeric triazolopyridine derivatives towards adenosine receptor subtypes or do similar structures reveal similar bioactivities?. Bioorganic & Medicinal Chemistry Letters, 14(12), 3307-3312. Available at: [Link]

  • ResearchGate. (n.d.). The Novel Kinase Inhibitor PRT062070 (Cerdulatinib) Demonstrates Efficacy in Models of Autoimmunity and B-Cell Cancer. Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Request PDF. Available at: [Link]

  • Menet, C. J., et al. (2014). Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634. Journal of Medicinal Chemistry, 57(22), 9323-9342. Available at: [Link]

  • BPS Bioscience. (n.d.). JAK2 (Janus Kinase 2) Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Compound 8, containing a triazolopyridine, showed better selectivity profiling than compound 3. Download Table. Available at: [Link]

  • ResearchGate. (n.d.). Biochemical and cellular characterization of a selective Janus kinase 2 (JAK2) inhibitor, CEP-33779. Download scientific diagram. Available at: [Link]

  • Wang, Y., et al. (2020). A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions. Frontiers in Chemistry, 8, 638. Available at: [Link]

  • Tye, S. K., et al. (2019). Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells. Molecules, 24(20), 3781. Available at: [Link]

  • Springer Nature Experiments. (n.d.). In Vitro JAK Kinase Activity and Inhibition Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: Discovery of[12][16][20]triazolo[1,5-a]pyridine derivatives with slow dissociation kinetics. Available at: [Link]

  • Phillips, M. A., et al. (2008). Triazolopyrimidine-based dihydroorotate dehydrogenase inhibitors with potent and selective activity against the malaria parasite, Plasmodium falciparum. Journal of Medicinal Chemistry, 51(12), 3649-3653. Available at: [Link]

  • Zhang, L., et al. (2022). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. PubMed. Available at: [Link]

  • Chen, J., et al. (2022). FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. Pharmaceuticals, 15(12), 1546. Available at: [Link]

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A Senior Application Scientist's Guide to Comparative Docking of Triazolopyridine Derivatives in Enzyme Active Sites

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The triazolopyridine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2] These compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, often by targeting the active sites of key enzymes.[3][4] This guide provides a comprehensive, in-depth protocol for conducting comparative molecular docking studies of triazolopyridine derivatives. We will focus on a practical case study: docking a series of hypothetical triazolopyridine derivatives against the c-Src kinase, a well-validated target in oncology.[5][6] This document is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind each step to ensure scientifically rigorous and reproducible results.

Introduction: The Convergence of a Privileged Scaffold and a Critical Target

The Therapeutic Significance of Triazolopyridine Derivatives

Triazolopyridines are considered "privileged structures" in drug discovery. Their unique three-dimensional architecture and electronic properties allow them to interact with a variety of biological targets with high affinity and specificity.[4][7] Notable drugs like Filgotinib, a selective JAK1 inhibitor, feature this core, highlighting its therapeutic potential.[1][7] The versatility of the triazolopyridine ring system allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to optimize potency and selectivity.[4][8]

Principles of Molecular Docking in Structure-Based Drug Design

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[9][10] The primary goal is to predict the binding mode and estimate the binding affinity of the ligand-receptor complex.[10][11] This process involves two main stages: sampling the conformational space of the ligand within the active site and then ranking these poses using a scoring function.[10] A lower binding energy score generally indicates a more stable and favorable interaction.[12]

Objective: A Comparative Study of c-Src Kinase Inhibition

This guide will detail a complete workflow for a comparative docking study. Our objective is to evaluate a set of three hypothetical triazolopyridine derivatives (TPD-1, TPD-2, and TPD-3) against the ATP-binding site of the c-Src kinase. c-Src is a non-receptor tyrosine kinase whose aberrant activation is linked to the development and progression of various cancers.[13][14] By comparing the docking scores, binding poses, and molecular interactions of these derivatives, we can derive preliminary structure-activity relationships (SAR) to guide future optimization efforts.

Materials and Methods: A Self-Validating Protocol

Scientific integrity demands that any experimental protocol be robust and verifiable. This section outlines a self-validating workflow that includes crucial steps for protein and ligand preparation, grid generation, docking, and, most importantly, protocol validation through redocking.

Computational Environment and Software
  • Molecular Visualization and Preparation: UCSF Chimera or BIOVIA Discovery Studio Visualizer[15][16]

  • Molecular Docking Software: AutoDock Vina[16]

  • Interaction Analysis: LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP) web server[17]

  • Workstation: A standard Linux or Windows workstation with sufficient processing power.

Target Enzyme Selection and Preparation: c-Src Kinase

The quality of the receptor structure is paramount for a meaningful docking study.[18]

Step-by-Step Protein Preparation Protocol:

  • Obtain Crystal Structure: Download the X-ray crystal structure of the c-Src kinase domain. For this study, we will use PDB ID: 1YOJ, which is a high-resolution (1.95 Å) structure of active c-Src.[13]

  • Initial Cleaning: Load the PDB file (1YOJ.pdb) into a molecular visualizer. The crystal structure contains protein chains, co-factors, and water molecules.[15] For this docking study, we will remove all non-protein components, such as water molecules (crystallographic waters) and any co-crystallized ligands or ions.[16][19]

    • Rationale: Water molecules can interfere with the docking algorithm unless they are known to play a critical role in ligand binding, in which case more advanced methods are needed. Removing the original ligand is necessary to make the binding site accessible.[18]

  • Add Hydrogens and Assign Charges: Crystal structures typically do not include hydrogen atoms.[20] Use a preparation tool (like AutoDock Tools or Chimera's Dock Prep) to add polar hydrogens and assign partial atomic charges (e.g., Kollman charges for the protein).[16][20]

    • Rationale: Hydrogen atoms are crucial for defining the correct ionization states of amino acid residues and for forming hydrogen bonds, which are key protein-ligand interactions.[18] Partial charges are necessary for the scoring function to calculate electrostatic interactions.[20]

  • Save in PDBQT Format: The final prepared protein structure must be saved in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type definitions.[19]

Ligand (Triazolopyridine Derivatives) Preparation

Ligand preparation ensures that the molecules are in a chemically correct and energetically favorable state for docking.[18]

Step-by-Step Ligand Preparation Protocol:

  • Generate 2D Structures: Draw the 2D structures of the three hypothetical triazolopyridine derivatives (TPD-1, TPD-2, and TPD-3).

  • Convert to 3D: Convert the 2D structures into 3D conformations using a program like Open Babel or a molecular builder.[21]

  • Energy Minimization: Perform an energy minimization of the 3D structures using a suitable force field (e.g., MMFF94).[18]

    • Rationale: This step generates a low-energy, sterically favorable starting conformation for the ligand, which can improve the efficiency and accuracy of the docking search.[18]

  • Add Hydrogens and Assign Charges: Similar to the protein, add hydrogens and compute partial charges (e.g., Gasteiger charges for small molecules).[22]

  • Define Rotatable Bonds: Identify and define the rotatable bonds within each ligand. This step is crucial for flexible ligand docking.[22]

    • Rationale: Allowing torsion angles of specific bonds to rotate enables the docking software to explore a wide range of ligand conformations within the binding pocket, mimicking the flexibility of the real molecule.[20]

  • Save in PDBQT Format: Save the final prepared ligands in the PDBQT format.[22]

Docking Protocol Validation: The Redocking Imperative

Before docking our novel compounds, we must validate that our chosen docking protocol can reproduce the known binding mode of a reference ligand. This is a critical self-validating step.[23]

Redocking Protocol:

  • Extract the Co-crystallized Ligand: From the original, unmodified PDB file (e.g., 1BYG for c-Src kinase with staurosporine), extract the co-crystallized inhibitor.[24]

  • Prepare the Ligand: Prepare this extracted ligand using the same protocol described in section 2.3.

  • Prepare the Protein: Prepare the protein from the 1BYG PDB file, but without the co-crystallized ligand present.

  • Dock the Ligand: Dock the prepared reference ligand back into its own protein's binding site using the exact docking parameters you intend to use for your study compounds.

  • Calculate RMSD: Superimpose the docked pose of the reference ligand with its original crystallographic pose and calculate the Root Mean Square Deviation (RMSD) for the heavy atoms.[23]

    • Trustworthiness Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[25][26] If the RMSD is higher, the docking parameters (e.g., grid box size, exhaustiveness) must be adjusted and the validation repeated.[27]

Molecular Docking Workflow

The following diagram illustrates the comprehensive workflow for a comparative docking study, from initial preparation to final analysis.

G cluster_prep 1. Preparation Phase cluster_val 2. Validation Phase cluster_dock 3. Docking Phase cluster_analysis 4. Analysis Phase PDB Select Target PDB (e.g., 1YOJ) PROT_PREP Protein Preparation (Remove water, Add H, Assign Charges) PDB->PROT_PREP LIG Design Ligand Set (TPD-1, TPD-2, TPD-3) LIG_PREP Ligand Preparation (3D Conversion, Minimize, Add H, Rotatable Bonds) LIG->LIG_PREP REDOCK Redock Co-crystallized Ligand PROT_PREP->REDOCK GRID Define Grid Box (Around Active Site) PROT_PREP->GRID DOCK Run Docking (AutoDock Vina) LIG_PREP->DOCK RMSD Calculate RMSD (< 2.0 Å ?) REDOCK->RMSD RMSD->GRID Protocol Validated GRID->DOCK RESULTS Extract Binding Energy & Best Poses DOCK->RESULTS INTERACT Analyze Interactions (H-bonds, Hydrophobic) RESULTS->INTERACT SAR Derive Structure-Activity Relationships (SAR) INTERACT->SAR

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Bromo-2-methyl-triazolo[1,5-a]pyridine

A Comprehensive Guide to the Safe Disposal of 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and efficiently. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety and environmental stewardship. This guide provides a detailed, field-tested protocol for the disposal of 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine, a key intermediate in pharmaceutical development.[4] While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, the procedures outlined here are grounded in the established hazards of brominated heterocyclic compounds and pyridine derivatives, ensuring a cautious and comprehensive approach.

Hazard Assessment: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is critical. 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine belongs to a class of halogenated organic compounds. Analogous structures, such as other bromo-triazolo-pyridines, are classified under the Globally Harmonized System (GHS) with specific hazard statements.

Based on data for structurally related compounds, we must conservatively assume 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine presents the following hazards:

  • H302: Harmful if swallowed. [5][6][7][8]

  • H315: Causes skin irritation. [5][6][8]

  • H319: Causes serious eye irritation. [5][6][8]

  • H335: May cause respiratory irritation. [5][6][8]

The presence of the bromine atom categorizes this compound as a halogenated organic waste . This is the single most important classification for disposal, as halogenated waste streams require specific treatment, typically high-temperature incineration, and must not be mixed with non-halogenated solvents.[3][9][10][11][12] Mixing these waste streams can complicate solvent recovery processes and significantly increase disposal costs.[10][12]

Core Disposal Principles & Personal Protective Equipment (PPE)

Adherence to the following core principles is mandatory:

  • NEVER dispose of this compound or its solutions down the sanitary sewer.[9][12]

  • ALWAYS treat this compound and any material contaminated with it as hazardous chemical waste.[2][13]

  • ALWAYS segregate halogenated waste from all other waste streams.[3][10][11][12]

Required Personal Protective Equipment (PPE): Before handling the compound for disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles are required.[1][14]

  • Hand Protection: Double-layered nitrile gloves are recommended. Always inspect gloves before use and use proper removal technique.[1][14]

  • Body Protection: A fully-buttoned laboratory coat.[1][14]

  • Work Area: All handling of the solid compound or its solutions for disposal must be conducted within a certified chemical fume hood.[14]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe collection and disposal of waste containing 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine.

Step 1: Waste Container Selection

  • Select a dedicated, leak-proof hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE).[1][15]

  • The use of metal containers is not recommended, as halogenated compounds can degrade to form acids which may corrode the container.[9]

  • Ensure the container has a secure, sealable lid.

Step 2: Waste Labeling

  • As soon as the first particle of waste is added, the container must be labeled.

  • The label must include, at a minimum:

    • The words "Hazardous Waste ".[1][15]

    • The full chemical name: "7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine ".[1][15]

    • The primary hazard(s): "Harmful, Irritant ".

    • The date of waste generation.[1]

Step 3: Waste Segregation and Collection

  • Solid Waste: Carefully transfer any residual solid 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine, along with contaminated weigh boats, spatulas, and disposable labware, into the labeled hazardous waste container.[1]

  • Liquid Waste: Collect any solutions containing the compound in the same, appropriately labeled hazardous waste container.

    • Crucially, this container is for HALOGENATED ORGANIC WASTE ONLY. Do not add non-halogenated solvents, strong acids, bases, or oxidizers.[9][12][14]

  • Contaminated PPE: Dispose of contaminated gloves, disposable lab coats, and other items in a designated hazardous waste bag, clearly marked as containing halogenated compound residue.[1]

Step 4: Temporary Storage

  • Keep the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[11]

  • The SAA should be a well-ventilated, secure area away from incompatible materials.[1][15] Store the container in secondary containment, such as a polypropylene tub.[9]

Step 5: Final Disposal

  • When the waste container is nearly full (or if it is no longer being used), arrange for its collection through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][15]

  • Complete all necessary waste pickup forms accurately, ensuring the composition of the waste is clearly described.

Emergency Spill Management

In the event of a small spill that can be cleaned up in under 10 minutes by trained personnel:

  • Ensure appropriate PPE is worn, including double nitrile gloves, safety goggles, and a lab coat.[9]

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit absorbent.[1][9]

  • Carefully collect the absorbed material using non-sparking tools and place it into the labeled hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Collect all cleaning materials as hazardous waste.[1]

Data Summary
ParameterSpecificationSource(s)
Chemical Name 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine
CAS Number 1159812-31-3[4]
Molecular Formula C₇H₆BrN₃[4]
Hazard Class Halogenated Organic Compound[3][10]
GHS Hazards Acute Toxicity (Oral), Skin Irritation, Eye Irritation, Respiratory Irritation[5][7][8]
Primary PPE Chemical safety goggles, double nitrile gloves, lab coat[1][14]
Waste Container Labeled, sealed High-Density Polyethylene (HDPE) container[1][9][15]
Disposal Route Segregated as Halogenated Waste for collection by EHS/licensed contractor for incineration[2][15]
Disposal Workflow Diagram

DisposalWorkflowcluster_typeIdentify Waste TypeStartWaste Generation(Contains 7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine)SolidPure Solid / ContaminatedDisposable LabwareStart->SolidLiquidSolutions Containingthe CompoundStart->LiquidPPEContaminated Gloves,Papers, etc.Start->PPEContainerSelect & LabelHDPE Container forHALOGENATED WASTESolid->ContainerLiquid->ContainerBagLabel HazardousWaste BagPPE->BagStoreStore Sealed Containerin Secondary Containmentin Satellite Accumulation AreaContainer->StoreBag->StoreEHSArrange Pickup viaInstitutional EHSStore->EHS

Caption: Decision workflow for proper segregation and disposal of waste.

References

  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). Available from: [Link]

  • Halogenated Solvents Standard Operating Procedure. Washington State University Environmental Health & Safety. Available from: [Link]

  • Hazardous Waste Segregation. University of Wisconsin-River Falls. Available from: [Link]

  • Pyridine Standard Operating Procedure. Washington State University Environmental Health & Safety. Available from: [Link]

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). Available from: [Link]

  • 7-Bromo-(1,2,4)triazolo(1,5-a)pyridine | C6H4BrN3. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Hazardous Waste Reduction. Oregon State University Environmental Health and Safety. Available from: [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health & Radiation Safety. Available from: [Link]

  • 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine. MySkinRecipes. Available from: [Link]

  • Safety Data Sheet: 7-Bromo-3-methyl[1][2][9]triazolo[1,5-a]pyridine. Manuals.plus. Available from: [Link]

  • 7-Bromo-2-(trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyridine. PubChem, National Center for Biotechnology Information. Available from: [Link]

Personal protective equipment for handling 7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine

A Comprehensive Guide to the Safe Handling of 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine. As a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors and CNS-active compounds, its proper management in the laboratory is paramount to ensuring personnel safety and environmental compliance.[4] This document is designed to be a practical, step-by-step resource that goes beyond mere compliance, fostering a deeply ingrained culture of safety.

Section 1: Understanding the Hazard Profile

Table 1: Hazard Identification for 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine and Analogs

Hazard ClassGHS ClassificationAssociated Risks
Acute Toxicity, OralCategory 4Harmful if swallowed.[5][6][7][8][9][10]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[5][6][8][9][10]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[5][6][8][9][10]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[5][6][8][9][10]

The pyridine-like structure suggests a potential for a strong, unpleasant odor and volatility, necessitating handling within a certified chemical fume hood to prevent inhalation exposure.[1]

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The following recommendations are based on a risk assessment of the hazards presented by halogenated pyridine derivatives.

  • Eye and Face Protection : Chemical splash goggles are mandatory.[1][2] For procedures with a higher risk of splashing, such as transfers of larger quantities or reactions under pressure, a face shield should be worn in conjunction with goggles.[2]

  • Hand Protection : Given the risk of skin irritation, chemically resistant gloves are essential. Nitrile or neoprene gloves are recommended for handling pyridine and its derivatives.[1] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid skin contact.

  • Body Protection : A fully buttoned laboratory coat must be worn to protect against skin exposure. For tasks with a significant risk of splashing, a chemically resistant apron over the lab coat is advised.

  • Respiratory Protection : All work with 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine should be conducted in a certified chemical fume hood to minimize inhalation of vapors or dust.[1][11] If a fume hood is not available or during a large-scale spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used by trained and fit-tested personnel.[2][11][12]

PPE_Decision_Workflowcluster_ppePersonal Protective Equipment (PPE) Selectioncluster_core_ppeCore PPEstartStart: Handling7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridinefume_hoodWork in a certifiedchemical fume hood?start->fume_hoodgogglesChemical Splash Gogglesfume_hood->gogglesYesrespiratorNIOSH-approved Respirator(trained personnel only)fume_hood->respiratorNoglovesNitrile or Neoprene Glovesgoggles->gloveslab_coatLab Coatgloves->lab_coatsplash_riskRisk of splashing?lab_coat->splash_riskface_shieldAdd Face Shieldsplash_risk->face_shieldYesspill_riskRisk of large spill oraerosol generation?splash_risk->spill_riskNoface_shield->spill_riskspill_risk->respiratorYesend_ppeProceed with experimentspill_risk->end_ppeNorespirator->end_ppe

Caption: PPE selection workflow for handling 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine.

Section 3: Operational Plan - Safe Handling Protocols

Adherence to a strict operational plan is critical for minimizing exposure and preventing accidents.

Step-by-Step Handling Procedure:

  • Preparation :

    • Ensure the work area within the chemical fume hood is clean and uncluttered.

    • Verify that an emergency eyewash station and safety shower are readily accessible.

    • Have appropriate spill cleanup materials (e.g., absorbent pads, inert absorbent material) available.

  • Weighing and Transfer :

    • Since the compound is a solid, conduct all weighing and transfers within the fume hood to contain any dust.

    • Use anti-static and spark-proof tools where possible.[6]

    • Keep containers tightly closed when not in use to prevent the release of vapors.[1]

  • During the Reaction :

    • Maintain the fume hood sash at the lowest practical height.

    • Continuously monitor the reaction for any unexpected changes.

  • Post-Reaction Work-up :

    • Quench the reaction and perform extractions within the fume hood.

    • Be mindful that halogenated organic compounds are often denser than water.

Section 4: Disposal Plan - Managing Halogenated Waste

Proper segregation and disposal of halogenated waste are crucial for environmental protection and regulatory compliance.

Waste Segregation and Disposal Protocol:

  • Waste Collection :

    • All waste containing 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine, including reaction residues, contaminated solvents, and rinsates, must be collected in a designated "Halogenated Organic Waste" container.[13][14]

    • Do not mix halogenated waste with non-halogenated waste streams.[13][14]

  • Container Labeling :

    • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine"), and a list of any other components.[13]

    • Keep the container securely closed when not in use.[14]

  • Decontamination of Glassware :

    • Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood.

    • Collect the rinsate as halogenated hazardous waste.[13]

  • Disposal :

    • Follow your institution's specific procedures for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance.

Disposal_Workflowcluster_disposalWaste Disposal Workflowcluster_waste_streamsWaste Streamsstart_disposalStart: Waste Generationsolid_wasteSolid Waste(e.g., reaction residue,contaminated consumables)start_disposal->solid_wasteliquid_wasteLiquid Waste(e.g., reaction mixture,contaminated solvents)start_disposal->liquid_wasterinsateGlassware Rinsatestart_disposal->rinsatecollect_wasteCollect in designated'Halogenated Organic Waste'containersolid_waste->collect_wasteliquid_waste->collect_wasterinsate->collect_wastelabel_containerLabel container with'Hazardous Waste' andfull chemical namescollect_waste->label_containerstore_wasteStore container in awell-ventilated, designated area.Keep container closed.label_container->store_wastecontact_ehsContact Environmental Healthand Safety (EHS) for pickupstore_waste->contact_ehs

Caption: Waste disposal workflow for 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine.

By integrating these safety protocols into your daily laboratory practices, you can mitigate the risks associated with handling 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine, ensuring a safe and productive research environment.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine.
  • Lab Alley. (n.d.). Pyridine Safety Data Sheet (SDS).
  • Washington State University. (n.d.). Standard Operating Procedure: Pyridine.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-N-oxide, 98%.
  • PubChem. (n.d.). 7-Bromo-(1,2,4)triazolo(1,5-a)pyridine.
  • Sigma-Aldrich. (n.d.). 7-Bromo[1][2][3]triazolo[1,5-a]pyridine. Retrieved from

  • Fluorochem. (2024, December 19). Safety Data Sheet: 2-Bromo-7-methyl-[1][2][3]triazolo[1,5-a]pyridine. Retrieved from

  • Millipore. (2024, January 13). Safety Data Sheet.
  • Benchchem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
  • MySkinRecipes. (n.d.). 7-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine. Retrieved from

  • Hoffman Fine Chemicals. (n.d.). Safety Data Sheet: 7-Bromo-3-methyl[1][2][11]triazolo[1,5-a]pyridine. Retrieved from

  • Echemi. (n.d.). 7-Bromo[1][2][11]triazolo[1,5-a]pyridine Safety Data Sheets. Retrieved from

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Aaronchem. (2024, November 1). Safety Data Sheet: 5-bromo-2H-[1][2][3]triazolo[4,3-a]pyridin-3-one. Retrieved from

  • Fluorochem. (2024, December 19). Safety Data Sheet: 8-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine. Retrieved from

×

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7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.